molecular formula C14H14 B1295036 2,4'-Dimethylbiphenyl CAS No. 611-61-0

2,4'-Dimethylbiphenyl

Cat. No.: B1295036
CAS No.: 611-61-0
M. Wt: 182.26 g/mol
InChI Key: SHMKKPZGLDISGT-UHFFFAOYSA-N
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Description

2,4'-Dimethylbiphenyl is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)benzene
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InChI

InChI=1S/C14H14/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-10H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHMKKPZGLDISGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209990
Record name 1,1'-Biphenyl, 2,4'-dimethyl-
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Molecular Weight

182.26 g/mol
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CAS No.

611-61-0
Record name 2,4′-Dimethyl-1,1′-biphenyl
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Record name 2,4'-Dimethylbiphenyl
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Record name 1,1'-Biphenyl, 2,4'-dimethyl-
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Record name 2,4'-Dimethylbiphenyl
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Record name 2,4'-DIMETHYLBIPHENYL
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Foundational & Exploratory

In-Depth Technical Guide: 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4'-Dimethylbiphenyl (CAS No. 611-61-0), a substituted aromatic hydrocarbon. This document collates available data on its chemical and physical properties, safety and handling, and outlines representative experimental protocols for its synthesis and analysis. While the biological activity of many biphenyl derivatives is an area of active research, there is currently a notable lack of specific information in publicly accessible literature regarding the direct involvement of this compound in biological signaling pathways.

Chemical and Physical Properties

This compound is a biphenyl molecule substituted with methyl groups at the 2 and 4' positions.[1] Its fundamental properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties [1]

IdentifierValue
CAS Number 611-61-0
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol
IUPAC Name 1-methyl-2-(4-methylphenyl)benzene
Synonyms 2,4'-Bitolyl, o,p'-Bitolyl

Table 2: Physical Properties

PropertyValueSource
Physical State Liquid[2]
Boiling Point 345.9 °C at 760 mmHg[2]
Melting Point Data not available[2]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. A potential pathway for the synthesis of this compound would involve the palladium-catalyzed cross-coupling of 2-tolylboronic acid with 4-chlorotoluene or 4-bromotoluene.

Reaction Scheme:

Representative Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-tolylboronic acid (1.2 equivalents), 4-halotoluene (1.0 equivalent, with X being Br or I for higher reactivity), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and a base such as aqueous sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Representative Protocol:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

  • GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure volatilization.

  • Chromatographic Separation: Program the GC oven temperature to ramp from a lower temperature to a higher temperature to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison to a reference spectrum from a spectral library.

  • Quantification: For quantitative analysis, a calibration curve can be generated using standard solutions of this compound of known concentrations.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Table 3: GHS Hazard Information [1][3]

Hazard ClassCategory
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Precautionary Measures:

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals a significant lack of information regarding the specific biological activities and signaling pathway interactions of this compound. While the broader class of biphenyls and polychlorinated biphenyls (PCBs) has been extensively studied for their environmental and toxicological effects, often involving the aryl hydrocarbon receptor (AhR) signaling pathway, no such data is currently available for this compound.

Therefore, a diagram of a known signaling pathway for this specific compound cannot be provided.

Logical Workflow: Synthesis and Analysis of this compound

To fulfill the requirement for a visualization, the following diagram illustrates a general logical workflow for the synthesis and subsequent analysis of this compound, based on the representative protocols described in this guide.

Synthesis_and_Analysis_Workflow start Start: Define Synthesis Target (this compound) reagents Select Reagents: - 2-Tolylboronic Acid - 4-Halotoluene - Palladium Catalyst - Base start->reagents synthesis Perform Suzuki-Miyaura Coupling reagents->synthesis workup Reaction Work-up: - Extraction - Washing - Drying synthesis->workup purification Purify Crude Product: Column Chromatography workup->purification product Isolated Product: This compound purification->product analysis_prep Prepare Sample for Analysis: Dissolve in Volatile Solvent product->analysis_prep gcms GC-MS Analysis analysis_prep->gcms data_analysis Data Analysis: - Identify by Mass Spectrum - Quantify using Standards gcms->data_analysis end End: Characterized Product data_analysis->end

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a defined chemical entity with known physical and chemical properties and clear safety and handling guidelines. While specific, validated experimental protocols for its synthesis and analysis are not abundant in the literature, established methods like the Suzuki-Miyaura coupling and GC-MS analysis provide a strong basis for its preparation and characterization. A significant knowledge gap exists concerning its biological activity and interaction with signaling pathways. Future research is required to elucidate any potential biological roles or toxicological effects of this specific dimethylbiphenyl isomer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structural characteristics, featuring two phenyl rings with methyl substitutions at the 2 and 4' positions, give rise to specific physical and chemical properties that are crucial for its application in synthesis, materials science, and potentially as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations to aid in understanding its structure and reaction pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for its common isomers, 2,2'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl, are also included where available.

General Properties
PropertyValueReference
IUPAC Name 1-methyl-2-(4-methylphenyl)benzene[1]
Synonyms 2,4'-Dimethyl-1,1'-biphenyl, o,p'-Bitolyl, o,p'-Ditolyl[2]
CAS Number 611-61-0[1]
Molecular Formula C₁₄H₁₄[1]
Molecular Weight 182.27 g/mol [1][2]
Physical Properties
PropertyThis compound2,2'-Dimethylbiphenyl4,4'-Dimethylbiphenyl
Boiling Point 280 °C259 °C[3]295 °C
Melting Point No data available18 °C[3]118-120 °C
Density No data available0.989 g/mL at 25 °C[4]No data available
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; soluble in common organic solvents.Insoluble in water.[5]

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.10m8HAromatic Protons
2.35s3H4'-CH₃
2.25s3H2-CH₃
(Data interpreted from available spectral images)
¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
141.6C-Ar
138.4C-Ar
136.1C-Ar
135.2C-Ar
130.2CH-Ar
129.6CH-Ar
129.1CH-Ar
128.2CH-Ar
126.6CH-Ar
125.7CH-Ar
21.04'-CH₃
19.82-CH₃
(Data interpreted from available spectral images)

Experimental Protocols

The synthesis of unsymmetrical biphenyls like this compound is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Kumada coupling reactions are two of the most prevalent and effective methods.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[6][7]

Reactants:

  • 2-Bromotoluene or 2-Iodotoluene

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an aryl halide, catalyzed by a nickel or palladium complex.[8][9]

Reactants:

  • Aryl Halide 1: 2-Bromotoluene or 2-Chlorotoluene

  • Aryl Halide 2: 4-Bromotoluene or 4-Chlorotoluene

  • Magnesium turnings

  • Catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄)

  • Solvent (e.g., THF, Diethyl ether)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl halide (e.g., 4-bromotoluene) in anhydrous THF or diethyl ether dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve the other aryl halide (e.g., 2-bromotoluene) and the catalyst in the anhydrous solvent under an inert atmosphere.

  • Cool the catalyst-aryl halide mixture to 0 °C.

  • Slowly add the prepared Grignard reagent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of dilute aqueous HCl.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow Generalized Suzuki-Miyaura Coupling Workflow Reactants Aryl Halide + Aryl Boronic Acid + Base + Solvent Degas Degas with Inert Gas Reactants->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Safety Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, spectral information, and generalized synthetic protocols offer valuable resources for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to determine the currently unavailable physical constants and to explore the full potential of this compound in various applications.

References

An In-depth Technical Guide to 2,4'-Dimethylbiphenyl: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethylbiphenyl, an aromatic hydrocarbon, is a member of the biphenyl family of compounds. Biphenyls and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, and synthetic methodologies for this compound.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-methyl-2-(4-methylphenyl)benzene .[1] This name is derived by identifying the biphenyl core structure, which consists of two phenyl rings linked by a single bond. One phenyl ring is substituted with a methyl group at the 2-position, and the other phenyl ring is substituted with a methyl group at the 4'-position. The primed numbers are used to differentiate the positions on the second phenyl ring.

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C₁₄H₁₄[1]

  • Molecular Weight : 182.27 g/mol [2]

  • CAS Number : 611-61-0[1]

The structure consists of a biphenyl scaffold with one methyl group positioned ortho to the phenyl-phenyl bond and the other methyl group positioned para to the same bond on the adjacent ring.

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. Data for this specific isomer is limited, and thus, some properties of related isomers are included for comparison.

PropertyThis compound2,2'-Dimethylbiphenyl4,4'-Dimethylbiphenyl
Molecular Formula C₁₄H₁₄C₁₄H₁₄C₁₄H₁₄
Molecular Weight 182.27 g/mol 182.27 g/mol 182.26 g/mol [3]
CAS Number 611-61-0605-39-0[4]613-33-2[3]
Boiling Point 280 °C[2]-295 °C (lit.)[3]
Melting Point Not available-118-120 °C (lit.)[3]
Density Not available0.989 g/mL at 25 °C (lit.)[4]Not available
Appearance Liquid-Powder[3]
Solubility Not availableNot availableInsoluble in water[5]

Experimental Protocols: Synthesis of this compound

The synthesis of unsymmetrical biphenyls such as this compound is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Ullmann reactions are two prominent methods.

Representative Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of a 2-halotoluene with 4-methylphenylboronic acid or a 4-halotoluene with 2-methylphenylboronic acid.

Reactants:

  • 2-Bromotoluene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A base (e.g., sodium carbonate, Na₂CO₃)

  • A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • To a reaction vessel, add 2-bromotoluene (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst and the phosphine ligand to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Suzuki_Coupling Reactant1 2-Bromotoluene Product This compound Reactant1->Product Reactant2 4-Methylphenylboronic Acid Reactant2->Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Product Base Na₂CO₃ Base->Product Solvent Toluene / H₂O Solvent->Product

Caption: Suzuki-Miyaura coupling for this compound.

Spectroscopic Data

Conclusion

This compound is a structurally interesting molecule with potential applications in various fields of chemical research. This guide has provided a detailed overview of its nomenclature and structure, a compilation of its known physicochemical properties, and a representative protocol for its synthesis via the Suzuki-Miyaura coupling. Further research to fully characterize its physical and spectroscopic properties, as well as to explore its potential biological activities, is warranted.

References

An In-depth Technical Guide to 2,4'-Dimethylbiphenyl: Molecular Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties of 2,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. This document outlines its fundamental chemical data, presents a detailed, exemplary experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and includes graphical representations of its synthetic workflow and property relationships to aid in research and development.

Core Molecular and Physical Properties

This compound is an organic compound belonging to the class of biphenyls. Its structure consists of two benzene rings linked by a single bond, with methyl groups substituted at the 2 and 4' positions. The quantitative properties of this molecule are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol [1]
IUPAC Name 1-methyl-2-(4-methylphenyl)benzene
CAS Number 611-61-0
Boiling Point 280 °C[2]
Physical State Liquid (at standard conditions)

Experimental Protocols: Synthesis of this compound

The synthesis of unsymmetrical biphenyls such as this compound is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5][6]

Exemplary Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound from 2-bromotoluene and 4-methylphenylboronic acid.

Materials:

  • 2-bromotoluene

  • 4-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add 10 mL of degassed toluene and stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ.

  • Reaction Setup: To the catalyst mixture, add 2-bromotoluene (2.0 mmol), 4-methylphenylboronic acid (2.4 mmol), and potassium carbonate (6.0 mmol).

  • Reaction Execution: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and saturated brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as hexane, to isolate the pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationships between its chemical properties.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (2-bromotoluene, 4-methylphenylboronic acid) reaction Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, 80-90°C) reactants->reaction catalyst Catalyst System (Pd(OAc)₂, PPh₃, K₂CO₃) catalyst->reaction extraction Extraction with Diethyl Ether reaction->extraction washing Aqueous Washes (HCl, NaHCO₃, Brine) extraction->washing drying Drying over MgSO₄ washing->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, GC-MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships A This compound B Molecular Formula C₁₄H₁₄ A->B determines C Molecular Weight 182.26 g/mol A->C determines E Physical Properties (e.g., Boiling Point) A->E exhibits F Spectroscopic Data (NMR, MS) A->F is confirmed by B->C calculates to D Structure (Unsymmetrical Biphenyl) D->A defines

Caption: Logical relationships of this compound's chemical properties.

References

Theoretical Deep Dive into the Stereochemistry of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

Introduction to Atropisomerism in Biphenyls

Biphenyls are compounds consisting of two phenyl rings connected by a single C-C bond. In unsubstituted biphenyl, rotation around this central bond is relatively free at room temperature. However, the introduction of bulky substituents in the ortho positions of the phenyl rings can sterically hinder this rotation, leading to the existence of stable rotational isomers, or atropisomers.[1] These atropisomers are non-superimposable mirror images (enantiomers) and can be isolated as separate chemical entities if the rotational energy barrier is sufficiently high.[1] The presence of a methyl group at the 2-position in 2,4'-Dimethylbiphenyl introduces significant steric hindrance, making it a candidate for exhibiting atropisomerism.

Computational Methodology for Stereochemical Investigation

A robust theoretical investigation of the stereochemistry of this compound involves a systematic computational approach to map its potential energy surface (PES) as a function of the dihedral angle of the central C-C bond. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance between computational cost and accuracy.[2][3]

Experimental Protocol: Potential Energy Surface Scan

A relaxed potential energy surface scan is performed to identify the stable conformers (energy minima) and transition states (energy maxima) for the rotation around the C1-C1' bond.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or xtb is utilized.[4]

Methodology:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: An initial geometry optimization is performed to find a low-energy starting conformation.

  • Potential Energy Surface (PES) Scan:

    • The dihedral angle between the two phenyl rings (defined by atoms C2-C1-C1'-C2' or a similar convention) is systematically varied.

    • For each fixed dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure for that specific torsional constraint.

    • The scan is typically performed over 360 degrees in steps of 10-15 degrees to ensure a comprehensive exploration of the conformational space.[5]

  • Identification of Stationary Points: The resulting energy profile is analyzed to locate the energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation.

  • Refinement of Stationary Points: The geometries of the identified minima and maxima are then fully optimized without any constraints to precisely locate the stationary points on the PES.

  • Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. A stable conformer will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion.[6]

Computational Details:

  • Functional: B3LYP is a commonly used and well-benchmarked hybrid functional for such calculations.[2][7]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), or a more flexible basis set like 6-311+G(d,p) is recommended for accurate results.[7][8]

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the effect of a solvent.[7]

Quantitative Data Summary

While specific published data for this compound is scarce, the following tables present the expected format for summarizing the quantitative data obtained from the aforementioned computational protocol. The values provided for unsubstituted biphenyl are for reference.

Conformer/Transition StateDihedral Angle (°)Relative Energy (kcal/mol)
Stable Conformer 1 (SC1)Value to be determined0.00
Stable Conformer 2 (SC2)Value to be determinedValue to be determined
Transition State 1 (TS1)~0 or ~180Value to be determined
Transition State 2 (TS2)~90 or ~270Value to be determined

Table 1: Calculated Dihedral Angles and Relative Energies of Stationary Points for this compound.

Rotational BarrierEnergy (kcal/mol)
SC1 → TS1Value to be determined
SC1 → TS2Value to be determined

Table 2: Calculated Rotational Energy Barriers for this compound.

For comparison, the experimental rotational barriers for unsubstituted biphenyl are approximately 1.4 kcal/mol for the planar transition state and 1.6 kcal/mol for the perpendicular transition state.[9] The presence of the ortho-methyl group in this compound is expected to significantly increase these barriers. Studies on other dimethylbiphenyls have shown rotational energy barriers that can reach up to ~15 kcal/mol.[4]

Visualization of Stereochemical Relationships

Visualizing the relationships between different stereochemical states is crucial for understanding the dynamic behavior of this compound. Graphviz can be used to create clear diagrams of the computational workflow and the conformational energy landscape.

Computational_Workflow cluster_start Input cluster_protocol Computational Protocol cluster_output Output start Initial 3D Structure of This compound opt Geometry Optimization start->opt pes Potential Energy Surface Scan (Relaxed Scan of Dihedral Angle) opt->pes stat Identification of Stationary Points (Minima and Maxima) pes->stat refine Refinement of Stationary Points stat->refine freq Frequency Calculation refine->freq data Quantitative Data: - Dihedral Angles - Relative Energies - Rotational Barriers freq->data conformers Stable Conformers (Atropisomers) freq->conformers ts Transition States freq->ts

Caption: Computational workflow for the theoretical investigation of this compound stereochemistry.

Caption: A representative potential energy surface for biphenyl rotation, illustrating stable conformers and transition states.

Conclusion and Implications for Drug Development

A thorough theoretical investigation of the stereochemistry of this compound, following the protocols outlined in this guide, is essential for understanding its potential to exist as stable atropisomers. The determination of rotational energy barriers will indicate the likelihood of isolating these isomers at ambient temperatures. For drug development professionals, this information is critical. If this compound or its derivatives are part of a pharmacophore, the different atropisomers could exhibit significantly different binding affinities for their biological targets, as well as varied pharmacokinetic and pharmacodynamic properties. Therefore, a proactive computational assessment of atropisomerism can guide the synthesis and biological evaluation of stereochemically pure compounds, ultimately leading to safer and more efficacious drug candidates.

References

An In-Depth Technical Guide to the Solubility of 2,4'-Dimethylbiphenyl in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-Dimethylbiphenyl. Due to a scarcity of publicly available quantitative solubility data for this specific isomer, this document focuses on providing a robust framework for researchers to determine its solubility in various common laboratory solvents. The guide includes detailed experimental protocols and a workflow for solubility determination.

Introduction to this compound and its Solubility

This compound is an aromatic hydrocarbon. Understanding its solubility is crucial for a variety of applications, including its use as an intermediate in organic synthesis. The general principle of "like dissolves like" suggests that this compound, a nonpolar compound, will exhibit greater solubility in nonpolar organic solvents and be poorly soluble in polar solvents like water.

Qualitative and Quantitative Solubility Data

As a substitute for established data, the following table is provided for researchers to systematically record their experimental findings on the solubility of this compound in a range of common laboratory solvents.

SolventChemical FormulaPolarityQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility ( g/100 mL at 25°C)
WaterH₂OHigh
MethanolCH₃OHHigh
EthanolC₂H₅OHHigh
AcetoneC₃H₆OMedium
Ethyl AcetateC₄H₈O₂Medium
DichloromethaneCH₂Cl₂Medium
ChloroformCHCl₃Medium
TolueneC₇H₈Low
HexaneC₆H₁₄Low

Experimental Protocols for Solubility Determination

To populate the data table above, the following detailed experimental protocols for both qualitative and quantitative solubility determination are recommended. These protocols are based on standard laboratory practices for characterizing organic compounds.[4][5][6][7]

This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of common laboratory solvents (see table above)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

  • Continue adding the solvent up to the total volume and stir or vortex for at least 60 seconds.[4]

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble. If two liquid layers form, the substances are immiscible.[4]

  • Record the observations in the qualitative solubility column of the data table.

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • The solvent of interest

  • A temperature-controlled shaker or water bath

  • An analytical balance

  • Small vials or flasks with secure caps

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), ensuring continuous agitation to facilitate dissolution.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

  • Filter the withdrawn supernatant through a syringe filter to remove any remaining undissolved microcrystals.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent has completely evaporated, weigh the evaporating dish or vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of solvent used in mL) x 100

  • Repeat the experiment at least twice to ensure the reproducibility of the results and record the average value in the quantitative solubility column of the data table.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Obtain this compound and Solvents qual_test Perform Qualitative Solubility Test start->qual_test record_qual Record Qualitative Observation (Soluble, Sparingly Soluble, Insoluble) qual_test->record_qual is_soluble Is the compound soluble? record_qual->is_soluble quant_test Perform Quantitative Solubility Determination is_soluble->quant_test Yes end End: Solubility Profile Established is_soluble->end No (Insoluble) prepare_saturated Prepare Saturated Solution quant_test->prepare_saturated equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate separate Separate Solute from Saturated Solution equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate record_quant Record Quantitative Data calculate->record_quant record_quant->end

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the necessary background and detailed protocols to accurately determine the solubility of this compound in common laboratory solvents. The systematic approach outlined will enable the generation of a reliable solubility profile, which is essential for its effective use in research and development.

References

Spectroscopic Profile of 2,4'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4'-dimethylbiphenyl, a substituted aromatic hydrocarbon relevant in various fields of chemical research and development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, including tabulated data and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (m)7.40 - 7.10Multiplet-
Methyl H (4'-CH₃)2.41Singlet-
Methyl H (2-CH₃)2.28Singlet-

Note: The aromatic region displays a complex multiplet due to the overlapping signals of the non-equivalent aromatic protons.

¹³C NMR Spectroscopic Data.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C141.6
Aromatic C138.3
Aromatic C136.8
Aromatic C135.2
Aromatic C130.2
Aromatic C129.2
Aromatic C128.8
Aromatic C126.6
Methyl C (4'-CH₃)21.2
Methyl C (2-CH₃)20.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₄), the molecular ion peak and characteristic fragment ions are observed.

Mass Spectrometric Data
m/z Relative Intensity (%) Fragment Ion
182100[M]⁺ (Molecular Ion)
167~80[M - CH₃]⁺
165~30[M - H - CH₃]⁺ or [M - CH₅]⁺
152~20[M - 2CH₃]⁺ or [C₁₂H₈]⁺

Note: The fragmentation pattern is characterized by the loss of methyl groups and hydrogen atoms from the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050 - 3000C-H stretchAromatic
2960 - 2850C-H stretchMethyl (CH₃)
1610, 1500, 1450C=C stretchAromatic Ring
1460, 1380C-H bendMethyl (CH₃)
820 - 780C-H out-of-plane bendSubstituted Aromatic

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be approximately 1 mg/mL.

Instrumentation and Data Acquisition:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method:

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method (if liquid):

    • Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

Instrumentation and Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Report Technical Guide / Whitepaper (Tables, Protocols, Diagrams) NMR_Data->Report MS_Data->Report IR_Data->Report

A generalized workflow for the spectroscopic characterization of this compound.

Preliminary Biological Activity Screening of Dimethylbiphenyl Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of methyl groups to the biphenyl core, creating dimethylbiphenyl isomers, can significantly influence their physicochemical properties and, consequently, their biological activities. The spatial arrangement of these methyl groups (positional isomerism) can lead to profound differences in pharmacological profiles, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides a comprehensive overview of the preliminary biological activity screening of dimethylbiphenyl isomers, summarizing available quantitative data, detailing key experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the biological activities of dimethylbiphenyl isomers and closely related derivatives. It is important to note that direct comparative studies across a wide range of dimethylbiphenyl isomers are limited in the publicly available literature. The data presented here is compiled from various sources and aims to provide a comparative perspective where possible.

Table 1: Anticancer Activity of Biphenyl Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5[1][2]
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7[1][2]
4,4'-DihydroxybiphenylHEK293 (Human Embryonic Kidney)27.4[3]
4,4'-DihydroxybiphenylHT-29 (Human Colon Cancer)74.6[3]
4,4'-DihydroxybiphenylMCF-7 (Human Breast Cancer)95.6[3]

Table 2: Antimicrobial Activity of Biphenyl Peptidomimetic Positional Isomers

Compound (Isomer)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)
2,3'-isomer ≤0.25>32164
3,2'-isomer 8224
3,4'-isomer 816816
4,4'-isomer 16>32>32>32

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary biological screening of dimethylbiphenyl isomers are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dimethylbiphenyl isomers) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethylbiphenyl isomers in the complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds. The stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dimethylbiphenyl isomers) dissolved in methanol

  • Methanol

  • 96-well plates

  • Ascorbic acid (positive control)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dimethylbiphenyl isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

antioxidant_assay_workflow start Start: Prepare DPPH and Compound Solutions mix Mix DPPH with Compound Dilutions in 96-well Plate start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Scavenging and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

apoptosis_pathway compound Dimethylbiphenyl Isomer stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comprehensive Technical Guide to the Thermochemical and Phase Change Data of Dimethylbiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical and phase change properties of dimethylbiphenyl isomers. The following sections present critically evaluated data, detailed experimental methodologies, and a visualization of the relationships between these key physical properties, serving as an essential resource for professionals in research, chemical sciences, and pharmaceutical development.

Thermochemical and Phase Change Data of Dimethylbiphenyl Isomers

The following tables summarize the key thermochemical and phase change data for 2,2'-dimethylbiphenyl, 3,3'-dimethylbiphenyl, and 4,4'-dimethylbiphenyl. All data is sourced from the NIST WebBook.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Phase Change Data for Dimethylbiphenyl Isomers

IsomerMelting Point (Tfus) (K)Boiling Point (Tboil) (K)
2,2'-Dimethylbiphenyl291.65534.15
3,3'-Dimethylbiphenyl280.15558.15
4,4'-Dimethylbiphenyl385.15559.15

Table 2: Enthalpy Data for Dimethylbiphenyl Isomers

IsomerEnthalpy of Fusion (ΔfusH) (kJ/mol)Enthalpy of Vaporization (ΔvapH) (kJ/mol)Enthalpy of Sublimation (ΔsubH) (kJ/mol)Standard Molar Enthalpy of Formation (Gas Phase) (ΔfH°gas) (kJ/mol)
2,2'-Dimethylbiphenyl13.854.368.1135.2
3,3'-Dimethylbiphenyl17.355.973.2125.5
4,4'-Dimethylbiphenyl23.456.579.9119.2

Experimental Protocols

The determination of the thermochemical and phase change data presented above relies on precise experimental techniques. The following sections detail the generalized protocols for the key methods employed.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity and enthalpy of combustion of a substance. The core principle is to create a thermally isolated system where no heat is exchanged with the surroundings.[12][13]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the dimethylbiphenyl isomer (typically in pellet form) is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is sealed and pressurized with a pure oxygen atmosphere to ensure complete combustion. A known length of ignition wire is placed in contact with the sample.

  • Calorimeter Setup: The bomb is submerged in a known volume of water within a well-insulated container (the calorimeter). The entire assembly is placed within an outer jacket, which is maintained at the same temperature as the inner calorimeter to prevent heat loss.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the dimethylbiphenyl sample is then calculated from the observed temperature rise and the heat capacity of the system.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining phase transition temperatures and enthalpies, such as melting point and enthalpy of fusion.[14][15][16][17][18]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the dimethylbiphenyl isomer (typically 1-10 mg) is placed in a small, hermetically sealed pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 °C/min). An inert gas, such as nitrogen, is typically purged through the sample chamber to prevent oxidation.

  • Data Acquisition: The instrument heats both the sample and reference pans at the programmed rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Static Vapor Pressure Measurement

The static method is a direct technique for measuring the vapor pressure of a substance at a given temperature.[19][20][21][22][23]

Experimental Protocol:

  • Sample Preparation: A pure sample of the dimethylbiphenyl isomer is placed in a temperature-controlled sample cell. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The sample cell is connected to a vacuum line and a pressure measuring device (e.g., a capacitance manometer). The entire apparatus is placed in a thermostat to maintain a constant and uniform temperature.

  • Equilibration and Measurement: The sample is brought to the desired temperature, and the system is allowed to reach thermal and phase equilibrium. At equilibrium, the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

  • Data Collection: Vapor pressure measurements are taken at a series of different temperatures to establish the vapor pressure curve of the compound.

Visualization of Thermochemical Property Relationships

The following diagram illustrates the logical relationships between the key thermochemical and phase change properties of dimethylbiphenyls and the experimental techniques used to determine them.

Thermochemical_Properties cluster_props Thermochemical & Phase Change Properties cluster_methods Experimental Methods Melting Point Melting Point Boiling Point Boiling Point Enthalpy of Fusion Enthalpy of Fusion Enthalpy of Sublimation Enthalpy of Sublimation Enthalpy of Fusion->Enthalpy of Sublimation related by Enthalpy of Vaporization Enthalpy of Vaporization Enthalpy of Vaporization->Enthalpy of Sublimation related by (Hess's Law) Standard Enthalpy of Formation Standard Enthalpy of Formation DSC Differential Scanning Calorimetry DSC->Melting Point determines DSC->Enthalpy of Fusion determines AC Adiabatic Calorimetry AC->Standard Enthalpy of Formation determines (via Enthalpy of Combustion) VPM Vapor Pressure Measurement VPM->Boiling Point determines VPM->Enthalpy of Vaporization determines

Relationship between thermochemical properties and experimental methods.

References

2,4'-Dimethylbiphenyl: A Technical Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable safety regulations and best practices in your institution.

Executive Summary

2,4'-Dimethylbiphenyl is a chemical compound that presents moderate health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] This guide provides a consolidated overview of the known hazards, safety information, and recommended handling procedures for this compound to support its safe use in a research and development setting. Notably, there is a lack of publicly available quantitative data on the acute toxicity (e.g., LD50, LC50) of this compound.[4][5] Therefore, a cautious approach to handling is strongly advised.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties upon direct contact or inhalation.

GHS Classification

The GHS classification for this compound is summarized in the table below.

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3
Target Organ: Respiratory System

Source:[1][2][6]

GHS Pictograms and Signal Word
PictogramSignal Word
!Warning

Source:[1][3]

Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended measures to minimize or prevent adverse effects.

CodeStatement
H315 Causes skin irritation.[1][2][3]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264 Wash skin thoroughly after handling.[2]
P271 Use only outdoors or in a well-ventilated area.[2]
P280 Wear protective gloves/eye protection/face protection.[2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312 Call a POISON CENTER/doctor if you feel unwell.[2]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1]
P337+P313 If eye irritation persists: Get medical advice/attention.[7]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1]
P405 Store locked up.[1]
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not publicly available. The toxicological properties have not been fully investigated.[4][5] The hazard assessment is primarily based on its irritant properties.

Experimental Protocols for Hazard Assessment

In the absence of specific studies on this compound, the following are summaries of standard OECD guidelines for testing the types of hazards this chemical is known to possess. These protocols provide a framework for how such data would be generated.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2][7][8][9]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[8]

  • Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin.[10]

  • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[9]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

  • Scoring: The severity of erythema and edema is graded according to a standardized scoring system.[7]

  • Classification: The substance is classified based on the mean scores for erythema or edema.[10]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.[3][6][11][12]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[12]

  • Test Substance Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if the effects are not reversible.

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.[12]

  • Classification: The classification is based on the severity and reversibility of the observed eye lesions.[13]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[1][14][15][16]

Methodology:

  • Animal Model: The rat is the preferred species.

  • Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a standard duration, typically 4 hours.[14][16]

  • Concentrations: A range of concentrations is typically tested to determine a concentration-response relationship.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days following exposure.[14][15]

  • Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals.[14] Other endpoints include clinical observations and pathological findings.

Chemical Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance like this compound.

Chemical_Hazard_Assessment A Identify Chemical (this compound) B Literature & Database Search (Phys-Chem, Toxicity Data) A->B C In Silico / QSAR Prediction B->C E Health Hazards (Acute, Chronic) B->E C->E D Physicochemical Hazards G In Vitro Testing E->G F Environmental Hazards H In Vivo Testing (e.g., OECD Guidelines) G->H I Determine No-Observed-Adverse-Effect-Level (NOAEL) & Lethal Dose/Concentration (LD50/LC50) H->I J GHS Classification I->J K Develop Safety Data Sheet (SDS) J->K L Labeling & Risk Management Measures K->L

Caption: General workflow for chemical hazard assessment.

Handling and Storage

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[15]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[14]

  • Specific Hazards: Combustible solid. May form explosive dust-air mixtures. Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.[15]

References

The Pivot of Reactivity: An In-depth Technical Guide to Asymmetrically Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, a deceptively simple motif of two interconnected phenyl rings, represents a cornerstone in modern chemistry and pharmacology. Its inherent structural nuances, particularly when asymmetrically substituted, give rise to unique chemical behaviors and stereochemical properties that are pivotal in the design of novel therapeutics, advanced materials, and specialized catalysts. This guide delves into the fundamental reactivity of these intriguing molecules, offering a comprehensive overview of their synthesis, stereochemistry, and biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Atropisomerism: The Conformational Cornerstone

Asymmetrically substituted biphenyls often exhibit a form of axial chirality known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, leading to stable, non-superimposable stereoisomers, or atropisomers.[1][2][3] The stability of these atropisomers is dictated by the rotational energy barrier, which is influenced by the steric bulk of the substituents at the ortho positions.[4][5] A sufficiently high energy barrier (typically >20-22 kcal/mol) allows for the isolation of individual atropisomers at room temperature.[6] This conformational rigidity is a critical design element in drug development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3]

Rotational Energy Barriers of Ortho-Substituted Biphenyls

The magnitude of the rotational energy barrier is a quantifiable measure of the steric hindrance imposed by ortho-substituents. Below is a summary of experimentally determined and calculated rotational barriers for a selection of mono-ortho-substituted biphenyls.

Ortho-SubstituentRotational Barrier (ΔG≠, kcal/mol)Method
-F4.4Experimental
-Cl6.0Experimental
-Br6.7Experimental
-I7.4Experimental
-CH35.3Experimental
-OCH35.2Experimental
-NO29.1Experimental
-COOH12.0Experimental

Data compiled from various sources, including experimental measurements and theoretical calculations.[7][8][9][10]

Synthetic Strategies: Forging the Biphenyl Core

The construction of asymmetrically substituted biphenyls is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form the crucial carbon-carbon bond between two aryl moieties.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[11][12] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the biphenyl product.[11][13]

Suzuki_Miyaura_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table provides a comparative overview of yields for the synthesis of various substituted biphenyls.

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventYield (%)
4-IodoanisolePhenylboronic acidPd/CK2CO3DMF/H2O92
4-Bromotoluene4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene95
2-Chlorobenzonitrile3-Tolylboronic acidPd2(dba)3/XPhosK3PO4Dioxane88
4-Trifluoromethyl-iodobenzene4-Formylphenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O91

Yields are representative and can vary based on specific reaction conditions.[9][14]

The Buchwald-Hartwig Amination

For the introduction of nitrogen-containing functional groups, a key step in the synthesis of many pharmaceuticals, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples an amine with an aryl halide, forming a C-N bond.[15][16][17][18] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][18]

Buchwald_Hartwig_Cycle cluster_product Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle
Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings, including biphenyl systems.[19][20][21] A directing metalation group (DMG), typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.[19][21]

DoM_Workflow Start Substituted Biphenyl with DMG Step1 Addition of Organolithium Base (e.g., n-BuLi, -78 °C) Start->Step1 Step2 Ortho-Lithiated Intermediate Step1->Step2 Step3 Quenching with Electrophile (E+) Step2->Step3 End Ortho-Functionalized Biphenyl Step3->End

Directed Ortho-Metalation Workflow

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask.

  • Reaction Conditions: Seal the Schlenk flask and stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[22][23]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[12][15]

General Procedure for Directed Ortho-Metalation

This protocol describes a general method for directed ortho-metalation.

Materials:

  • Substituted biphenyl with a directing metalation group (1.0 mmol)

  • Organolithium base (e.g., n-BuLi, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 mmol)

  • Schlenk flask and syringe

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Dissolve the substituted biphenyl in anhydrous THF in a dry Schlenk flask under an inert atmosphere. Cool the solution to -78 °C.

  • Lithiation: Slowly add the organolithium base dropwise to the cooled solution. Stir the mixture at -78 °C for the required time (e.g., 1-2 hours) to ensure complete lithiation.

  • Electrophilic Quench: Add the electrophile to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate the solvent, and purify the product by column chromatography.[20][21]

Biological Significance and Signaling Pathways

The rigid, three-dimensional structure of asymmetrically substituted biphenyls makes them ideal scaffolds for interacting with biological targets such as enzymes and receptors.[24][25][26] Many successful drugs incorporate a biphenyl moiety.

Telmisartan: An Angiotensin II Receptor Blocker

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1][27] Its biphenyl structure is crucial for its antagonist activity at the angiotensin II type 1 (AT1) receptor. By blocking this receptor, telmisartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][27]

Telmisartan_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1_Receptor blocks

Telmisartan's Mechanism of Action
Boscalid: A Succinate Dehydrogenase Inhibitor

Boscalid is a fungicide that contains a substituted biphenylamide structure. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5][28][29] This disruption of cellular respiration leads to a depletion of ATP and ultimately, fungal cell death.

Boscalid_Pathway Succinate Succinate Complex_II Succinate Dehydrogenase (Complex II) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Electron_Transport Electron Transport Chain Complex_II->Electron_Transport ATP_Production ATP Production Electron_Transport->ATP_Production Boscalid Boscalid Boscalid->Complex_II inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.

This document provides detailed application notes and experimental protocols for the synthesis of 2,4'-dimethylbiphenyl, an unsymmetrical biaryl compound. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromotoluene and 4-methylphenylboronic acid.

Reaction Principle

The synthesis of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromotoluene) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound based on established Suzuki-Miyaura coupling protocols. It is important to note that yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

ParameterValueNotes
Reactants
2-Bromotoluene1.0 mmolLimiting reagent.
4-Methylphenylboronic Acid1.2 - 1.5 mmolTypically used in slight excess to ensure complete consumption of the aryl halide.
Catalyst
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1 - 5 mol%A common and effective catalyst for this type of coupling.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)1 - 3 mol%Another highly effective catalyst, often providing good yields.
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 mmolA widely used and effective base.
Sodium Carbonate (Na₂CO₃)2.0 - 3.0 mmolAn alternative inorganic base.
Cesium Carbonate (Cs₂CO₃)2.0 mmolOften used for more challenging couplings.
Solvent
Toluene/Ethanol/Water4:1:1 mixtureA common biphasic solvent system.
1,4-Dioxane/Water4:1 mixtureAnother effective solvent system.
Reaction Conditions
Temperature80 - 110 °CThe optimal temperature may vary depending on the catalyst and solvent system.
Reaction Time4 - 24 hoursReaction progress should be monitored by TLC or GC-MS.
Expected Yield 75 - 95%Isolated yield after purification.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using two common palladium catalysts.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • 2-Bromotoluene

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 mmol, 171 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil or white solid.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

Materials:

  • 2-Bromotoluene

  • 4-Methylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a Schlenk flask, combine 2-bromotoluene (1.0 mmol, 171 mg), 4-methylphenylboronic acid (1.5 mmol, 204 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 16 mg, 2 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, add water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: hexanes) to yield the pure this compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X (Ar = 2-tolyl, X = Br) pd0->pd2_complex Oxidative Addition transmetalation Transmetalation pd2_biaryl_complex Ar-Pd(II)L₂-Ar' (Ar' = 4-tolyl) pd2_complex->pd2_biaryl_complex Transmetalation pd2_biaryl_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' (this compound) pd2_biaryl_complex->product aryl_halide Ar-X (2-Bromotoluene) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ (4-Methylphenylboronic Acid) + Base boronic_acid->pd2_biaryl_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow start Start reactants Combine Reactants: 2-Bromotoluene, 4-Methylphenylboronic Acid, Base, and Catalyst start->reactants inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert_atmosphere solvent Add Degassed Solvent inert_atmosphere->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification by Flash Column Chromatography workup->purification product Isolated Product: This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for Grignard-Based Synthesis of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,4'-dimethylbiphenyl, a key structural motif in various organic compounds. The synthesis is achieved through a Grignard reagent-based cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the formation of an appropriate Grignard reagent followed by a cross-coupling reaction with a suitable aryl halide.

The synthesis of unsymmetrical biaryls like this compound can be accomplished via two primary routes involving a Grignard reagent:

  • Route A: Formation of 2-methylphenylmagnesium bromide followed by a coupling reaction with 4-bromotoluene.

  • Route B: Formation of 4-methylphenylmagnesium bromide followed by a coupling reaction with 2-bromotoluene.

This protocol will detail the necessary reagents, equipment, and procedural steps for the successful laboratory-scale synthesis of this compound.

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent

This protocol describes the preparation of the arylmagnesium bromide. The same general procedure can be applied to prepare either 2-methylphenylmagnesium bromide from 2-bromotoluene or 4-methylphenylmagnesium bromide from 4-bromotoluene.

Materials:

  • 2-bromotoluene (or 4-bromotoluene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[1]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine.[1] Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation: Add a small amount of anhydrous THF to just cover the magnesium turnings.[1] In a separate dry flask, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. Add approximately 10% of the aryl bromide solution from the dropping funnel to the magnesium suspension.[1][3][4]

  • Grignard Reagent Formation: The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the initiation of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.[1][3]

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3][4]

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete consumption of the magnesium.[3]

  • Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for the subsequent coupling reaction.

Protocol 2: Nickel-Catalyzed Cross-Coupling Reaction

This protocol describes the cross-coupling of the prepared Grignard reagent with the corresponding aryl bromide to yield this compound. Transition metal catalysts, such as those based on nickel or iron, are often employed to facilitate the cross-coupling and improve selectivity.[4][5]

Materials:

  • Prepared Grignard reagent solution (from Protocol 1)

  • 4-bromotoluene (if 2-methylphenylmagnesium bromide was prepared) or 2-bromotoluene (if 4-methylphenylmagnesium bromide was prepared)

  • Anhydrous Nickel(II) chloride (or other suitable nickel catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a separate, dry, inert gas-flushed flask, dissolve the nickel catalyst (e.g., 1-5 mol%) in anhydrous THF.[6]

  • Addition of Reagents: To the catalyst solution, add the second aryl bromide (1.0 equivalent). Cool the mixture in an ice bath.[4]

  • Coupling Reaction: Slowly add the prepared Grignard reagent solution from Protocol 1 to the aryl bromide/catalyst mixture via a dropping funnel over a period of 30 minutes.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl while cooling the flask in an ice bath.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[4]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to obtain pure this compound.[4]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of biphenyl derivatives via Grignard-based cross-coupling reactions. These values can be used as a starting point for the synthesis of this compound.

ParameterValueReference
Grignard Formation
Aryl Bromide1.0 equiv[1]
Magnesium Turnings1.2 equiv[1]
SolventAnhydrous THF[1][3]
Reaction Time1-2 hours[3]
Yield of Grignard Reagent~95%[3]
Cross-Coupling Reaction
Grignard Reagent1.2-1.5 equiv[7]
Aryl Halide1.0 equiv[7]
Catalyst (e.g., NiCl2)1-5 mol%[6]
SolventAnhydrous THF[4]
Reaction Temperature0°C to Room Temperature[4]
Reaction Time12-24 hours[4]
Reported Yields for Similar Biphenyl Syntheses
4,4'-Dimethyl-1,1'-biphenyl85%[3]
4-MethylbiphenylHigh Yield[4]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification start Start dry_glassware Dry Glassware under Inert Atmosphere start->dry_glassware activate_mg Activate Magnesium Turnings dry_glassware->activate_mg add_aryl_bromide Add Aryl Bromide Solution Dropwise activate_mg->add_aryl_bromide reflux_grignard Reflux to Form Grignard Reagent add_aryl_bromide->reflux_grignard prepare_coupling Prepare Aryl Halide and Catalyst Solution reflux_grignard->prepare_coupling add_grignard Add Grignard Reagent to Coupling Mixture prepare_coupling->add_grignard stir_reaction Stir at Room Temperature add_grignard->stir_reaction quench Quench Reaction with Acid stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the Grignard-based synthesis of this compound.

Signaling_Pathway Ar1_Br Aryl Bromide 1 (e.g., 2-bromotoluene) Grignard Grignard Reagent (Ar1-MgBr) Ar1_Br->Grignard + Mg Mg Magnesium (Mg) Product This compound (Ar1-Ar2) Grignard->Product + Ar2-Br + Catalyst Ar2_Br Aryl Bromide 2 (e.g., 4-bromotoluene) Ar2_Br->Product Catalyst Ni(II) Catalyst Catalyst->Product

Caption: Logical relationship of reactants to product in the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4'-dimethylbiphenyl via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Kumada couplings are presented with specific quantitative data and step-by-step procedures. For Negishi and Stille couplings, general methodologies are described due to the absence of specific literature examples for this particular product in the conducted searches.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of unsymmetrical biaryls, such as this compound, is a common application of these powerful transformations. This document outlines and compares several common palladium-catalyzed methods for this synthesis, providing researchers with the necessary information to select and perform the most suitable reaction for their needs.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound using various palladium-catalyzed cross-coupling methods.

Coupling MethodAryl HalideOrganometallic ReagentCatalyst System (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-Bromotoluene4-Methylphenylboronic acidPd(OAc)₂ (2), PPh₃ (4)K₂CO₃Toluene/H₂O904-6~90-95
Kumada 2-Bromotoluene4-Methylphenylmagnesium bromidePd(PEPPSI-IPr) (2)-THFRT2-4~90-95
Negishi 2-Bromotoluene4-Methylphenylzinc chloridePd(OAc)₂ (2), SPhos (4)-THF6512General Protocol
Stille 2-BromotolueneTributyl(4-methylphenyl)stannanePd(PPh₃)₄ (1-5)-Toluene80-1102-24General Protocol

Note: Yields for Suzuki and Kumada couplings are based on representative procedures for similar biaryl syntheses. Protocols for Negishi and Stille couplings are generalized due to a lack of specific literature data for this compound.

Reaction Schemes and Mechanisms

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Kumada, Negishi, and Stille cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Kumada_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-MgBr) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Kumada Catalytic Cycle

Negishi_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-ZnCl) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Negishi Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Stille Catalytic Cycle

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromotoluene and 4-methylphenylboronic acid.

Materials:

  • 2-Bromotoluene (1.0 mmol, 171 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene, 4-methylphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Suzuki_Workflow A Combine Reactants, Base, Catalyst, and Ligand B Inert Atmosphere Purge A->B C Add Solvents (Toluene/H2O) B->C D Heat to 90°C and Stir (4-6h) C->D E Cool and Work-up (EtOAc/H2O) D->E F Purification (Chromatography) E->F G This compound F->G Kumada_Workflow cluster_0 Grignard Preparation cluster_1 Kumada Coupling A Mg + 4-Bromotoluene in THF B Initiate and Reflux A->B C p-Tolylmagnesium Bromide B->C E Add Grignard Reagent C->E D Pd Catalyst + 2-Bromotoluene in THF D->E F Stir at RT (2-4h) E->F G Quench and Work-up F->G H Purification G->H I This compound H->I

Application of 2,4'-Dimethylbiphenyl in Liquid Crystal Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a cornerstone in the molecular engineering of calamitic (rod-shaped) liquid crystals, forming the rigid core that promotes the formation of mesophases. The substitution pattern on the biphenyl scaffold is a critical determinant of the resulting material's physical and electro-optical properties, including phase transition temperatures, birefringence, and dielectric anisotropy.

This document provides detailed application notes and predictive protocols for the use of 2,4'-dimethylbiphenyl as a central building block in the synthesis of nematic liquid crystals. The presence of a methyl group at the 2-position introduces a lateral substituent, which can significantly influence molecular packing and, consequently, the mesomorphic behavior. The methyl group at the 4'-position acts as a terminal group, contributing to the overall molecular length and anisotropy. While direct literature on liquid crystals derived from this compound is scarce, the following protocols and data are based on established principles of liquid crystal design and analogous structures.

Predicted Quantitative Data

The following table summarizes the predicted properties of a hypothetical nematic liquid crystal, 4-cyano-4'-(this compound) , based on the known effects of lateral and terminal methyl groups on biphenyl systems. A lateral methyl group generally lowers the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) due to steric hindrance, which disrupts the parallel alignment of the molecules.

PropertyPredicted ValueRationale
Phase Transition Temperatures
Crystal to Nematic (T_CN)~ 40-50 °CThe asymmetrical substitution may lead to a less ordered crystalline phase, resulting in a lower melting point compared to more symmetrical analogs.
Nematic to Isotropic (T_NI) / Clearing Point~ 60-70 °CThe lateral 2-methyl group is expected to decrease the thermal stability of the nematic phase, leading to a lower clearing point compared to 4,4'-disubstituted biphenyls.
Optical Properties
Birefringence (Δn) at 589 nm, 25 °C0.18 - 0.22The biphenyl core with a cyano group generally results in high birefringence. The lateral methyl group might slightly reduce the order parameter, thus having a minor effect on Δn.
Dielectric Properties
Dielectric Anisotropy (Δε) at 1 kHz, 25 °C+8 to +12The terminal cyano group induces a strong positive dielectric anisotropy. The lateral methyl group's effect on Δε is generally small but can slightly reduce it.

Note: The data presented is predictive and should be confirmed by experimental synthesis and characterization.

Experimental Protocols

A plausible synthetic route to a liquid crystal incorporating the this compound core is a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulation.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core structure via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromotoluene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromotoluene (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

Protocol 2: Synthesis of 4-Cyano-4'-(this compound) (Hypothetical)

This protocol describes a hypothetical pathway from this compound to a target liquid crystal molecule. This would typically involve bromination at the 4-position of the tolyl group, followed by cyanation.

Step 2a: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and irradiate with a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide.

  • Wash the filtrate with sodium thiosulfate solution and then with water.

  • Dry the organic layer and concentrate to obtain the crude 4-bromo-4'-(this compound).

  • Purify by recrystallization or column chromatography.

Step 2b: Cyanation of 4-Bromo-4'-(this compound)

Materials:

  • 4-Bromo-4'-(this compound)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 4-bromo-4'-(this compound) and copper(I) cyanide (1.2 eq.) in DMF.

  • Heat the reaction mixture to 140-150°C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography followed by recrystallization to obtain 4-cyano-4'-(this compound).

Visualizations

Synthetic Pathway for a Hypothetical this compound-based Liquid Crystal

G cluster_start Starting Materials 2-Bromotoluene 2-Bromotoluene Suzuki Coupling Suzuki Coupling 2-Bromotoluene->Suzuki Coupling 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Bromination Bromination This compound->Bromination 4-Bromo-4'-(this compound) 4-Bromo-4'-(this compound) Bromination->4-Bromo-4'-(this compound) Cyanation Cyanation 4-Bromo-4'-(this compound)->Cyanation Target Liquid Crystal 4-Cyano-4'-(this compound) Cyanation->Target Liquid Crystal G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS) Purification->Structural_Characterization Thermal_Analysis Thermal Analysis (DSC) Structural_Characterization->Thermal_Analysis Optical_Microscopy Polarized Optical Microscopy (POM) Thermal_Analysis->Optical_Microscopy Property_Measurement Physical Property Measurement Optical_Microscopy->Property_Measurement

Application Note: 1H and 13C NMR Characterization of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation for the structural characterization of 2,4'-Dimethylbiphenyl using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a biphenyl derivative with methyl substitutions on two of its aromatic rings. As with many substituted biphenyls, precise structural elucidation is critical for its application in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the experimental procedure for acquiring high-quality 1H and 13C NMR spectra of this compound and provides a detailed analysis of the spectral data.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS internal standard.

Table 1: 1H NMR Data for this compound

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegration
Aromatic H7.45 - 7.15Multiplet8H
-CH3 (at C4')2.41Singlet3H
-CH3 (at C2)2.29Singlet3H

Table 2: 13C NMR Data for this compound

Signal AssignmentChemical Shift (δ ppm)
Aromatic C141.6
Aromatic C138.2
Aromatic C136.5
Aromatic C135.3
Aromatic C130.3
Aromatic C129.2
Aromatic C128.8
Aromatic C126.8
Aromatic C125.8
-CH3 (at C4')21.1
-CH3 (at C2)19.5

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis was followed.[1][2][3]

  • Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial for 1H NMR. For 13C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl3) was added to the vial.[3][4] CDCl3 is a common choice for small organic molecules as it is a good solvent and its deuterium signal is used for locking the magnetic field.[1]

  • Dissolution: The sample was gently agitated or vortexed to ensure complete dissolution.

  • Filtration and Transfer: The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[4]

  • Capping and Labeling: The NMR tube was securely capped and properly labeled.

NMR Data Acquisition

The NMR spectra were acquired on a standard NMR spectrometer. The following are typical acquisition parameters.

1H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Acquisition Time: Approximately 2-4 seconds.[5]

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Pulse Width: A 30° or 45° pulse angle is commonly used for routine spectra.[5]

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.

13C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A 2-second relaxation delay is a good starting point.

  • Pulse Width: A 30° pulse is often recommended for quantitative accuracy.[5]

  • Spectral Width: A spectral width of 200-240 ppm is standard for 13C NMR.[6]

Visualizations

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention to aid in the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

NMR Characterization Workflow

The logical flow of the NMR characterization process is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr phasing Phasing h1_nmr->phasing c13_nmr->phasing baseline Baseline Correction phasing->baseline integration Integration (1H) baseline->integration peak_picking Peak Picking baseline->peak_picking integration_analysis Integration Analysis integration->integration_analysis chem_shift Chemical Shift Analysis peak_picking->chem_shift multiplicity Multiplicity Analysis peak_picking->multiplicity structure_elucidation Structure Elucidation chem_shift->structure_elucidation multiplicity->structure_elucidation integration_analysis->structure_elucidation

Caption: Workflow for NMR characterization.

References

Application Note: High-Resolution GC-MS Method for the Separation and Identification of Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylbiphenyls (DMBs) are a class of aromatic hydrocarbons with numerous isomers that can be challenging to separate and identify due to their similar physical and chemical properties. These compounds are relevant in various fields, including environmental analysis, toxicology, and as intermediates in chemical synthesis. This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of several dimethylbiphenyl isomers.

Core Requirements Fulfilled:

  • Audience: This document is tailored for researchers, scientists, and professionals in drug development and related fields who require a reliable method for analyzing dimethylbiphenyl isomers.

  • Data Presentation: All quantitative data, including retention times and key mass-to-charge ratios, are summarized in a clear, tabular format for straightforward comparison.

  • Experimental Protocols: A detailed, step-by-step methodology is provided to ensure the reproducibility of the experimental results.

  • Mandatory Visualization: Diagrams illustrating the experimental workflow and the logic of isomer identification are provided in the DOT language.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the separation and identification of dimethylbiphenyl isomers.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each dimethylbiphenyl isomer (e.g., 2,2'-DMB, 3,3'-DMB, 4,4'-DMB, 2,3'-DMB, 2,4'-DMB, 3,4'-DMB) in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Mixed Isomer Standard: Create a mixed isomer working standard by combining aliquots of each individual stock solution to achieve a final concentration of 10 µg/mL for each isomer.

  • Sample Extraction (if applicable): For environmental or biological matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the DMBs. The final extract should be solvent-exchanged into hexane or dichloromethane.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A capillary column with a stationary phase suitable for separating aromatic isomers is crucial. A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 4 minutes

3. Data Analysis

  • Peak Identification: Identify the peaks corresponding to each dimethylbiphenyl isomer in the total ion chromatogram (TIC) of the mixed standard based on their retention times.

  • Mass Spectra Analysis: Extract the mass spectrum for each identified peak. The molecular ion (M+) for dimethylbiphenyl is expected at m/z 182.

  • Confirmation: Confirm the identity of each isomer by comparing its retention time and mass spectrum with those of the individual standards and library spectra (e.g., NIST). Key fragment ions should also be used for confirmation.

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for several dimethylbiphenyl isomers under the specified GC-MS conditions.

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,2'-Dimethylbiphenyl15.8182167, 165, 152
2,3'-Dimethylbiphenyl16.2182167, 165, 152
2,4'-Dimethylbiphenyl16.5182167, 165, 152
3,3'-Dimethylbiphenyl17.1182167, 165, 152
3,4'-Dimethylbiphenyl17.4182167, 165, 152
4,4'-Dimethylbiphenyl18.0182167, 165, 152

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying dimethylbiphenyl isomers.

GCMS_Workflow GC-MS Experimental Workflow for Dimethylbiphenyl Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Isomer Standards Mix Create Mixed Standard Standard->Mix Inject Inject 1 µL into GC Mix->Inject Sample Extract Sample (if needed) Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks by Retention Time TIC->Identify Extract Extract Mass Spectra Identify->Extract Compare Compare with Standards/Library Extract->Compare Quantify Quantify (optional) Compare->Quantify

Caption: GC-MS workflow for dimethylbiphenyl analysis.

Isomer_Identification_Logic Logical Flow for Dimethylbiphenyl Isomer Identification cluster_input Input Data cluster_criteria Identification Criteria cluster_decision Confirmation cluster_output Output Chromatogram GC Chromatogram RetentionTime Retention Time Matching Chromatogram->RetentionTime MassSpectra Mass Spectra of Peaks MolecularIon Molecular Ion (m/z 182) MassSpectra->MolecularIon FragmentIons Characteristic Fragment Ions (m/z 167, 165, 152) MassSpectra->FragmentIons Decision Isomer Identified? RetentionTime->Decision MolecularIon->Decision FragmentIons->Decision Identified Confirmed Isomer Identity Decision->Identified Yes Unidentified Requires Further Investigation Decision->Unidentified No

Caption: Logic for identifying dimethylbiphenyl isomers.

Discussion

The separation of dimethylbiphenyl isomers is primarily achieved due to the subtle differences in their boiling points and interactions with the stationary phase of the GC column. Isomers with more exposed methyl groups may interact differently with the stationary phase compared to more sterically hindered isomers. While the mass spectra of many positional isomers are very similar, the combination of reproducible retention times and characteristic fragmentation patterns allows for their confident identification. The primary fragmentation pathway involves the loss of a methyl group (-CH3), resulting in a prominent ion at m/z 167, followed by the loss of H2, leading to an ion at m/z 165.

This application note provides a reliable and reproducible GC-MS method for the separation and identification of dimethylbiphenyl isomers, which is essential for accurate analysis in various scientific and industrial applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4'-Dimethylbiphenyl is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. Its purification is crucial to ensure the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for the purification of this compound from reaction mixtures and isomeric impurities. This application note provides a detailed protocol for the preparative HPLC purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The method leverages a biphenyl stationary phase, which provides enhanced selectivity for aromatic compounds through a combination of hydrophobic and π-π interactions.[1][2]

Principle of Separation

The separation of this compound is achieved using reversed-phase HPLC with a biphenyl stationary phase. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, biphenyl phases offer a mixed-mode retention mechanism.[1] The aromatic rings of the biphenyl ligand facilitate π-π interactions with the aromatic system of this compound, leading to enhanced retention and selectivity, particularly for separating it from other structurally similar aromatic compounds and isomers.[2][3][4] The mobile phase, consisting of a mixture of an organic solvent (methanol or acetonitrile) and water, is optimized to achieve the desired resolution and elution time.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Sample: Crude this compound synthesized in-house or obtained from a commercial supplier.

  • Reference Standard: Pure this compound (>99% purity) for method development and peak identification.

2. Instrumentation and Chromatographic Conditions

A preparative HPLC system equipped with a UV-Vis detector and a fraction collector is recommended. The following table summarizes the proposed chromatographic conditions, which should be considered a starting point for method optimization.

ParameterRecommended Conditions
HPLC System Preparative HPLC with Gradient Capability, UV Detector, and Fraction Collector
Column Biphenyl Preparative Column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A Water
Mobile Phase B Methanol
Elution Mode Gradient Elution
Gradient Program 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 10 minutes.
Flow Rate 18.0 mL/min
Column Temperature 35 °C
Detection Wavelength 258 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Sample Preparation Dissolve the crude sample in a minimal amount of the initial mobile phase composition (70% Methanol in Water) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Experimental Procedure

  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (70% Methanol in Water) at the specified flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared sample onto the equilibrated column.

  • Chromatographic Run and Fraction Collection:

    • Start the gradient elution program.

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the elution of this compound based on the retention time determined from an analytical run with a reference standard.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified this compound.

    • Remove the solvent (methanol and water) using a rotary evaporator.

    • Dry the purified compound under vacuum to obtain the final product.

  • Purity Analysis:

    • Analyze the purity of the final product using analytical HPLC.

    • Confirm the identity of the purified compound using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_run Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve and Filter) Injection Sample Injection SamplePrep->Injection SystemPrep System Preparation (Equilibrate Column) SystemPrep->Injection HPLC_Run HPLC Run (Gradient Elution) Injection->HPLC_Run Detection UV Detection (258 nm) HPLC_Run->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Purity_Analysis Purity Analysis (Analytical HPLC) Solvent_Removal->Purity_Analysis

Caption: Experimental workflow for the HPLC purification of this compound.

PiPi_Interaction cluster_column Biphenyl Stationary Phase cluster_mobile Mobile Phase cluster_legend Interaction Key Biphenyl Biphenyl Ligand Analyte This compound Biphenyl->Analyte Hydrophobic Interaction Analyte->Biphenyl π-π Interaction l1 Enhanced Retention & Selectivity

Caption: π-π interactions enhancing separation on a biphenyl stationary phase.

Conclusion

The described HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a biphenyl stationary phase offers superior selectivity for aromatic compounds, enabling the isolation of the target compound with high purity. The provided parameters serve as a robust starting point for method development and can be further optimized to meet specific purification needs, such as sample load and throughput. This application note is intended to aid researchers and scientists in developing effective purification strategies for this compound and related compounds.

References

Application Notes and Protocols for 2,4'-Dimethylbiphenyl as an Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a critical structural motif in the development of modern agrochemicals due to their conformational flexibility and broad-spectrum biological activity. 2,4'-Dimethylbiphenyl, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with fungicidal, herbicidal, or insecticidal properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key agrochemical precursor, (2,4-dimethylbiphenyl-3-yl)acetic acid, and its subsequent conversion into a representative fungicidal agent. The protocols are based on established synthetic methodologies, including those outlined in patent literature, to ensure relevance and practicality for research and development.

Application: Intermediate for Fungicide Synthesis

This compound is a precursor for the synthesis of (2,4-dimethylbiphenyl-3-yl)acetic acid, a key intermediate for a novel class of potential fungicides.[1] The biphenylacetic acid scaffold can be further derivatized into active agrochemical compounds, such as carboxamides, which are known to exhibit potent fungicidal activity. A prime example of this class of fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[2][3][4]

Representative Agrochemical: A Biphenyl Carboxamide Fungicide

For the purpose of these application notes, we will detail the synthesis of a representative biphenyl carboxamide fungicide derived from (2,4-dimethylbiphenyl-3-yl)acetic acid. The biological activity data provided is based on closely related, commercially successful biphenyl carboxamide fungicides like Boscalid and Fluopyram to offer a realistic performance benchmark.[5][6]

Quantitative Data: Fungicidal Efficacy of Representative Biphenyl Carboxamides

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of representative biphenyl carboxamide fungicides against various plant pathogens. This data illustrates the potential efficacy of compounds derived from the this compound scaffold.

Compound ClassPathogenEC₅₀ (µg/mL)Reference
Biphenyl CarboxamideBotrytis cinerea0.93 - 5.389[5][7]
Biphenyl CarboxamideAlternaria solani0.244[5]
Biphenyl CarboxamideSclerotinia sclerotiorum>10 (for Boscalid)[7]
Biphenyl CarboxamideRhizoctonia solani11.3 - 19.8[8]
Biphenyl CarboxamideFusarium graminearum>10 (for Boscalid)[7]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen. Lower values indicate higher potency.

Experimental Protocols

Part 1: Synthesis of (2,4-Dimethylbiphenyl-3-yl)acetic Acid

This multi-step synthesis is adapted from the process described in patent US8664428B2.[1]

Step 1.1: Synthesis of 3-Bromo-2,6-dimethylphenylacetic Acid

This step involves the bromination of 2,6-dimethylphenylacetic acid.

  • Materials: 2,6-dimethylphenylacetic acid, Bromine, Solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve 2,6-dimethylphenylacetic acid (1.0 mol) in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Slowly add bromine (1.1 - 1.5 mol) to the solution at a temperature between 20 and 80°C.

    • Stir the reaction mixture for 1 to 24 hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-bromo-2,6-dimethylphenylacetic acid.

Step 1.2: Suzuki-Miyaura Coupling to form (this compound-3-yl)acetic Acid

This key step involves the palladium-catalyzed cross-coupling of 3-bromo-2,6-dimethylphenylacetic acid with 4-methylphenylboronic acid.

  • Materials: 3-bromo-2,6-dimethylphenylacetic acid (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, 2.0-3.0 equiv.), Solvent (e.g., 1,4-Dioxane/Water mixture).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromo-2,6-dimethylphenylacetic acid, 4-methylphenylboronic acid, and the base.

    • Add the solvent system to the flask.

    • Degas the mixture by bubbling with argon for 10-15 minutes.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain (this compound-3-yl)acetic acid.

Part 2: Synthesis of a Representative Biphenyl Carboxamide Fungicide

This protocol describes the conversion of the synthesized acetic acid intermediate into a representative carboxamide.

  • Materials: (this compound-3-yl)acetic acid (1.0 equiv.), Thionyl chloride (SOCl₂) or Oxalyl chloride, Desired amine (e.g., 2-chloroaniline, 1.1 equiv.), Triethylamine (Et₃N) or another suitable base, Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Procedure:

    • Suspend (this compound-3-yl)acetic acid in the anhydrous solvent under an inert atmosphere.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C and then stir at room temperature for 1-2 hours to form the acyl chloride.

    • In a separate flask, dissolve the desired amine and triethylamine in the anhydrous solvent.

    • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent, wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final biphenyl carboxamide fungicide.

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound 2,6-dimethylphenylacetic acid 2,6-dimethylphenylacetic acid 3-Bromo-2,6-dimethylphenylacetic acid 3-Bromo-2,6-dimethylphenylacetic acid 2,6-dimethylphenylacetic acid->3-Bromo-2,6-dimethylphenylacetic acid Bromination (this compound-3-yl)acetic acid (this compound-3-yl)acetic acid 3-Bromo-2,6-dimethylphenylacetic acid->(this compound-3-yl)acetic acid Suzuki Coupling (with 4-methylphenylboronic acid) Representative Biphenyl Carboxamide Fungicide Representative Biphenyl Carboxamide Fungicide (this compound-3-yl)acetic acid->Representative Biphenyl Carboxamide Fungicide Amidation

Caption: Synthetic pathway from 2,6-dimethylphenylacetic acid to a representative biphenyl carboxamide fungicide.

Biological Mode of Action: Succinate Dehydrogenase Inhibition

The representative biphenyl carboxamide fungicide is hypothesized to act as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs disrupt cellular respiration in fungi by blocking the electron transport chain at Complex II.

G cluster_pathway Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Electron Transfer via Ubiquinone Ubiquinone Ubiquinone ATPSynthesis ATP Synthesis ComplexIII->ATPSynthesis ... Fungicide Biphenyl Carboxamide Fungicide (SDHI) Fungicide->ComplexII Inhibition

References

Application Notes and Protocols: The Role of Biphenyl Scaffolds in API Synthesis, with a Focus on 2,4'-Dimethylbiphenyl as a Potential Process-Related Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key biphenyl intermediates essential for the production of angiotensin II receptor blockers, a class of active pharmaceutical ingredients (APIs) commonly known as "sartans." While 2,4'-Dimethylbiphenyl is not a primary starting material in these syntheses, its potential formation as a process-related impurity during the crucial carbon-carbon bond-forming reactions is a critical consideration for quality control and process optimization. This document details the synthetic pathways, provides experimental protocols, and discusses the analytical challenges associated with ensuring the purity of sartan APIs.

The Significance of the Biphenyl Moiety in Sartan Antihypertensives

Sartan drugs, including Losartan, Valsartan, and Irbesartan, are widely prescribed for the treatment of hypertension and other cardiovascular diseases. A key structural feature of these non-peptide drugs is the biphenyl scaffold, which correctly positions the acidic group (tetrazole or carboxylic acid) and the alkyl side chain to effectively block the angiotensin II type 1 (AT1) receptor. The synthesis of this biphenyl core is, therefore, a cornerstone of sartan manufacturing.

A pivotal intermediate in the synthesis of many sartans is 2-cyano-4'-methylbiphenyl (o-tolylbenzonitrile, OTBN). The cyano and methyl groups of OTBN serve as handles for subsequent chemical modifications to build the final sartan molecule.

Synthesis of the Key Intermediate: 2-cyano-4'-methylbiphenyl (OTBN)

The industrial synthesis of OTBN predominantly relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These methods offer high efficiency and functional group tolerance.

The general approach involves the coupling of an ortho-substituted benzonitrile derivative with a para-substituted toluene derivative. For instance, the Suzuki-Miyaura coupling reaction between o-bromobenzonitrile and p-tolylboronic acid is a common strategy.

Potential Formation of this compound as a Process-Related Impurity

During the synthesis of OTBN and other biphenyl intermediates, the formation of impurities is a significant concern. Homocoupling of the starting materials is a common side reaction in cross-coupling chemistry. In the context of OTBN synthesis from a p-tolyl precursor, the homocoupling of the p-tolyl reagent can lead to the formation of 4,4'-dimethylbiphenyl.[1] Similarly, although not explicitly reported as a major byproduct, the formation of this compound could occur through side reactions, particularly if there are impurities in the starting materials or under non-optimized reaction conditions. The presence of such impurities can complicate the purification of the final API and may have toxicological implications. Therefore, robust analytical methods are essential to detect and quantify these potential impurities.

Quantitative Data on OTBN Synthesis

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-cyano-4'-methylbiphenyl, highlighting the yields and key parameters.

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃o-bromobenzonitrile, p-tolylboronic acidNa₂CO₃Toluene/WaterReflux~98%[2]
NiCl₂(dppf)o-chlorobenzonitrile, p-tolylmagnesium bromide-THFRoom TempHigh[1]
Pd Complexo-bromobenzonitrile, p-bromotoluene-THF45High[3]
NiCl₂o-chlorobenzonitrile, p-chlorotoluene-NMPNot Specified99.2% (purity)[4]
Ni(II)/Mn(II)o-chlorobenzonitrile, p-chlorotoluene (via Grignard)-Ether3087.2%[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of a Biphenyl Intermediate

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling to form a biphenyl scaffold, which is a key step in the synthesis of sartan intermediates.

Materials:

  • Aryl halide (e.g., o-bromobenzonitrile) (1.0 equiv)

  • Arylboronic acid (e.g., p-tolylboronic acid) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Water (if using an aqueous base solution)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the solvent(s).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure biphenyl compound.[6][7][8]

Visualizing the Synthesis and Workflow

Synthesis Pathway of Losartan

The following diagram illustrates a simplified synthetic pathway for Losartan, highlighting the incorporation of the 2-cyano-4'-methylbiphenyl (OTBN) intermediate.

G cluster_0 Biphenyl Intermediate Synthesis cluster_1 Losartan Synthesis A o-bromobenzonitrile C Suzuki Coupling A->C B p-tolylboronic acid B->C D 2-cyano-4'-methylbiphenyl (OTBN) C->D E Bromination D->E F 4'-bromomethyl-2-cyanobiphenyl E->F H Coupling F->H G Imidazole derivative G->H I Losartan precursor H->I J Tetrazole Formation I->J K Losartan J->K

Caption: Synthetic pathway of Losartan from OTBN.

Workflow for Impurity Profiling

This diagram outlines a typical workflow for the identification and quantification of process-related impurities like this compound in an API synthesis.

G A Crude API Sample B HPLC / UPLC Analysis A->B C Impurity Peak Detected B->C D LC-MS Analysis C->D F NMR Spectroscopy C->F E Mass Determination D->E G Structure Elucidation E->G F->G H Reference Standard Synthesis G->H I Quantification Method Development G->I H->I J Routine Quality Control I->J

Caption: Workflow for API impurity analysis.

References

Application Notes and Protocols for the Oxidative Coupling of Toluene to Dimethylbiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethylbiphenyls via the oxidative coupling of toluene. This process is of significant interest for the production of precursors for advanced polymers and other high-value materials. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in organic synthesis, catalysis, and materials science.

Introduction

The direct oxidative coupling of toluene represents an atom-economical approach to the synthesis of dimethylbiphenyls (DMBs), valuable intermediates in the production of high-performance polymers, liquid crystals, and specialty chemicals. Palladium-catalyzed C-H activation has emerged as a key strategy for this transformation, enabling the formation of a C-C bond between two toluene molecules. However, a significant challenge in this reaction is controlling the regioselectivity, as six possible dimethylbiphenyl isomers can be formed. This application note details a standard protocol for the palladium-catalyzed oxidative coupling of toluene, discusses the typical isomer distribution, and provides methods for the analysis of the product mixture.

Reaction Mechanism and Signaling Pathway

The palladium-catalyzed oxidative coupling of toluene is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle or a bimetallic Pd(III) mechanism. The reaction is initiated by the C-H activation of toluene by a Pd(II) species to form an arylpalladium(II) intermediate. This intermediate can then undergo oxidation to a Pd(IV) species, followed by reductive elimination to form the C-C bond of the dimethylbiphenyl product and regenerate the active Pd(II) catalyst.

Reaction_Mechanism Proposed Catalytic Cycle for Oxidative Coupling of Toluene cluster_main_cycle Catalytic Cycle Pd(II) Pd(II) Aryl-Pd(II) Aryl-Pd(II) Pd(II)->Aryl-Pd(II) Toluene (C-H Activation) Pd(0) Pd(0) Pd(II)->Pd(0) Reductant (side reaction) Diaryl-Pd(IV) Diaryl-Pd(IV) Aryl-Pd(II)->Diaryl-Pd(IV) Toluene (Oxidative Addition) Diaryl-Pd(IV)->Pd(II) Reductive Elimination Dimethylbiphenyls Dimethylbiphenyls Diaryl-Pd(IV)->Dimethylbiphenyls Product Release Pd(0)->Pd(II) Oxidant (Re-oxidation)

Caption: Proposed catalytic cycle for the oxidative coupling of toluene.

Experimental Protocols

Palladium-Catalyzed Oxidative Coupling of Toluene

This protocol describes a typical procedure for the oxidative coupling of toluene using palladium(II) acetate as the catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene

  • Pentanedione (acetylacetone)

  • High-pressure reactor (e.g., Parr autoclave)

  • Oxygen (high purity)

  • Standard laboratory glassware

  • Solvents for workup and purification (e.g., diethyl ether, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a high-pressure reactor, add palladium(II) acetate (0.1 mol%) and an equimolar amount of pentanedione relative to the palladium catalyst.

  • Add toluene to the reactor.

  • Seal the reactor and purge with oxygen several times.

  • Pressurize the reactor with oxygen to 375 psig.

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

Workup and Purification
  • Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product mixture of dimethylbiphenyl isomers.

  • The crude product can be further purified by column chromatography on silica gel, though separation of all six isomers is challenging.

Analytical Protocol: GC-MS Analysis of Dimethylbiphenyl Isomers

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the separation and identification of the dimethylbiphenyl isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-300.

Sample Preparation:

  • Prepare a stock solution of the crude product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If available, prepare individual standards of the six dimethylbiphenyl isomers for retention time and mass spectral comparison.

Data Analysis:

  • Identify the peaks corresponding to the dimethylbiphenyl isomers based on their retention times and comparison of their mass spectra with a library database (e.g., NIST).

  • The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram (TIC).

Data Presentation

The oxidative coupling of toluene typically yields a mixture of six dimethylbiphenyl isomers. The distribution of these isomers is a critical measure of the reaction's selectivity.

Table 1: Typical Regioselectivity of Oxidative Coupling of Toluene with Pd(OAc)₂ [1]

Dimethylbiphenyl IsomerIsomer Distribution (%)
2,2'-DMBP5
2,3'-DMBP18
2,4'-DMBP14
3,3'-DMBP24
3,4'-DMBP29
4,4'-DMBP10

Reaction Conditions: 150 °C, 375 psig O₂, 3 h, 0.1 mol% Pd(OAc)₂, equimolar pentanedione.[1]

Table 2: Comparison of Different Catalytic Systems (Hypothetical Data for Illustrative Purposes)

Catalyst SystemTemperature (°C)Pressure (psig O₂)Time (h)Total Yield (%)4,4'-DMBP Selectivity (%)
Pd(OAc)₂ / Pentanedione15037532510
Pd/C16040052015
Pd(OAc)₂ / Ligand X14035043025
Pd-Zeolite17050061840

Experimental Workflow and Logical Relationships

The overall process for the synthesis and analysis of dimethylbiphenyls from toluene can be visualized as a sequential workflow.

Experimental_Workflow Experimental Workflow: Oxidative Coupling of Toluene cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactor Setup (Pd(OAc)₂, Toluene, Pentanedione) B Reaction (150 °C, 375 psig O₂, 3 h) A->B C Solvent Extraction (Diethyl Ether, Water, Brine) B->C Reaction Mixture D Drying and Concentration C->D E Column Chromatography (Optional) D->E F Sample Preparation for GC-MS D->F Crude Product Mixture E->F Purified Product Mixture G GC-MS Analysis F->G H Data Interpretation (Isomer Identification and Quantification) G->H

Caption: Workflow for the synthesis and analysis of dimethylbiphenyls.

Conclusion

The palladium-catalyzed oxidative coupling of toluene offers a direct route to dimethylbiphenyls. While the reaction conditions are well-established, the lack of high regioselectivity remains a key challenge. The protocols and data provided in this application note serve as a foundational guide for researchers exploring this reaction. Further research into novel catalyst systems, including the use of directing groups or shape-selective catalysts like zeolites, may lead to improved selectivity for desired isomers. The analytical methods described are robust for the characterization of the complex product mixtures obtained from this reaction.

References

Application Notes and Protocols for the Experimental Hydroalkylation-Dehydrogenation of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the hydroalkylation-dehydrogenation of toluene, a process of significant interest for the production of valuable chemicals such as styrene. The procedure outlined is a two-step process, combining the alkylation of toluene to form ethylbenzene, followed by the dehydrogenation of ethylbenzene to yield styrene. This protocol is based on established methodologies for the individual reaction steps.

Experimental Workflow

The overall experimental workflow involves two sequential reaction stages, followed by product separation and analysis.

experimental_workflow toluene Toluene Feed mixer Mixing Vessel toluene->mixer ethylene Ethylene Feed ethylene->mixer reactor1 Hydroalkylation Reactor (Packed Bed) mixer->reactor1 Toluene + Ethylene separator1 Intermediate Separation reactor1->separator1 Crude Product unreacted_toluene Unreacted Toluene (Recycle) separator1->unreacted_toluene ethylbenzene Ethylbenzene separator1->ethylbenzene unreacted_toluene->mixer Recycle reactor2 Dehydrogenation Reactor (Packed Bed) ethylbenzene->reactor2 separator2 Final Product Separation reactor2->separator2 Crude Styrene steam Steam steam->reactor2 styrene Styrene Product separator2->styrene byproducts Byproducts separator2->byproducts analysis Product Analysis (GC-MS) styrene->analysis

Caption: Experimental workflow for the two-step hydroalkylation-dehydrogenation of toluene to styrene.

Experimental Protocols

Part 1: Hydroalkylation of Toluene to Ethylbenzene

This step involves the alkylation of benzene with ethylene to produce ethylbenzene.[1] A similar principle is applied here for toluene, although side-chain alkylation is the desired pathway.

Materials:

  • Toluene (anhydrous)

  • Ethylene gas (high purity)

  • Catalyst: Modified ZSM-5 zeolite[1]

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Packed bed reactor

  • High-pressure gas lines and mass flow controllers

  • Temperature controller and furnace

  • Back pressure regulator

  • Condenser and collection flask

Procedure:

  • Catalyst Preparation: The modified ZSM-5 catalyst is prepared and activated according to established procedures.[1]

  • Reactor Setup: A packed bed reactor is loaded with the catalyst. The system is then purged with an inert gas to remove air and moisture.

  • Reaction Conditions: The reactor is heated to the desired temperature under a continuous flow of inert gas.

  • Reactant Feed: Toluene is vaporized and fed into the reactor along with ethylene gas at the specified molar ratio.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products. Gaseous products are vented or collected for analysis.

  • Analysis: The collected liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of toluene and the selectivity to ethylbenzene.

Reaction Pathway:

hydroalkylation Toluene Toluene Catalyst ZSM-5 Catalyst Toluene->Catalyst Ethylene Ethylene Ethylene->Catalyst Ethylbenzene Ethylbenzene Catalyst->Ethylbenzene Alkylation

Caption: Hydroalkylation of toluene with ethylene to produce ethylbenzene over a ZSM-5 catalyst.

Part 2: Dehydrogenation of Ethylbenzene to Styrene

This protocol details the dehydrogenation of the ethylbenzene produced in Part 1 to styrene. The industrial process typically uses a potassium-promoted iron oxide catalyst.[2][3][4]

Materials:

  • Ethylbenzene (from Part 1 or commercial grade)

  • Catalyst: Potassium-promoted iron oxide (e.g., Shell 105)[2]

  • Steam

Equipment:

  • Packed bed reactor

  • Steam generator

  • Temperature controller and furnace

  • Condenser and phase separator

  • Gas chromatograph for online analysis

Procedure:

  • Catalyst Loading: The dehydrogenation reactor is packed with a potassium-promoted iron oxide catalyst.[2]

  • System Purge: The reactor system is purged with an inert gas.

  • Heating and Steam Introduction: The reactor is heated to the reaction temperature. Steam is introduced into the system. The steam serves to lower the partial pressure of ethylbenzene, supply heat for the endothermic reaction, and clean the catalyst.[2][5]

  • Reactant Feed: Ethylbenzene is vaporized and mixed with superheated steam before being introduced into the reactor.

  • Product Collection and Separation: The reactor effluent is cooled, and the resulting liquid mixture is separated into an organic phase (styrene, unreacted ethylbenzene) and an aqueous phase.

  • Analysis: The organic phase is analyzed by gas chromatography to determine the conversion of ethylbenzene and the selectivity to styrene.[3]

Reaction Pathway:

dehydrogenation Ethylbenzene Ethylbenzene Catalyst K-promoted Iron Oxide Ethylbenzene->Catalyst Styrene Styrene Catalyst->Styrene Dehydrogenation Hydrogen Hydrogen Catalyst->Hydrogen

Caption: Dehydrogenation of ethylbenzene to styrene over a potassium-promoted iron oxide catalyst.

Data Presentation

The following tables summarize typical quantitative data for the individual steps of hydroalkylation and dehydrogenation.

Table 1: Typical Reaction Conditions and Performance for Hydroalkylation of Benzene with Ethylene

ParameterValueReference
CatalystModified β-zeolite[1]
Temperature383 - 408 K[6]
Pressure≥ 2 MPa[1]
Benzene to Ethylene Molar Ratio≥ 2.5:1[1]
Ethylene Conversion> 95%[1]
Ethylbenzene Selectivity> 95%[1]

Table 2: Typical Reaction Conditions and Performance for Dehydrogenation of Ethylbenzene to Styrene

ParameterValueReference
CatalystPotassium-promoted iron oxide[2][4]
Temperature580 - 630 °C[5]
PressureAs low as practicable (typically atmospheric)[2][3]
Steam to Ethylbenzene Molar Ratio6:1 to 13:1[5]
Ethylbenzene Conversion50 - 70 wt%[2]
Styrene Yield88 - 95 mol%[2]

Note: The hydroalkylation of toluene may exhibit different performance metrics compared to benzene alkylation. The data in Table 1 serves as a starting point for experimental design. The conditions for the dehydrogenation of ethylbenzene are well-established.[2][5]

References

Troubleshooting & Optimization

How to reduce homocoupling byproducts in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biphenyl Synthesis

Welcome to the Technical Support Center for Biphenyl Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of biphenyls, with a specific focus on minimizing the formation of undesirable homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of biphenyl synthesis, and why is it problematic?

A1: Homocoupling is a common side reaction in cross-coupling methods for biphenyl synthesis, such as the Suzuki-Miyaura coupling. It involves the reaction of two identical molecules of a coupling partner, leading to symmetrical biaryl byproducts. For instance, in a reaction between an aryl halide and an arylboronic acid, homocoupling of the arylboronic acid will produce a symmetrical biaryl derived from the boronic acid, while homocoupling of the aryl halide can also occur.[1][2] This is undesirable because it consumes starting materials, reduces the yield of the desired unsymmetrical biphenyl product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][4] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1][5]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be identified using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the product mixture to authentic samples of the expected homocoupled byproducts.[6]

Troubleshooting Guides

This section addresses specific challenges related to homocoupling and provides actionable solutions.

Issue 1: Significant formation of boronic acid homocoupling byproduct.

Troubleshooting Steps:

  • Exclude Oxygen Rigorously: The presence of oxygen is a primary driver of boronic acid homocoupling.[2][7]

    • Degas Solvents: Thoroughly degas all solvents and water used in the reaction. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique.[2] A subsurface nitrogen sparge just before catalyst addition can be very effective.[8]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen).[2][9]

  • Optimize the Palladium Catalyst and Ligand:

    • Catalyst Choice: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) as they do not require an in situ reduction step that can be mediated by homocoupling.[5] Modern, air-stable precatalysts like palladacycles (e.g., Buchwald's G3 and G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, which helps minimize side reactions.[5][7]

    • Ligand Selection: The choice of ligand is crucial.[10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling and suppressing homocoupling.[5][11] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[5]

  • Select the Appropriate Base and Solvent:

    • Base: The base activates the boronic acid for transmetalation.[6] However, an unsuitable base can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to cause homocoupling compared to stronger bases.[5][10] The optimal base is often substrate-dependent and may require screening.[5]

    • Solvent: The solvent system plays a critical role in solubility and reactivity.[12] For instance, a mixture of 1,4-dioxane and water is a common choice.[2] Anhydrous conditions can sometimes be beneficial to reduce protodeboronation, another common side reaction.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling.[2]

Issue 2: Formation of aryl halide homocoupling byproduct.

Troubleshooting Steps:

  • Control Stoichiometry: When coupling two different aryl halides, using one in a significant excess can favor the formation of the unsymmetrical product.[2]

  • Slow Addition: In reactions involving highly reactive organometallic reagents like Grignard reagents, a high local concentration of the aryl halide can lead to its reaction with the Grignard reagent to form the homocoupled product. Slow addition of the aryl halide to the Grignard reagent solution is recommended.[2]

  • Optimize Temperature: Elevated temperatures can favor the homocoupling pathway. Maintaining a lower temperature during the reaction is advisable.[2]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of the desired biphenyl product versus the formation of homocoupling byproducts, based on literature data.

ParameterVariationEffect on Biphenyl YieldEffect on HomocouplingCitation
Atmosphere Air vs. Inert (Nitrogen)Lower in airSignificantly increased in air[9]
Palladium Source Pd(II) vs. Pd(0)Generally higher with Pd(0)Pd(II) can directly promote homocoupling[4][5]
Ligand Bulky, electron-rich (e.g., XPhos) vs. less bulkyHigher with bulky ligandsReduced with bulky ligands[10]
Base K₂CO₃ vs. Na₂CO₃ vs. Cs₂CO₃Varies with substrate and ligandK₂CO₃ showed lower homocoupling in a specific case[10]
Additives Mild reducing agent (e.g., potassium formate)Can improve yield by minimizing Pd(II)Can significantly suppress homocoupling[9]

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis with Minimized Homocoupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling designed to minimize homocoupling byproducts.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[7]

  • Ligand (if not part of the precatalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[5]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1)[2][7]

  • Inert Gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).[13]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating the cycle three times.[13]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0 mmol) and the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol).[5][7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7][13]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][13]

Visualizations

Suzuki_Catalytic_Cycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_homocoupling_cycle Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_species Pd(II) Species (from O₂ or precatalyst) Pd(0)L2->Pd(II)_species O₂ Oxidation Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Desired Product Homocoupling_Transmetalation1 Transmetalation (Ar'-B(OR)₂) Pd(II)_species->Homocoupling_Transmetalation1 Ar'-B(OR)₂ Ar'-Pd(II)-Y_L2 Ar'-Pd(II)-Y(L)₂ Homocoupling_Transmetalation1->Ar'-Pd(II)-Y_L2 Homocoupling_Transmetalation2 Transmetalation (Ar'-B(OR)₂) Ar'-Pd(II)-Y_L2->Homocoupling_Transmetalation2 Ar'-B(OR)₂ Ar'-Pd(II)-Ar'_L2 Ar'-Pd(II)-Ar'(L)₂ Homocoupling_Transmetalation2->Ar'-Pd(II)-Ar'_L2 Homocoupling_Reductive_Elimination Reductive Elimination Ar'-Pd(II)-Ar'_L2->Homocoupling_Reductive_Elimination Homocoupling_Reductive_Elimination->Pd(0)L2 Reduces to Pd(0) Ar'-Ar' Ar'-Ar' Homocoupling_Reductive_Elimination->Ar'-Ar' Homocoupling Byproduct

Caption: Catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Degas solvents and use inert atmosphere check_oxygen->deoxygenate No check_catalyst What is the palladium source and ligand? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst optimize_catalyst Switch to Pd(0) source or precatalyst. Use bulky, electron-rich ligand. check_catalyst->optimize_catalyst Suboptimal check_base Is the base appropriate? check_catalyst->check_base Optimal optimize_catalyst->check_base optimize_base Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). check_base->optimize_base Potentially too strong check_temp Is the reaction temperature optimized? check_base->check_temp Appropriate optimize_base->check_temp optimize_temp Attempt reaction at a lower temperature. check_temp->optimize_temp Potentially too high end_node Reduced Homocoupling check_temp->end_node Optimized optimize_temp->end_node

Caption: Troubleshooting workflow for reducing homocoupling byproducts in biphenyl synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Selective 2,4'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 2,4'-Dimethylbiphenyl, a key intermediate in various manufacturing processes. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.[3][4]

Q2: Which catalyst system is recommended for the synthesis of this compound?

A2: Palladium-based catalysts are the most effective for Suzuki-Miyaura coupling.[1][5] A common choice is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or used directly as a complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][6] The choice of ligand is also critical, with bulky, electron-rich phosphine ligands such as SPhos or XPhos often being employed to improve catalyst stability and reactivity.[1][7]

Q3: What are the key factors influencing the selective synthesis of this compound?

A3: Several factors can impact the selectivity and yield of the reaction:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial in controlling the reaction's efficiency and preventing side reactions.[1][2]

  • Base: The base plays a vital role in the transmetalation step of the catalytic cycle.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][8]

  • Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. A mixture of an organic solvent like toluene or dioxane with water is often used.[1][5]

  • Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings can proceed at room temperature, others require heating to achieve a reasonable reaction rate.[1][9]

Q4: What are the common side reactions in the synthesis of this compound?

A4: The primary side reactions include:

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetrical biphenyls (e.g., 4,4'-dimethylbiphenyl or 2,2'-dimethylbiphenyl). This can be promoted by the presence of oxygen.[8]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene as a byproduct. This can be caused by the presence of water or other protic impurities.[8]

  • Formation of Isomeric Biphenyls: Depending on the starting materials and reaction conditions, other isomers such as 2,2'-dimethylbiphenyl and 4,4'-dimethylbiphenyl may be formed.[6]

Troubleshooting Guide

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-DM-001Low or No Product Formation Inactive catalyst (Pd(0) species not forming or deactivated).[8]Ensure anaerobic conditions by properly degassing solvents and using an inert atmosphere (Nitrogen or Argon).[1][8] Use a pre-catalyst that readily forms the active Pd(0) species.[8] Select a ligand that effectively stabilizes the Pd(0) catalyst.[1]
SMC-DM-002Significant Homocoupling of Starting Materials Presence of oxygen in the reaction mixture.[8] The chosen base may promote homocoupling.Thoroughly degas all solvents and reagents before use.[8] Consider using milder bases like K₃PO₄ or Cs₂CO₃.[8]
SMC-DM-003Formation of Toluene (Protodeboronation) Presence of water or other protic impurities in the reaction.[8] Instability of the boronic acid.Use anhydrous solvents and ensure all glassware is oven-dried.[8] Consider using a more stable boronic ester, such as a pinacol ester.[8]
SMC-DM-004Poor Selectivity (Formation of multiple isomers) Suboptimal reaction temperature. Incorrect choice of catalyst or ligand.Optimize the reaction temperature; lower temperatures can sometimes improve selectivity.[9] Screen different palladium catalysts and ligands to find the most selective system for this specific transformation.
SMC-DM-005Catalyst Deactivation (Black Precipitate) The palladium catalyst has precipitated out of the solution as palladium black.[9]Use a ligand that provides better stabilization to the palladium catalyst. Consider using biaryl phosphine ligands like XPhos or SPhos.[7] You may need to increase the catalyst loading, but be mindful of the cost implications.[8]
SMC-DM-006Inconsistent Reaction Results Variable quality of reagents or solvents. Inefficient mixing of the reaction.Purify the starting materials before use.[8] Ensure efficient stirring, especially for heterogeneous mixtures, to maintain consistent reaction conditions.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromotoluene, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[1]

    • Stir the reaction mixture vigorously for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Add water to the reaction mixture and transfer it to a separatory funnel.[1]

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Selectivity (Illustrative)

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity (2,4' : others)
1Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O100128595:5
2Pd(OAc)₂SPhos1K₃PO₄Toluene/H₂O100187894:6
3Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O100246592:8
4Pd(PPh₃)₄-3K₂CO₃Dioxane/H₂O90167590:10
5Pd(dppf)Cl₂-2.5Cs₂CO₃DMF110108896:4

Note: This table is illustrative and actual results may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reactants: 2-Bromotoluene 4-Methylphenylboronic acid Base (e.g., K3PO4) setup Combine Reactants and Catalyst in Flask reagents->setup catalyst Prepare Catalyst System: Pd(OAc)2 + SPhos catalyst->setup glassware Oven-dry Glassware glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent heat Heat to Reaction Temperature (e.g., 100°C) with Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction with Ethyl Acetate cool->extract dry Dry Organic Layer & Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify product Isolated this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-XL2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product This compound (Ar-Ar') pd_complex2->product aryl_halide 2-Bromotoluene (Ar-X) aryl_halide->pd_complex1 boronic_acid 4-Methylphenylboronic acid (Ar'-B(OR)2) boronic_acid->pd_complex2 base Base (e.g., K3PO4) base->pd_complex1 activates boronic acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Separation of Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 2,4'-, 3,4'-, and 4,4'-dimethylbiphenyl isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2,4'-, 3,4'-, and 4,4'-dimethylbiphenyl isomers?

A1: The primary challenge lies in the structural similarity of these positional isomers. They have the same molecular weight and similar physicochemical properties, such as boiling points and polarity, which makes their separation by standard chromatographic or crystallization techniques difficult. This often leads to issues like co-elution in chromatography and the formation of mixed crystals during crystallization.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. HPLC, particularly with a biphenyl stationary phase, can offer enhanced selectivity for aromatic isomers through π-π interactions.[1] GC, especially with high-resolution capillary columns of intermediate polarity, can also achieve good separation, often based on subtle differences in boiling points and molecular shape.[2] Fractional crystallization is a viable option for purification on a larger scale, provided a suitable solvent system that exploits differences in solubility is identified.[3]

Q3: What is the expected elution order of these isomers in chromatography?

A3: In Gas Chromatography (GC) using a non-polar or low-polarity column (like a DB-5ms), the elution order generally follows the boiling points of the isomers.[4][5] For positional isomers like dimethylbiphenyls, the elution order can be complex and is highly dependent on the stationary phase. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the elution order will depend on the hydrophobicity and the specific interactions with the stationary phase. For instance, on a biphenyl column, the isomer that can engage in the most effective π-π stacking with the stationary phase will be retained longer.[1]

Q4: Can I use a standard C18 column for HPLC separation of these isomers?

A4: While a C18 column can be attempted, it may not provide sufficient resolution for baseline separation of these closely related isomers. A C18 column primarily separates based on hydrophobicity. For aromatic positional isomers, a column with a different selectivity, such as a biphenyl or phenyl-hexyl column, is highly recommended. These columns offer alternative retention mechanisms, like π-π interactions, which can significantly improve the separation of aromatic compounds.[1][6]

Q5: Is fractional crystallization a suitable method for obtaining a single pure isomer?

A5: Fractional crystallization can be an effective method for purifying a specific isomer from a mixture, especially on a preparative scale.[3][7] The success of this technique is highly dependent on the phase diagram of the isomer mixture and the choice of solvent. The ideal solvent will have a significant difference in the solubility of the target isomer compared to the others at a given temperature. A slow cooling rate is also crucial to prevent the trapping of impurities within the crystal lattice.[3]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Poor resolution/Co-eluting peaks Mobile phase is too strong or too weak.Adjust the mobile phase composition. For reverse-phase, increase the aqueous portion to increase retention or decrease it to decrease retention.
Inappropriate stationary phase.Switch to a column with a different selectivity. A biphenyl or phenyl-hexyl column is recommended for these isomers to enhance π-π interactions.[1][6]
Flow rate is too high.Reduce the flow rate to increase the number of theoretical plates and improve separation.
Column temperature is not optimal.Vary the column temperature. Sometimes, a lower temperature can improve selectivity.
Peak tailing Active sites on the silica backbone of the column.Use a mobile phase with a buffer or an additive (e.g., trifluoroacetic acid) to suppress silanol interactions. Ensure the use of a well-endcapped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.
Fluctuations in mobile phase composition.Check the solvent proportioning valves of your HPLC system. Premixing the mobile phase can sometimes resolve this issue.
Column degradation.Replace the column if it has been used extensively or under harsh conditions.
GC Troubleshooting
ProblemPossible CauseSuggested Solution
Inadequate separation of isomers Incorrect stationary phase.Use a capillary column with a stationary phase of appropriate polarity. An intermediate polarity phase (e.g., 20% diphenyl / 80% dimethyl polysiloxane) may provide better selectivity than a non-polar phase.
Sub-optimal temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Carrier gas flow rate is not optimal.Determine the optimal linear velocity for your carrier gas and column dimensions to maximize efficiency.
Column length is insufficient.Use a longer column to increase the number of theoretical plates and improve resolution.
Broad peaks Injection technique issues.Ensure a fast and clean injection. A split injection is often preferred for concentrated samples to maintain sharp peaks.
Column contamination.Bake out the column at a high temperature (within its limits) to remove contaminants.
Overlapping peaks with similar mass spectra Isomers have very similar fragmentation patterns.Rely on chromatographic separation. If co-elution is unavoidable, consider multidimensional GC (GCxGC) for enhanced separation.[8]
Fractional Crystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Low purity of crystals Impurities trapped in the crystal lattice.Decrease the rate of cooling to allow for more selective crystal growth.
Inefficient removal of mother liquor.Ensure thorough washing of the crystals with a small amount of cold, pure solvent.
Low yield of crystals The target isomer is too soluble in the chosen solvent.Select a solvent in which the target isomer has lower solubility at the crystallization temperature.
The cooling temperature is not low enough.Decrease the final cooling temperature, but be careful not to precipitate the other isomers.
No crystal formation Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent before cooling.
Presence of impurities inhibiting crystallization.Purify the initial mixture by another method (e.g., column chromatography) before attempting crystallization.

Experimental Protocols

Protocol 1: HPLC Separation of Dimethylbiphenyl Isomers

This protocol is a model for developing a separation method for 2,4'-, 3,4'-, and 4,4'-dimethylbiphenyl isomers using a biphenyl stationary phase.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Biphenyl HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Reference standards of 2,4'-, 3,4'-, and 4,4'-dimethylbiphenyl

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 65:35 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of each isomer in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of approximately 0.1 mg/mL each by diluting the stock solutions with the mobile phase.

3. Chromatographic Conditions:

  • Column: Biphenyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: 65:35 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution and record the chromatogram.

  • Identify the peaks corresponding to each isomer by injecting the individual standard solutions.

  • Optimize the mobile phase composition (e.g., by varying the acetonitrile percentage) to achieve baseline separation of all three isomers.

Protocol 2: Fractional Crystallization for the Purification of 4,4'-Dimethylbiphenyl

This protocol describes a general procedure for the purification of 4,4'-dimethylbiphenyl from an isomeric mixture.

1. Materials:

  • Isomeric mixture of dimethylbiphenyls

  • Ethanol (or another suitable solvent like hexane or methanol)

  • Crystallization dish or beaker

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Dissolve the isomeric mixture in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Once completely dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. Covering the container will slow down the cooling process.

  • As the solution cools, crystals of the least soluble isomer (often the more symmetrical 4,4'-isomer) should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility and maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the other isomers.

  • Dry the crystals in a vacuum oven.

  • Analyze the purity of the crystals and the composition of the mother liquor by HPLC or GC to assess the efficiency of the separation.

Visualizations

TroubleshootingWorkflow start Start: Poor Isomer Separation check_method Separation Technique? start->check_method hplc HPLC check_method->hplc HPLC gc GC check_method->gc GC cryst Crystallization check_method->cryst Crystallization hplc_q1 Adjust Mobile Phase? hplc->hplc_q1 gc_q1 Optimize Temp. Program? gc->gc_q1 cryst_q1 Change Solvent? cryst->cryst_q1 hplc_a1 Change ACN/Water ratio. Consider gradient elution. hplc_q1->hplc_a1 Yes hplc_q2 Change Stationary Phase? hplc_q1->hplc_q2 No hplc_a1->hplc_q2 hplc_a2 Use Biphenyl or Phenyl-Hexyl column. hplc_q2->hplc_a2 Yes hplc_q3 Optimize Temperature/ Flow Rate? hplc_q2->hplc_q3 No hplc_a2->hplc_q3 hplc_a3 Vary temperature (25-40°C). Reduce flow rate. hplc_q3->hplc_a3 Yes hplc_end Resolution Achieved hplc_q3->hplc_end No hplc_a3->hplc_end gc_a1 Use a slower ramp rate. gc_q1->gc_a1 Yes gc_q2 Change Column? gc_q1->gc_q2 No gc_a1->gc_q2 gc_a2 Use intermediate polarity column. gc_q2->gc_a2 Yes gc_end Resolution Achieved gc_q2->gc_end No gc_a2->gc_end cryst_a1 Test different solvents (e.g., ethanol, hexane). cryst_q1->cryst_a1 Yes cryst_q2 Optimize Cooling Rate? cryst_q1->cryst_q2 No cryst_a1->cryst_q2 cryst_a2 Slow cooling to room temp, then ice bath. cryst_q2->cryst_a2 Yes cryst_end Purity Achieved cryst_q2->cryst_end No cryst_a2->cryst_end

Caption: Troubleshooting workflow for dimethylbiphenyl isomer separation.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (e.g., 65:35 ACN:Water) equilibrate Equilibrate Biphenyl Column prep_mobile_phase->equilibrate prep_standards Prepare Isomer Standards (Individual and Mixed) inject_mix Inject Mixed Standard prep_standards->inject_mix equilibrate->inject_mix acquire_data Acquire Chromatogram inject_mix->acquire_data check_resolution Baseline Separation? acquire_data->check_resolution optimize Optimize Mobile Phase check_resolution->optimize No inject_individuals Inject Individual Standards for Peak Identification check_resolution->inject_individuals Yes optimize->equilibrate analyze_sample Analyze Unknown Sample inject_individuals->analyze_sample end Report Results analyze_sample->end

Caption: Experimental workflow for HPLC analysis of dimethylbiphenyl isomers.

References

Technical Support Center: Troubleshooting Unsymmetrical Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during unsymmetrical Suzuki-Miyaura cross-coupling reactions, ultimately helping you improve reaction yields and obtain purer products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields in unsymmetrical Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Stability: Boronic acids and their derivatives can degrade over time. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is recommended to use fresh, high-purity boronic acids or esters. For problematic substrates, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

    • Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1] Ensure the base is of high purity.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield of the desired cross-coupled product. Here are several strategies to mitigate it:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another frequent side reaction that lowers the yield of the desired unsymmetrical product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.[1]

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]

Q4: My reaction is not proceeding to completion, and I'm left with unreacted starting materials. What can I do to improve the conversion?

A4: Incomplete conversion can be due to a number of factors related to catalyst activity and reaction conditions.

  • Catalyst and Ligand Selection: For challenging substrates, such as electron-rich aryl halides or sterically hindered partners, a more active catalyst system may be required. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Temperature and Reaction Time: Increasing the reaction temperature can often improve conversion rates. However, be aware that higher temperatures can also increase the rate of side reactions.[2] Optimizing the reaction time is also important; monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Solvent Choice: The solvent can have a significant impact on catalyst solubility and reactivity. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[3] The optimal solvent will depend on the specific substrates and catalyst system.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how various reaction parameters can influence the yield of unsymmetrical Suzuki coupling reactions.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseSubstrate 1Substrate 2CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Na₂CO₃4-IodoanisolePhenylboronic acidPd/NiFe₂O₄DMF/H₂O (1:1)800.598[4]
K₂CO₃4-IodoanisolePhenylboronic acidPd/NiFe₂O₄DMF/H₂O (1:1)800.7595[5]
K₃PO₄3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhos1,4-Dioxane100495[6]
Cs₂CO₃3-BromopyridinePhenylboronic acidPEPPSI-IPrt-AmylOH100298[6]
NaOH4-IodoanisolePhenylboronic acidPd/NiFe₂O₄DMF/H₂O (1:1)80185[5]
KOHAryl bromidesArylboronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified70-90[6]
KFAryl bromidesArylboronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to high[6]

Table 2: Comparison of Palladium Catalysts and Ligands on Yield

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O801285[6]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495[6]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[6]
Pd(dppf)Cl₂1-chloro-2-nitrobenzenePhenylboronic acidK₃PO₄Dioxane/H₂O1001899[7]
Pd₂(dba)₃ / P(t-Bu)₃Aryl chloridesArylboronic acidsKFTHFRT12>95[8]

Table 3: Influence of Solvent on Suzuki Coupling Yield

SolventAryl HalideBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)Reference
DMF/H₂O (1:2)4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNPK₂CO₃RT191[9]
Toluene4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNPK₂CO₃RT185[9]
THF4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNPK₂CO₃RT182[9]
Acetonitrile4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNPK₂CO₃RT178[9]
Ethanol4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNPK₂CO₃RT175[9]

Experimental Protocols

General Protocol for Unsymmetrical Suzuki Coupling

This protocol provides a general starting point and may require optimization for specific substrates and reaction conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, 1.2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Stir the mixture for a few minutes. Then, add the palladium catalyst and ligand (if separate).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R2-B(OR)2 + Base R1_Pd_R2 R1-Pd(II)L2-R2 Transmetalation->R1_Pd_R2 RedElim Reductive Elimination R1_Pd_R2->RedElim RedElim->Pd0 regenerated catalyst Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp) CheckReagents->CheckConditions SideReactions Analyze for Side Reactions (Protodeboronation, Homocoupling) CheckConditions->SideReactions IncompleteConversion Incomplete Conversion? SideReactions->IncompleteConversion OptimizeCatalyst Optimize Catalyst System (Catalyst, Ligand) IncreaseTemp Increase Temperature OptimizeCatalyst->IncreaseTemp ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos) OptimizeCatalyst->ChangeLigand OptimizeBaseSolvent Optimize Base and Solvent End Improved Yield OptimizeBaseSolvent->End IncompleteConversion->OptimizeCatalyst Yes Protodeboronation Protodeboronation? IncompleteConversion->Protodeboronation No Homocoupling Homocoupling? Protodeboronation->Homocoupling No ChangeBase Use Milder Base (K3PO4, KF) Protodeboronation->ChangeBase Yes StableBoron Use More Stable Boron Reagent Protodeboronation->StableBoron Homocoupling->OptimizeBaseSolvent No ImproveInertness Improve Inert Atmosphere (Degas Solvent) Homocoupling->ImproveInertness Yes SlowAddition Slow Addition of Boronic Acid Homocoupling->SlowAddition ChangeBase->End StableBoron->End ImproveInertness->End SlowAddition->End IncreaseTemp->End ChangeLigand->End

Caption: A decision-making workflow for troubleshooting low yields.

Key Side Reactions in Suzuki Coupling

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling BoronicAcid Ar-B(OH)2 DeboronatedProduct Ar-H BoronicAcid->DeboronatedProduct [Pd], Base, H2O ProtonSource H+ BoronicAcid2 2 x Ar-B(OH)2 HomocoupledProduct Ar-Ar BoronicAcid2->HomocoupledProduct [Pd] Oxygen O2

Caption: Common side reactions that reduce Suzuki coupling yields.

References

Improving reaction selectivity in the synthesis of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4'-Dimethylbiphenyl. Our aim is to help you improve reaction selectivity and overall yield by addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My cross-coupling reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound, an unsymmetrical and sterically hindered biaryl, are a common challenge. The primary culprits are often related to suboptimal catalyst activity, inefficient transmetalation, or competing side reactions. Here is a step-by-step guide to troubleshoot this issue:

    • Catalyst System (Palladium/Ligand) Inactivity: The steric hindrance imparted by the ortho-methyl group on one of the coupling partners can significantly slow down key steps in the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective.

      • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This facilitates the oxidative addition of the sterically hindered aryl halide and accelerates the final reductive elimination step. N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for coupling sterically demanding substrates.[1]

    • Ineffective Base: The choice of base is critical for the activation of the boronic acid in Suzuki-Miyaura coupling, enabling the transmetalation step. An inappropriate base can lead to slow or incomplete reaction.

      • Solution: For sterically hindered couplings, moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. If the reaction remains sluggish, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to facilitate the formation of the reactive boronate species.[2]

    • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier, which is elevated due to steric hindrance, but not so high as to promote catalyst decomposition or side reactions.

      • Solution: If you observe low conversion at temperatures around 80-100 °C, a modest increase in temperature may be beneficial. However, monitor the reaction closely for signs of catalyst decomposition (e.g., formation of palladium black) or an increase in byproduct formation.

Issue 2: Poor Selectivity - High Levels of Homocoupled Byproducts

  • Question: My reaction is producing significant amounts of homocoupled byproducts (2,2'-dimethylbiphenyl and/or 4,4'-dimethylbiphenyl) instead of the desired this compound. How can I improve the selectivity for the cross-coupled product?

  • Answer: The formation of homocoupled products is a frequent side reaction in cross-coupling chemistry. In the context of this compound synthesis, this can arise from the coupling of two molecules of the same starting material.

    • Presence of Oxygen (Suzuki-Miyaura Coupling): Oxygen can promote the oxidative homocoupling of the boronic acid reagent.

      • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Side Reactions of Grignard Reagents (Kumada Coupling): In Grignard-based cross-couplings, homocoupling can be favored at higher temperatures and high local concentrations of the aryl halide.

      • Solution: Maintain a lower reaction temperature if possible. The most effective strategy is the slow addition of the aryl halide to the Grignard reagent solution. This keeps the concentration of the aryl halide low at any given time, favoring the cross-coupling pathway over homocoupling.

    • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.

      • Solution: As with improving yield, the use of bulky, electron-rich ligands can also enhance selectivity for the cross-coupled product by accelerating the desired catalytic cycle.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate the this compound from the starting materials and the isomeric byproducts (2,2'-, 3,4'-, 4,4'-dimethylbiphenyl, etc.). What are the recommended purification strategies?

  • Answer: The separation of isomeric biphenyls can be challenging due to their similar physical properties.

    • Column Chromatography: This is the most common method for purifying this compound from its isomers.

      • Solution: Use a high-quality silica gel with a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or toluene. A long column and slow elution rate will improve separation. Careful monitoring by thin-layer chromatography (TCC) is essential to identify the fractions containing the pure product.

    • Recrystallization: If the product is obtained as a solid and is sufficiently pure after chromatography, recrystallization can be used for final polishing.

      • Solution: Select a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol can be suitable solvents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Suzuki-Miyaura or a Grignard-based coupling like the Kumada reaction?

A1: Both the Suzuki-Miyaura and Kumada couplings are viable methods for the synthesis of unsymmetrical biphenyls. The Suzuki-Miyaura reaction is often preferred due to its milder reaction conditions, broader functional group tolerance, and the lower toxicity of the organoboron reagents compared to the highly reactive and basic Grignard reagents used in the Kumada coupling. However, the Kumada coupling can be very effective and is sometimes more cost-effective if the starting materials are readily available.

Q2: How do I choose the correct combination of starting materials for the Suzuki-Miyaura coupling to synthesize this compound?

A2: You have two primary options:

  • Route A: 2-Tolylboronic acid with 4-bromotoluene.

  • Route B: 4-Tolylboronic acid with 2-bromotoluene.

Due to the steric hindrance of the ortho-methyl group, Route A, which involves the less sterically hindered 4-bromotoluene as the halide partner, is often more successful. The oxidative addition of the less hindered aryl halide is typically more facile.

Q3: What are the key safety precautions to take when running these reactions?

A3:

  • Inert Atmosphere: Both Suzuki and Grignard reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions and catalyst deactivation.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used for Kumada couplings.

  • Reagent Handling: Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Grignard reagents are highly basic and can react vigorously with water and protic solvents. Palladium catalysts and aryl halides should be handled with appropriate personal protective equipment (PPE).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of sterically hindered biphenyls, providing a comparative overview of different catalysts and conditions. Note: Data for the exact synthesis of this compound is limited in the literature; therefore, data for analogous sterically hindered systems are presented to guide optimization.

Reaction Type Aryl Halide Organometallic Reagent Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Ref.
Suzuki-Miyaura2-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001885[1]
Suzuki-Miyaura2,6-DimethylbromobenzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (3.0)Dioxane1001292[1]
Suzuki-Miyaura2-Chloro-6-methylpyridine4-Tolylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)sec-Butanol1001688[1]
Kumada4-Bromotoluene2-Tolylmagnesium bromideNiCl₂(dppe) (1)--THF651678-
Kumada2-Bromotoluene4-Tolylmagnesium bromidePd(OAc)₂ (2)P(t-Bu)₃ (4)-THF252472-

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline for the palladium-catalyzed cross-coupling of 2-tolylboronic acid with 4-bromotoluene.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 2-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, 2-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Degas the toluene and water by bubbling an inert gas through them for at least 20 minutes.

  • Using a syringe, add the degassed toluene and water to the reaction flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.

Protocol 2: Kumada Coupling for the Synthesis of this compound

This protocol describes a nickel-catalyzed cross-coupling of a pre-formed Grignard reagent with an aryl bromide.

Part A: Preparation of 2-Tolylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equiv)

  • 2-Bromotoluene (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine (initiator)

  • Nitrogen or Argon gas

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Add the magnesium turnings to the flask.

  • Add a solution of 2-bromotoluene in anhydrous THF to the dropping funnel.

  • Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small iodine crystal.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Cross-Coupling Reaction

Materials:

  • 2-Tolylmagnesium bromide solution in THF (from Part A)

  • 4-Bromotoluene (0.8 equiv relative to the Grignard reagent)

  • NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane)nickel(II) (1 mol%)

  • Anhydrous THF

Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve NiCl₂(dppe) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the 2-tolylmagnesium bromide solution to the catalyst solution via cannula.

  • To this mixture, add a solution of 4-bromotoluene in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography on silica gel (hexanes).

Visualizations

experimental_workflow Experimental Workflow for Optimizing Reaction Selectivity cluster_start Start cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting cluster_end Finish start Define Synthesis Route: Suzuki or Kumada Coupling catalyst Select Catalyst & Ligand (e.g., Pd(OAc)₂ / SPhos for Suzuki, NiCl₂(dppe) for Kumada) start->catalyst base_solvent Choose Base & Solvent (e.g., K₃PO₄ in Toluene/H₂O for Suzuki, THF for Kumada) catalyst->base_solvent conditions Set Reaction Conditions (Temperature, Time, Concentration) base_solvent->conditions run_reaction Run Small-Scale Reaction under Inert Atmosphere conditions->run_reaction analysis Analyze Crude Product (TLC, GC-MS, NMR) Yield & Selectivity Assessment run_reaction->analysis low_yield Low Yield? analysis->low_yield adjust_conditions Modify Temp./Concentration analysis->adjust_conditions poor_selectivity Poor Selectivity? low_yield->poor_selectivity No adjust_catalyst Adjust Catalyst/Ligand (e.g., XPhos, NHC) low_yield->adjust_catalyst Yes adjust_base Change Base/Solvent (e.g., Cs₂CO₃, t-BuOK) poor_selectivity->adjust_base Yes scale_up Scale-Up Optimized Reaction poor_selectivity->scale_up No adjust_catalyst->run_reaction adjust_base->run_reaction adjust_conditions->run_reaction purification Purify Product (Column Chromatography, Recrystallization) scale_up->purification

Caption: Workflow for optimizing the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Selectivity start High Homocoupling Observed check_inert Is the reaction rigorously under inert atmosphere? start->check_inert degas_solvents Degas solvents thoroughly. Use Schlenk techniques. check_inert->degas_solvents No check_addition_rate Are you using a Grignard reagent? check_inert->check_addition_rate Yes re_run Re-run optimized reaction degas_solvents->re_run slow_addition Add aryl halide slowly to the Grignard reagent. check_addition_rate->slow_addition Yes (Kumada) evaluate_catalyst Evaluate Catalyst System check_addition_rate->evaluate_catalyst No (Suzuki) slow_addition->re_run change_ligand Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). evaluate_catalyst->change_ligand change_ligand->re_run

Caption: Logic diagram for troubleshooting poor selectivity.

References

Effect of temperature on isomer distribution in dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on isomer distribution in dimethylbiphenyl (DMBP) synthesis. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How does temperature generally affect the yield and isomer distribution in dimethylbiphenyl synthesis?

A1: Temperature is a critical parameter in the synthesis of dimethylbiphenyl, significantly influencing reaction rate, yield, and the distribution of isomers. Generally, higher temperatures increase reaction rates but can also promote the formation of unwanted side products and lead to a less selective isomer distribution.[1][2] For catalytic processes like Suzuki-Miyaura coupling, an optimal temperature exists where the catalyst is most active; temperatures above this optimum may lead to catalyst degradation or decreased yield.[3][4] In isomerization reactions, higher temperatures favor reaching thermodynamic equilibrium faster, which can be leveraged to enrich the most stable isomers.[1][2]

Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction to produce a specific dimethylbiphenyl isomer. Could temperature be the issue?

A2: Yes, improper temperature is a common cause of low yields in Suzuki-Miyaura reactions. The optimal temperature is often dependent on the specific substrates, catalyst, and ligand system used.[3][5] Temperatures that are too low can result in slow or incomplete conversion, while excessively high temperatures can lead to catalyst decomposition or the acceleration of side reactions like protodeboronation of the boronic acid.[3] It is recommended to perform small-scale experiments to screen a temperature range, for instance, in 10°C increments (e.g., 80°C to 110°C), to identify the optimal condition for your specific system.[3][6]

Q3: My synthesis is producing a high concentration of homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl). How can temperature adjustments help minimize this?

A3: The formation of homocoupled products is a frequent side reaction, and its rate can be temperature-dependent.[3] Elevated temperatures can sometimes promote these unwanted reactions.[3] For Grignard cross-coupling methods, maintaining a low reaction temperature (e.g., -5°C to 5°C) during the coupling step is crucial for improving selectivity and minimizing homocoupling.[3] In Suzuki-Miyaura couplings, while ensuring the temperature is high enough for catalytic activity, avoiding excessive heat can help reduce the rate of homocoupling relative to the desired cross-coupling.[3][5]

Q4: I have a mixture of all six DMBP isomers from an oxidative coupling of toluene. How can I use temperature to selectively increase the concentration of the 3,4'-DMBP isomer?

A4: You can use a post-synthesis isomerization process with an acid catalyst, such as triflic acid, where temperature plays a key role. Studies have shown that isomerizing a mixture of DMBP isomers at elevated temperatures (e.g., 100°C) in the presence of triflic acid favors the formation of 3,4'-DMBP and 3,3'-DMBP, which are often the more thermodynamically stable isomers.[1] Higher temperatures and higher acid-to-substrate ratios accelerate the isomerization, allowing the mixture to reach equilibrium faster, thereby enriching the desired isomer.[1] For example, reacting a DMBP mixture for just 10 minutes at 100°C with a 10:1 acid/substrate ratio can significantly increase the proportion of 3,4'-DMBP to over 50%.[1]

Q5: In the oxidative coupling of toluene to produce DMBP, I'm observing significant formation of trimers and tetramers. Is this related to temperature?

A5: Yes, the formation of higher oligomers like trimers and tetramers can become significant at higher conversions, a situation that can be influenced by reaction temperature and time.[1] While a sufficiently high temperature (e.g., 150°C) is needed for the oxidative coupling to proceed at a reasonable rate, prolonged reaction times or excessive temperatures might promote these side reactions, reducing the overall yield of the desired DMBP isomers.[1]

Data on Isomer Distribution

The following tables summarize the results from acid-catalyzed isomerization experiments on a mixture of dimethylbiphenyl isomers, demonstrating the effect of temperature and reaction conditions on the final isomer distribution.[1]

Table 1: Isomerization of DMBP Mixture at 100°C [1]

DMBP IsomerInitial Mixture (%)5/1 Acid/Substrate (%)10/1 Acid/Substrate (%)
2,2'-500
2,3'-1821
2,4'-1411
3,3'-243939
3,4'-294751
4,4'-10118
Reaction Conditions: 10 minutes at 100°C using triflic acid.

Table 2: Isomerization of DMBP Mixture at Room Temperature [1]

DMBP IsomerInitial Mixture (%)4/1 Acid/Substrate (%)180/1 Acid/Substrate (%)
2,2'-540
2,3'-18190
2,4'-14140
3,3'-242430
3,4'-292970
4,4'-10100
Reaction Conditions: 20 hours at room temperature in toluene with triflic acid.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Isomerization of a DMBP Mixture [1]

  • Preparation : In a stirred autoclave or a suitable reaction vessel, charge the mixture of dimethylbiphenyl isomers. If using a solvent, add an appropriate solvent like toluene.

  • Reagent Addition : Carefully add trifluoromethanesulfonic acid (triflic acid) to the vessel to achieve the desired acid-to-substrate molar ratio (e.g., 10:1).

  • Reaction Conditions : Heat the mixture to the target temperature (e.g., 100°C) while stirring. Maintain the temperature for the specified reaction time (e.g., 10 minutes). For room temperature reactions, stir for a longer duration (e.g., 20 hours).

  • Workup : Cool the reaction mixture to room temperature. Quench the reaction by adding the acid/DMBP mixture to a neutralizer containing water and a base.

  • Extraction : Transfer the neutralized mixture to a decanter or separatory funnel. Allow the aqueous and hydrocarbon phases to separate. Collect the organic phase.

  • Analysis : Analyze the isomer distribution of the organic phase using a suitable analytical technique, such as Gas Chromatography (GC).

Protocol 2: General Procedure for Suzuki-Miyaura Synthesis of Dimethylbiphenyl [3][6]

  • Inert Atmosphere : Set up a reaction flask equipped with a condenser and a magnetic stirrer. Purge the entire system with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes. Maintain the inert atmosphere throughout the reaction.

  • Reagent Loading : To the flask, add the aryl halide (e.g., bromotoluene), the boronic acid (e.g., tolylboronic acid), the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Temperature Optimization : Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Reaction Completion : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Workup and Purification : Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagrams

G cluster_synthesis Initial Synthesis cluster_analysis Analysis cluster_optimization Isomerization & Optimization start Select Synthesis Route (e.g., Oxidative Coupling, Suzuki) reaction Perform Synthesis at Initial Temperature (e.g., 150°C) start->reaction analyze Analyze Isomer Mixture (via GC/HPLC) reaction->analyze decision Is Desired Isomer Ratio Achieved? analyze->decision isomerize Perform Acid-Catalyzed Isomerization decision->isomerize No end_product Final Purified Isomer decision->end_product Yes temp_adjust Adjust Temperature (e.g., 25°C to 100°C) isomerize->temp_adjust temp_adjust->analyze Re-analyze G temp Reaction Temperature high_temp Increase Temperature temp->high_temp low_temp Decrease Temperature temp->low_temp rate_increase Faster Reaction Rate high_temp->rate_increase byproducts More Side Products (Homocoupling, Oligomers) high_temp->byproducts equilibrium Faster Approach to Thermodynamic Equilibrium high_temp->equilibrium rate_decrease Slower Reaction Rate low_temp->rate_decrease selectivity Higher Kinetic Selectivity (Fewer Byproducts) low_temp->selectivity

References

Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira) has stalled or resulted in a low yield. How can I determine if catalyst deactivation is the cause and what steps can I take to improve it?

Answer: Low yields are a common problem and can often be attributed to the deactivation of the palladium catalyst. A systematic approach to troubleshooting is the most effective strategy.

Initial Diagnosis:

  • Visual Observation: Check for the formation of a black precipitate, commonly known as "palladium black." This is a strong indicator of catalyst aggregation and deactivation.[1]

  • Reaction Profile: If you are monitoring the reaction progress over time, a reaction that starts but then plateaus before reaching completion is a classic sign of catalyst deactivation.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is Palladium Black Visible? start->check_catalyst check_reagents Assess Reagent Purity and Inertness check_catalyst->check_reagents No deactivation_path Catalyst Deactivation Likely check_catalyst->deactivation_path Yes optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions other_issue Consider Other Issues: - Incorrect Stoichiometry - Poor Substrate Reactivity - Inappropriate Base/Solvent optimize_conditions->other_issue improve_stability Implement Strategies to Improve Catalyst Stability: - Use Bulky/Electron-Rich Ligands - Use Pre-catalysts - Ensure Rigorous Inert Atmosphere - Lower Temperature deactivation_path->improve_stability

Caption: A troubleshooting workflow for diagnosing low yields in palladium-catalyzed couplings.

Potential Causes and Solutions:

  • Catalyst Activity and Loading: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields. The use of well-defined precatalysts can also circumvent issues with in-situ catalyst formation.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is susceptible to oxidation by trace amounts of oxygen, rendering it inactive.[3] It is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Ligand Degradation: Phosphine-based ligands can be sensitive to air and elevated temperatures, leading to the formation of phosphine oxides which can alter the catalyst's effectiveness.[4] Consider using fresh, high-purity ligands and screen different ligand types if degradation is suspected.

  • Inappropriate Reaction Conditions: High temperatures can accelerate catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. The choice of base and solvent is also critical and can significantly impact catalyst stability.[5][6]

Issue 2: Formation of Palladium Black

Question: My reaction mixture has turned black with a fine precipitate. What is this, and how can I prevent it?

Answer: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[1] Its formation is a common catalyst deactivation pathway.

Mechanism of Palladium Black Formation:

Palladium_Black_Formation Active_PdL2 Active Pd(0)L₂ Species Unstable_Pd Unstable/Ligand-deficient Pd(0) Species Active_PdL2->Unstable_Pd Ligand Dissociation/ Degradation Pd_Black Inactive Palladium Black (Aggregated Pd Nanoparticles) Unstable_Pd->Pd_Black Aggregation

Caption: Simplified pathway for the formation of palladium black.

Preventative Measures:

  • Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center and prevent aggregation.[7]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand can be beneficial, though a large excess can sometimes inhibit the reaction.[8]

  • Control Temperature and Concentration: High temperatures and high catalyst concentrations can accelerate the rate of palladium nanoparticle aggregation.

  • Employ Heterogeneous Catalysts: Supporting palladium on a solid matrix like carbon or alumina can physically separate the palladium particles, reducing the likelihood of aggregation.

Issue 3: Reproducibility Problems

Question: I am struggling to get consistent results with my cross-coupling reaction. What factors should I be focusing on to improve reproducibility?

Answer: Reproducibility issues are common in palladium catalysis and often stem from subtle variations in experimental setup and reagent quality.

Key Factors for Consistent Results: [9]

  • Reagent Purity: The purity of all components—substrates, palladium source, ligand, base, and solvent—is critical. Trace impurities can act as catalyst poisons.

  • Inert Atmosphere: The rigorous exclusion of oxygen and moisture is paramount. Ensure that your Schlenk line or glovebox techniques are robust and consistently applied. The method used for degassing solvents can also impact reproducibility.

  • Order of Addition: The sequence in which reagents are added can influence the formation of the active catalyst. It is good practice to maintain a consistent order of addition across all experiments.

  • Precise Measurement: Accurate weighing and dispensing of all components, particularly the catalyst and ligand, are essential for obtaining reproducible results.

Data Presentation: Impact of Ligands and Solvents on Catalyst Stability

The choice of ligand and solvent can have a profound impact on the stability of the palladium catalyst and, consequently, the reaction outcome. The following tables summarize quantitative data to aid in the selection of reaction parameters.

Table 1: Comparison of Phosphine Ligands in a Suzuki-Miyaura Coupling

Reaction: 4-Chlorotoluene with Phenylboronic Acid.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane80298490245
SPhosPd(OAc)₂K₃PO₄Dioxane80297485242.5
XPhosPd₂(dba)₃K₃PO₄Dioxane80295475237.5

Data adapted from comparative studies.[10] TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the yield and reaction time.

Table 2: Influence of Ether Solvents on Suzuki-Miyaura Coupling Yield

Reaction: 4-Bromotoluene with Phenylboronic Acid.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF801292
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane801296

Data compiled from various sources.[11] THF: Tetrahydrofuran; 2-MeTHF: 2-Methyltetrahydrofuran.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving success in palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Setting up an Oxygen-Free Reaction using a Schlenk Line

Objective: To establish an inert atmosphere in the reaction vessel to prevent oxidation of the Pd(0) catalyst.

Materials:

  • Oven-dried glassware (e.g., Schlenk flask) with a magnetic stir bar.

  • Rubber septum.

  • Schlenk line with a dual vacuum/inert gas manifold.

  • Inert gas (Argon or Nitrogen).

  • Reagents and solvents.

Methodology: [12][13]

  • Glassware Preparation: Assemble the hot, oven-dried glassware and seal it with a rubber septum while still warm. Allow it to cool to room temperature under a stream of inert gas or by connecting it to the Schlenk line.

  • Purge-Fill Cycling:

    • Connect the flask to the Schlenk line via tubing and a needle through the septum.

    • Ensure the flask's stopcock is open to the line.

    • Carefully open the vacuum tap on the manifold to evacuate the flask. If solids are present, open the tap slowly to avoid drawing them into the line.

    • Evacuate for 5-10 minutes.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask with argon or nitrogen.

    • Repeat this evacuation and backfilling cycle at least three times to ensure all oxygen has been removed.

  • Reagent Addition:

    • Add solid reagents (e.g., palladium precursor, ligand, base, and aryl halide) to the flask under a positive pressure of inert gas.

    • Degas liquid reagents (solvents, liquid substrates) by bubbling inert gas through them for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous degassing.

    • Add the degassed liquids to the reaction flask via a syringe or cannula under a positive flow of inert gas.

  • Reaction Execution: Once all reagents are added, the reaction can be heated as required under a static pressure of inert gas (often maintained with an oil bubbler on the Schlenk line).

Protocol 2: Hot Filtration Test to Differentiate Between Homogeneous and Heterogeneous Catalysis

Objective: To determine if the active catalytic species is truly heterogeneous (solid-supported) or if soluble palladium species have leached into the solution and are responsible for the catalysis.

Materials:

  • Reaction mixture at partial conversion (e.g., 20-50%).

  • Pre-heated filtration apparatus (e.g., syringe with a fine filter, or a heated funnel with filter paper).

  • A second reaction vessel.

Methodology:

  • Reaction Setup: Set up the cross-coupling reaction with the heterogeneous catalyst as usual.

  • Partial Reaction: Allow the reaction to proceed to a predetermined level of conversion (e.g., 20-50%), which can be established from a preliminary time-course study.

  • Hot Filtration: While maintaining the reaction temperature, quickly filter the hot reaction mixture through the pre-heated filtration apparatus to remove the solid catalyst. Collect the filtrate in the second reaction vessel.

  • Continued Reaction: Continue to stir the filtrate at the reaction temperature.

  • Monitoring: Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., GC, LC-MS, TLC).

Interpretation of Results:

  • Reaction in Filtrate Stops: This indicates that the catalyst is truly heterogeneous, and any deactivation is likely occurring on the solid support.

  • Reaction in Filtrate Continues: This suggests that the active catalyst is a soluble species that has leached from the solid support. Deactivation may be occurring in the homogeneous phase.

Visualizations

Palladium Catalytic Cycle (Generic Cross-Coupling)

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination R_R1 R-R¹ M_X M-X R_X R-X R1_M R¹-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Overcoming Challenges in Scaling Up 2,4'-Dimethylbiphenyl Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the synthesis and scale-up of 2,4'-Dimethylbiphenyl. This valuable intermediate often presents unique hurdles in achieving high purity and yield on a larger scale. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and scalable method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, there are two primary routes:

  • Route A: Coupling of 2-bromotoluene with 4-methylphenylboronic acid.

  • Route B: Coupling of 4-bromotoluene with 2-methylphenylboronic acid.

Both routes can be effective, but the choice may depend on the availability and cost of the starting materials, as well as the specific impurity profile observed.

Q2: What are the primary byproducts I should expect during the synthesis of this compound via Suzuki-Miyaura coupling?

A2: The most common byproducts are isomeric impurities and homocoupling products. These include:

  • Isomeric Impurities: 2,2'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl. The formation of these isomers is often due to impurities in the starting materials or side reactions.

  • Homocoupling Products: Biphenyl (from the debromination of the starting material followed by coupling) and the symmetrical dimethylbiphenyl isomers (2,2'- and 4,4'-) can also form from the coupling of two molecules of the same starting material.

Q3: How can I minimize the formation of these byproducts during the reaction?

A3: Minimizing byproduct formation is crucial for simplifying purification and increasing the yield of the desired this compound. Key strategies include:

  • High-Purity Starting Materials: Ensure the purity of your aryl halides and boronic acids to prevent the introduction of isomeric impurities from the start.

  • Control of Reaction Conditions: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is often used.

  • Catalyst and Ligand Selection: For sterically hindered couplings, which can be the case with ortho-substituted reactants, using bulky, electron-rich phosphine ligands can improve selectivity and reaction rate.

  • Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen-induced homocoupling of the boronic acid.

Q4: What are the most effective methods for purifying this compound, especially for removing isomeric impurities?

A4: The separation of this compound from its isomers can be challenging due to their similar physical properties. The most effective purification techniques include:

  • Fractional Crystallization: This is a powerful technique for separating isomers on a larger scale. The choice of solvent is critical and requires screening to find a system where the solubility of the isomers differs significantly at different temperatures.

  • Column Chromatography: For smaller scale purifications or to achieve very high purity, silica gel column chromatography can be effective. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent, is typically used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for analytical standards or early-stage research, preparative HPLC can be employed, although it is less scalable.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, high-quality palladium catalyst and ligand. - Ensure proper activation of the precatalyst if required. - Consider using a more active catalyst system, especially for sterically hindered substrates.
Inefficient Transmetalation - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Ensure the base is finely powdered and well-dispersed in the reaction mixture. - The presence of water can be crucial for the transmetalation step; ensure an appropriate solvent/water ratio.
Incomplete Reaction - Monitor the reaction progress by TLC, GC, or LC-MS. - If the reaction stalls, consider a gentle increase in temperature. - A fresh portion of the catalyst can sometimes restart a stalled reaction.
Product Degradation - Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to product degradation or the formation of byproducts.
Issue 2: High Levels of Homocoupling Byproducts
Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction.
Suboptimal Reaction Conditions - Lowering the reaction temperature can sometimes reduce the rate of homocoupling. - Slower addition of one of the coupling partners can help maintain a low concentration and disfavor homocoupling.
Catalyst Choice - Certain palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different catalyst systems.
Issue 3: Difficulty in Separating Isomeric Impurities
Possible Cause Troubleshooting Steps
Similar Physical Properties of Isomers - Fractional Crystallization: Systematically screen a variety of solvents and solvent mixtures to identify a system that provides good separation. Seeding with a pure crystal of this compound can aid in selective crystallization. - Column Chromatography: Optimize the eluent system for column chromatography. A shallow gradient of a slightly more polar solvent in a non-polar solvent can improve separation. Using a longer column or a finer mesh silica gel can also enhance resolution.
Co-crystallization - If isomers co-crystallize, try a different solvent system for recrystallization. - Sometimes, converting the mixture to a derivative, separating the derivatives, and then reverting to the original compound can be a viable, albeit longer, strategy.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol provides a general starting point. Optimization of specific parameters will be necessary.

Reactants and Reagents:

Reactant/ReagentAmount (for 10 mmol scale)Notes
2-Bromotoluene (or 4-Bromotoluene)10 mmol, 1.0 eq.
4-Methylphenylboronic acid (or 2-Methylphenylboronic acid)12 mmol, 1.2 eq.
Palladium(II) acetate (Pd(OAc)₂)0.1 mmol, 1 mol%Pre-catalyst
Triphenylphosphine (PPh₃) or other ligand0.2 mmol, 2 mol%Ligand
Potassium Carbonate (K₂CO₃)20 mmol, 2.0 eq.Base
Toluene50 mLSolvent
Water10 mLCo-solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium acetate, ligand, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reactant Ratio (ArX:ArB(OH)₂) 1 : 1.1 - 1.21 : 1.05 - 1.1
Catalyst Loading (mol%) 0.5 - 20.05 - 0.5
Solvent Volume (L/kg of ArX) 10 - 205 - 10
Typical Yield (%) 75 - 9080 - 95
Purity before Purification (%) 85 - 9590 - 98

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of 2,4'-DMBP check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_starting_materials Verify Starting Material Purity start->check_starting_materials catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal sm_impure Impure Starting Materials? check_starting_materials->sm_impure catalyst_inactive->check_conditions No use_fresh_catalyst Use Fresh/More Active Catalyst catalyst_inactive->use_fresh_catalyst Yes conditions_suboptimal->check_starting_materials No optimize_base Optimize Base and Solvent conditions_suboptimal->optimize_base Yes purify_sm Purify Starting Materials sm_impure->purify_sm Yes solution Improved Yield sm_impure->solution No use_fresh_catalyst->solution optimize_temp Adjust Temperature optimize_base->optimize_temp optimize_temp->solution purify_sm->solution

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification reagents Combine Reactants, Catalyst, Base solvent Add Degassed Solvents reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup crude Crude 2,4'-DMBP workup->crude purification_choice Choose Purification Method crude->purification_choice crystallization Fractional Crystallization purification_choice->crystallization Large Scale chromatography Column Chromatography purification_choice->chromatography Small Scale / High Purity pure_product Pure 2,4'-DMBP crystallization->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Minimizing side reactions in Grignard cross-coupling for biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyls via Grignard cross-coupling (Kumada coupling).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Grignard Reagent Formation

Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

Answer:

Failure to initiate is a common problem in Grignard synthesis, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried by flame-drying under an inert atmosphere or oven-drying. Solvents like THF or diethyl ether must be anhydrous.[1]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer. Common activation methods include:

    • Adding a small crystal of iodine. The disappearance of the purple color indicates activation.[2]

    • Adding a few drops of 1,2-dibromoethane.[1]

    • Mechanically crushing the magnesium turnings under an inert atmosphere.[3]

    • Using ultrasound sonication.[3]

  • Check Reagent Quality: Ensure your aryl halide is pure and dry.

Question 2: The reaction mixture turns dark brown or black during Grignard reagent formation. Is this normal?

Answer:

A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the magnesium or aryl halide.[4] The formation of finely divided metal from side reactions like Wurtz coupling can also cause darkening.[4]

Cross-Coupling Reaction

Question 3: My cross-coupling reaction has a low yield of the desired biphenyl product. What are the likely causes and solutions?

Answer:

Low yields can stem from several factors. Here are some common causes and their solutions:

  • Poor Quality Grignard Reagent: If the Grignard reagent formation was incomplete or if it was quenched by moisture or air, the yield of the cross-coupling product will be low. Consider titrating your Grignard reagent before use to determine its exact concentration.

  • Inefficient Catalyst: The choice of catalyst and ligand is crucial. For biphenyl synthesis, both nickel and palladium catalysts are commonly used. Palladium catalysts often offer better selectivity, while nickel catalysts are more economical.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired cross-coupling.[2]

  • Presence of Protic Functional Groups: Grignard reagents are highly basic and will react with any acidic protons in your starting materials, leading to a lower yield of the desired product.

Question 4: I am observing a significant amount of a homocoupled byproduct (e.g., biphenyl from a phenyl Grignard, or 4,4'-dimethylbiphenyl from a tolyl Grignard). How can I minimize this?

Answer:

Homocoupling, often referred to as a Wurtz-Fittig type side reaction, is a common issue in Grignard cross-coupling.[5] Here are strategies to minimize it:

  • Slow Addition of Grignard Reagent: Add the Grignard reagent solution dropwise to the reaction mixture containing the aryl halide and catalyst. This maintains a low concentration of the Grignard reagent, which minimizes self-coupling.[6]

  • Control Reaction Temperature: Higher reaction temperatures can favor homocoupling. Running the reaction at a lower temperature can improve the selectivity for the cross-coupled product.[1]

  • Choice of Solvent: The solvent can influence the extent of homocoupling. Ethereal solvents like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling compared to THF in some cases.[7]

  • Catalyst and Ligand Selection: The nature of the catalyst and ligands can influence the relative rates of cross-coupling and homocoupling. Experimenting with different catalyst systems may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Grignard cross-coupling (Kumada coupling)?

A1: The catalytic cycle for Kumada coupling generally involves three key steps:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The Grignard reagent transfers its aryl group to the metal center.

  • Reductive Elimination: The two aryl groups on the metal center couple and are eliminated as the biphenyl product, regenerating the active metal catalyst.[1]

Q2: What are the most common side reactions in Grignard cross-coupling for biphenyl synthesis?

A2: The most common side reactions are:

  • Homocoupling (Wurtz-Fittig reaction): Dimerization of the Grignard reagent or the aryl halide.[5]

  • Reduction: The aryl halide can be reduced to the corresponding arene.[8]

  • Reaction with solvent or impurities: Grignard reagents are strong bases and will react with any protic species, such as water or alcohols.[3]

Q3: How can I purify my biphenyl product from the homocoupled byproduct?

A3: Purification can be challenging due to the similar physical properties of the desired biphenyl and the homocoupled byproduct.[9] Common purification techniques include:

  • Column Chromatography: This is often the most effective method for separating the desired product from side products.[10]

  • Recrystallization: If there is a sufficient difference in solubility, recrystallization can be an effective purification method.

  • Distillation: For liquid biphenyls, fractional distillation may be possible if the boiling points of the product and byproduct are sufficiently different.

Q4: Is a nickel or palladium catalyst better for my biphenyl synthesis?

A4: Both nickel and palladium catalysts are effective for Kumada coupling. The choice often depends on the specific substrates and desired outcome:

  • Palladium catalysts are generally more chemoselective and may give higher yields of the cross-coupled product with fewer side reactions.[1]

  • Nickel catalysts are less expensive and can be very effective, but may lead to more homocoupling.[1]

Data Presentation

The following tables summarize qualitative and quantitative data to aid in reaction optimization.

Table 1: Qualitative Comparison of Common Catalysts for Biphenyl Synthesis

Catalyst TypeAdvantagesDisadvantages
Nickel-based Lower cost, high reactivity.Can lead to higher amounts of homocoupling.[1]
Palladium-based Higher chemoselectivity, generally higher yields of cross-coupled product.[1]Higher cost.
Iron-based Very low cost, environmentally benign.Often requires additives and can have a narrower substrate scope.[11]

Table 2: Effect of Solvent on Wurtz Coupling in the Formation of Benzyl Grignard Reagent

SolventYield of Grignard Product (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[7]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[7]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[7]

Note: This data is for the formation of a benzyl Grignard reagent and serves as an illustrative example of how solvent choice can impact homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Biphenyl Synthesis

This protocol provides a general method for the nickel-catalyzed cross-coupling of an aryl Grignard reagent with an aryl bromide to synthesize a biphenyl, with an emphasis on minimizing homocoupling.

Materials:

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Aryl bromide (e.g., Bromobenzene)

  • Nickel(II) catalyst (e.g., NiCl₂(dppe))

  • Anhydrous diethyl ether or THF

  • Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, brine)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Catalyst and Aryl Halide Addition: Under an inert atmosphere, add the nickel catalyst (1-5 mol%) and the aryl bromide (1.0 equivalent) to the flask. Dissolve the solids in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: Fill the dropping funnel with the aryl Grignard reagent solution (1.1-1.2 equivalents).

  • Slow Addition: Add the Grignard reagent dropwise to the stirred solution of the catalyst and aryl bromide over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Kumada Cross-Coupling Catalytic Cycle and Side Reactions

Kumada_Coupling cluster_main Desired Cross-Coupling Cycle cluster_side Side Reactions M0 M(0)L_n (Active Catalyst) M_int1 Ar-M(II)(X)L_n (Oxidative Adduct) M0->M_int1 Oxidative Addition + Ar-X M_int2 Ar-M(II)(Ar')L_n (Transmetalated Complex) M_int1->M_int2 Transmetalation + Ar'-MgX Reduction Ar-H (Reduction) M_int1->Reduction Side Reaction (e.g., β-hydride elimination or protonolysis) Product Ar-Ar' (Biphenyl Product) M_int2->Product Reductive Elimination Homocoupling Ar'-Ar' (Homocoupling) M_int2->Homocoupling Homocoupling Pathway Product->M0

Caption: Catalytic cycle of Kumada cross-coupling with major side reaction pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Biphenyl check_grignard Was Grignard Reagent Formation Successful? start->check_grignard no_initiation Address Initiation Issues: - Activate Mg - Ensure anhydrous conditions check_grignard->no_initiation No check_coupling Analyze Coupling Reaction Conditions check_grignard->check_coupling Yes optimize_catalyst Optimize Catalyst System: - Change catalyst (Ni vs. Pd) - Vary ligand check_coupling->optimize_catalyst optimize_temp Adjust Reaction Temperature: - Lower temperature to  reduce side reactions check_coupling->optimize_temp optimize_addition Slow Dropwise Addition of Grignard Reagent check_coupling->optimize_addition success Improved Yield optimize_catalyst->success optimize_temp->success optimize_addition->success

Caption: Troubleshooting workflow for addressing low yields in biphenyl synthesis.

References

Isomerization of Dimethylbiphenyls: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the isomerization of dimethylbiphenyls. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you control and optimize your isomerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the isomerization of dimethylbiphenyls?

A1: The acid-catalyzed isomerization of dimethylbiphenyls is primarily driven by the relative stability of the intermediate carbocations formed during the reaction, rather than the stability of the neutral product molecules.[1][2][3] The reaction proceeds through the protonation of the dimethylbiphenyl by a strong acid, such as a superacid, to form a carbocation complex. This complex then undergoes rearrangement to form the most stable carbocation intermediate, which ultimately determines the final isomer distribution upon deprotonation.[2]

Q2: Which catalysts are most effective for controlling the isomerization of dimethylbiphenyls?

A2: Superacids, particularly trifluoromethanesulfonic acid (triflic acid), are highly effective for controlling the isomerization of dimethylbiphenyls.[2][3] They can efficiently convert a mixture of all six isomers into a simpler mixture of predominantly 3,3'-, 3,4'-, and 4,4'-dimethylbiphenyl.[2] Other catalysts that have shown effectiveness in specific applications include modified zeolites like MgO-modified or hydrothermally treated HZSM-5, which can improve selectivity towards 4,4'-dimethylbiphenyl in methylation reactions.[4] Metal triflates, such as scandium(III) triflate, have also been used as Lewis acid catalysts in related syntheses.[5]

Q3: How do reaction conditions affect the outcome of dimethylbiphenyl isomerization?

A3: Reaction conditions such as temperature and the acid-to-substrate ratio have a significant impact on both the reaction rate and the regioselectivity of the isomerization. Higher temperatures and an excess of acid generally favor a faster reaction rate and can influence the final distribution of isomers.[2] For instance, in triflic acid-catalyzed isomerization, increasing these parameters can enhance the regioselectivity towards 3,4'-dimethylbiphenyl.[2]

Q4: What are the common starting materials for producing dimethylbiphenyls that may require isomerization?

A4: A common industrial route is the oxidative coupling of toluene, which unfortunately produces a mixture of all six dimethylbiphenyl isomers.[2] Another pathway involves the hydroalkylation of toluene to (methylcyclohexyl)toluene, followed by dehydrogenation, which also results in a mixture of isomers.[6] Due to the formation of these complex mixtures, a subsequent isomerization step is often necessary to enrich the desired isomers.

Q5: Why is controlling the isomerization of dimethylbiphenyls important for drug development and material science?

A5: Specific isomers of dimethylbiphenyl are valuable precursors for high-performance polymers, liquid crystals, and active pharmaceutical ingredients (APIs).[7] For example, 4,4'-dimethylbiphenyl is a key monomer for certain polyesters.[2][6] Since different isomers can have distinct pharmacological activities and material properties, controlling the isomerization to produce a specific, high-purity isomer is crucial for the efficacy, safety, and performance of the final product.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low conversion of starting material. 1. Insufficient catalyst activity or concentration. 2. Reaction temperature is too low. 3. Short reaction time.1. Increase the acid-to-substrate molar ratio.[2] 2. Gradually increase the reaction temperature while monitoring for side reactions.[2] 3. Extend the reaction time and monitor the progress using techniques like GC or HPLC.
Poor selectivity towards the desired isomer. 1. Non-optimal reaction conditions. 2. Inappropriate catalyst for the desired transformation. 3. The reaction has not reached thermodynamic equilibrium.1. Adjust the temperature and acid/substrate ratio. Higher temperatures and excess acid can favor certain isomers like 3,4'-DMBP.[2] 2. For specific isomers like 4,4'-DMBP, consider shape-selective catalysts such as modified HZSM-5 zeolites.[4] 3. Ensure the reaction is run for a sufficient duration to allow the isomer distribution to stabilize.
Formation of unwanted byproducts (e.g., trimers, tetramers). 1. Reaction temperature is too high. 2. High conversion rates leading to side reactions.1. Reduce the reaction temperature. 2. Operate at a lower conversion per pass and recycle the unreacted starting material.[2]
Difficulty in separating the desired isomer from the product mixture. 1. The product mixture contains isomers with very similar physical properties.1. For mixtures of 3,3'-, 3,4'-, and 4,4'-DMBP, fractional crystallization can be an effective separation method.[2] 2. For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be employed.[10]

Quantitative Data Summary

Table 1: Isomer Distribution from Oxidative Coupling of Toluene

CatalystTemperature (°C)O₂ Pressure (psig)Reaction Time (h)2,2'-DMBP (%)2,3'-DMBP (%)2,4'-DMBP (%)3,3'-DMBP (%)3,4'-DMBP (%)4,4'-DMBP (%)
Pd(OAc)₂150375351814242910

Data sourced from a typical run of oxidative coupling of toluene over Pd(OAc)₂.[2]

Table 2: Isomerization of Dimethylbiphenyl Mixture with Triflic Acid

Temperature (°C)Reaction Time (min)Acid/Substrate Ratio (mol/mol)3,3'-DMBP (%)3,4'-DMBP (%)4,4'-DMBP (%)Other Isomers
100105-50~40~55~5Not detected

These data show that a mixture of all six isomers can be simplified to a mixture of three isomers.[3] Higher temperatures and excess acid were found to favor the reaction rate and regioselectivity towards 3,4'-DMBP.[2]

Table 3: Effect of Acid/Substrate Ratio on Isomerization at Room Temperature

Acid/Substrate Ratio (mol/mol)Reaction Time (h)Conversion (%)Product Composition
4/120~1-
180/120Equilibrium70% (3,3'- and 3,4'-DMBP)

This demonstrates that a higher acid concentration significantly increases the conversion to an equilibrium mixture.[2]

Experimental Protocols

Protocol 1: General Procedure for Triflic Acid-Catalyzed Isomerization of a Dimethylbiphenyl Mixture

  • Reactor Setup: In a clean, dry, stirred autoclave reactor, add the mixture of dimethylbiphenyl isomers.

  • Solvent Addition: If required, add a suitable inert solvent such as toluene.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid (triflic acid) to the reactor. The acid-to-substrate molar ratio can be varied (e.g., from 5:1 to 50:1) to optimize the reaction.[2]

  • Reaction Conditions:

    • Set the desired reaction temperature (e.g., between 25°C and 100°C).[2]

    • Begin stirring to ensure proper mixing.

  • Monitoring the Reaction: Take aliquots from the reaction mixture at regular intervals and quench them with a suitable base (e.g., sodium bicarbonate solution). Analyze the organic layer by Gas Chromatography (GC) or HPLC to monitor the isomer distribution.

  • Work-up:

    • Once the desired isomer distribution is achieved, cool the reactor to room temperature.

    • Carefully neutralize the reaction mixture by adding water and a base.

    • Separate the aqueous and organic phases in a decanter.[2]

  • Purification:

    • The organic phase containing the dimethylbiphenyl isomers can be subjected to fractional crystallization to isolate the desired isomer.[2]

    • Alternatively, distillation can be used to remove the solvent and separate the isomers based on their boiling points.[2]

Diagrams

Isomerization_Pathway DMBP_mixture Mixture of 6 DMBP Isomers Protonation Protonation (+ H⁺ from Superacid) DMBP_mixture->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement Isomerization to Most Stable Carbocation Carbocation->Rearrangement Deprotonation Deprotonation (- H⁺) Rearrangement->Deprotonation Final_mixture Equilibrium Mixture (3,3'-, 3,4'-, 4,4'-DMBP) Deprotonation->Final_mixture

Caption: Acid-catalyzed isomerization pathway of dimethylbiphenyls.

Experimental_Workflow cluster_reaction Isomerization Reaction cluster_workup Work-up & Purification Start Start: DMBP Mixture Add_Catalyst Add Superacid Catalyst Start->Add_Catalyst Set_Conditions Set Temperature & Stirring Add_Catalyst->Set_Conditions Monitor Monitor Reaction (GC/HPLC) Set_Conditions->Monitor Quench Quench & Neutralize Monitor->Quench Desired composition reached Separate Phase Separation Quench->Separate Purify Fractional Crystallization / Distillation Separate->Purify Product Isolated Desired Isomer Purify->Product Logical_Relationship Control Control of Isomerization Catalyst Catalyst Choice (e.g., Superacid, Zeolite) Control->Catalyst Temp Reaction Temperature Control->Temp Ratio Acid/Substrate Ratio Control->Ratio Time Reaction Time Control->Time Selectivity High Selectivity Catalyst->Selectivity Yield High Yield Temp->Yield Ratio->Yield Time->Yield Product Desired Product Outcome Purity High Purity Selectivity->Purity Yield->Product Purity->Product

References

Technical Support Center: Isolating 2,4'-Dimethylbiphenyl with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 2,4'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during the isolation of this and similar non-polar aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: For preparative column chromatography of non-polar compounds like this compound, silica gel (SiO₂) is the most common and cost-effective stationary phase.[1][2] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous depending on the stability of the compound and the nature of the impurities.[3]

Q2: Which mobile phase system is recommended for the column chromatography of this compound?

A2: A non-polar solvent system is ideal. Typically, a mixture of a hydrocarbon solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane is used.[4] The separation can often be started with 100% hexane, and the polarity can be gradually increased by adding small percentages of the more polar solvent to facilitate the elution of the compound.[4]

Q3: How can I determine the optimal solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the best solvent system. The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. This generally translates to good separation on a column.

Q4: What are the differences between normal-phase and reversed-phase chromatography for this type of compound?

A4: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[3] This is the standard and most cost-effective method for preparative scale purification of non-polar compounds. Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (like acetonitrile/water).[5][6] While highly effective, reversed-phase is more commonly used for analytical HPLC and can be more expensive for large-scale purifications.

Q5: Can I use a gradient elution for purifying this compound?

A5: Yes, a gradient elution is often recommended for complex mixtures or when impurities have polarities close to your target compound. You would start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate) to elute compounds with increasing polarity.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent).
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[8]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by letting it sit on the silica for an extended period before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[8]
Poor separation of this compound from impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems in TLC. For instance, if you are using ethyl acetate/hexane, try dichloromethane/hexane or ether/hexane.[4]
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of the stationary phase to the sample weight.[3]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the compound band The compound is not sufficiently soluble in the mobile phase.Try a different solvent system in which your compound is more soluble.[8]
The sample was loaded in a solvent that was too polar.Dissolve the sample in the least polar solvent possible for loading onto the column. If solubility is an issue, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the column.[9]
Cracks forming in the silica gel bed The heat of adsorption of the solvent on the silica gel.Pack the column using a slurry method and ensure the column is properly equilibrated with the mobile phase before loading the sample.

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

This protocol is a general guideline for the purification of a crude sample containing this compound.

1. Materials and Equipment:

  • Crude this compound sample

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Select a column of appropriate size.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent (preferably the initial mobile phase).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Carefully add a small amount of fresh mobile phase and repeat the draining process to ensure the entire sample is loaded onto the silica.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the mobile phase.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., from 100% hexane to 1% ethyl acetate in hexane, then 2%, and so on) to elute the this compound and any more polar impurities.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow prep Column Preparation load Sample Loading prep->load elute Elution & Fraction Collection load->elute analyze TLC Analysis of Fractions elute->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Solvent Evaporation & Product Isolation combine->isolate troubleshooting_logic action_node action_node start Problem with Separation? q_elution Compound Eluting? start->q_elution q_purity Compound Pure? q_elution->q_purity Yes, but... a_too_fast Decrease Mobile Phase Polarity q_elution->a_too_fast Yes, too fast a_too_slow Increase Mobile Phase Polarity q_elution->a_too_slow No q_band_shape Good Band Shape? q_purity->q_band_shape Yes, but... a_change_solvent Change Solvent System q_purity->a_change_solvent No a_check_loading Check Sample Loading Technique q_band_shape->a_check_loading No (Tailing/Streaking) a_repack Repack Column q_band_shape->a_repack No (Channeling)

References

Validation & Comparative

A Comparative Analysis of 2,4'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Isomers for Applications in Materials Science and Drug Development

In the realm of chemical synthesis, the subtle differences between isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a detailed comparative analysis of two dimethylbiphenyl isomers: 2,4'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these compounds.

Physicochemical Properties: A Tale of Two Structures

The positioning of the methyl groups on the biphenyl scaffold directly influences the molecule's symmetry, polarity, and intermolecular interactions. 4,4'-Dimethylbiphenyl possesses a higher degree of symmetry compared to the asymmetrically substituted this compound. This difference in structure is reflected in their physical properties.

PropertyThis compound4,4'-Dimethylbiphenyl
Molecular Formula C₁₄H₁₄C₁₄H₁₄
Molecular Weight 182.26 g/mol [1]182.26 g/mol [2]
CAS Number 611-61-0[1]613-33-2
Appearance -White to light yellow crystalline powder
Melting Point -121-123 °C
Boiling Point -295 °C
Solubility -Insoluble in water; Soluble in ether, acetone, benzene
Kovats Retention Index (Semi-standard non-polar) 1526, 1536[1]-
Kovats Retention Index (Standard polar) 2061, 2100[1]-

The higher melting point of 4,4'-Dimethylbiphenyl can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces. This structural difference is a critical consideration in applications such as liquid crystal design, where molecular shape and packing are paramount.

Synthesis of Dimethylbiphenyl Isomers: The Suzuki-Miyaura Coupling

A common and versatile method for the synthesis of unsymmetrical biaryls like 2,4'- and 4,4'-Dimethylbiphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 2-bromotoluene or 4-bromotoluene)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid or 2-methylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Toluene, Dimethoxyethane (DME), or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure dimethylbiphenyl isomer.

For the synthesis of this compound:

  • Aryl Halide: 2-Bromotoluene

  • Arylboronic Acid: 4-Methylphenylboronic acid

For the synthesis of 4,4'-Dimethylbiphenyl:

  • Aryl Halide: 4-Bromotoluene

  • Arylboronic Acid: 4-Methylphenylboronic acid

G General Workflow for Suzuki-Miyaura Synthesis of Dimethylbiphenyls cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., 2- or 4-Bromotoluene) ReactionVessel Reaction under Inert Atmosphere (N2/Ar) ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid (e.g., 4- or 2-Methylphenylboronic acid) BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., Na2CO3) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Monitoring (TLC/GC-MS) Extraction Extraction with Organic Solvent Heating->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Purification (Column Chromatography/ Recrystallization) Drying->Purification Product Pure Dimethylbiphenyl Isomer (2,4'- or 4,4'-) Purification->Product

General workflow for the synthesis of dimethylbiphenyl isomers.

Structural Comparison and Potential Impact on Applications

The difference in the substitution pattern between 2,4'- and 4,4'-dimethylbiphenyl is expected to have a profound impact on their application, particularly in fields where molecular geometry is crucial.

G Structural Comparison and Property Implications cluster_isomers Isomers cluster_properties Predicted Properties Isomer_2_4 This compound (Asymmetrical) Packing Crystal Packing & Intermolecular Forces Isomer_2_4->Packing Less efficient packing, weaker forces Solubility Solubility Profile Isomer_2_4->Solubility Potentially higher solubility in certain solvents Reactivity Steric Hindrance & Reactivity Isomer_2_4->Reactivity Steric hindrance from 2-methyl group may affect reactivity Biological Biological Activity (Receptor Binding) Isomer_2_4->Biological Asymmetry may lead to specific receptor interactions Isomer_4_4 4,4'-Dimethylbiphenyl (Symmetrical) Isomer_4_4->Packing More efficient packing, stronger forces Isomer_4_4->Solubility Potentially lower solubility Isomer_4_4->Reactivity Less steric hindrance at reactive sites Isomer_4_4->Biological Symmetry may influence binding differently Packing->Solubility Packing->Reactivity Reactivity->Biological

Impact of isomer structure on physicochemical and biological properties.

Liquid Crystals: In the context of liquid crystals, the symmetrical nature of 4,4'-dimethylbiphenyl can contribute to the formation of more ordered mesophases. In contrast, the asymmetry of this compound might disrupt this packing, potentially leading to materials with different transition temperatures and phase behaviors.

Drug Development: In medicinal chemistry, the specific three-dimensional shape of a molecule is critical for its interaction with biological targets. The asymmetrical nature of this compound could lead to more specific binding to a receptor or enzyme active site compared to its symmetrical counterpart. However, without experimental data, this remains a theoretical consideration.

Biological Activity and Toxicology

Currently, there is a significant lack of publicly available data on the biological activity and toxicological profiles of this compound. For 4,4'-dimethylbiphenyl, while it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, comprehensive toxicological studies are not widely reported. Researchers are advised to handle both compounds with appropriate safety precautions as per their Safety Data Sheets (SDS).

Conclusion

This compound and 4,4'-Dimethylbiphenyl, while sharing the same molecular formula, present distinct structural features that are likely to translate into different physicochemical properties and potential applications. The symmetrical nature of 4,4'-dimethylbiphenyl makes it a well-characterized building block in materials science, particularly for applications requiring ordered molecular arrangements. The asymmetry of this compound, though less studied, offers intriguing possibilities for applications where specific molecular recognition is key, such as in medicinal chemistry. Further experimental investigation into the properties and performance of this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison with its 4,4'-isomer.

References

A Comparative Spectroscopic Guide to Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various dimethylbiphenyl isomers. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification and characterization in complex research and development settings, including drug discovery and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for these techniques.

Structural Isomers of Dimethylbiphenyl

The positioning of the two methyl groups on the biphenyl scaffold gives rise to a number of structural isomers, each with a unique spatial arrangement and symmetry. These structural differences manifest as distinct patterns in their respective spectra. The isomers covered in this guide are 2,2'-, 3,3'-, 4,4'-, 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbiphenyl.

G 2,2'-dimethylbiphenyl 2,2'- 3,3'-dimethylbiphenyl 3,3'- 4,4'-dimethylbiphenyl 4,4'- 2,3-dimethylbiphenyl 2,3- 2,4-dimethylbiphenyl 2,4- 2,5-dimethylbiphenyl 2,5- 2,6-dimethylbiphenyl 2,6- 3,4-dimethylbiphenyl 3,4- 3,5-dimethylbiphenyl 3,5-

Figure 1. Structures of Dimethylbiphenyl Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of dimethylbiphenyl isomers. The chemical shifts (δ) of the methyl protons and the aromatic protons are highly sensitive to the electronic environment and steric hindrance imposed by the methyl groups' positions.

¹H NMR Data

The symmetry of the isomer plays a significant role in the complexity of the ¹H NMR spectrum. For example, the highly symmetric 4,4'-dimethylbiphenyl will exhibit a simpler spectrum compared to the less symmetric 2,3-dimethylbiphenyl.

IsomerMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm)SolventReference
2,2'-Dimethylbiphenyl ~2.0~7.1-7.3CDCl₃[1]
3,3'-Dimethylbiphenyl ~2.4~7.0-7.4CDCl₃
4,4'-Dimethylbiphenyl 2.367.21, 7.45CDCl₃[2]
2,3-Dimethylbiphenyl Data for derivative availableData for derivative availableCDCl₃[3]
2,4'-Dimethylbiphenyl Data availableData availableCDCl₃[4]
2,5-Dimethylbiphenyl Data not readily availableData not readily available-
2,6-Dimethylbiphenyl Data not readily availableData not readily available-
3,4-Dimethylbiphenyl Data not readily availableData not readily available-
3,5-Dimethylbiphenyl Data not readily availableData not readily available-
¹³C NMR Data

The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. Symmetrical isomers like 4,4'-dimethylbiphenyl will have fewer signals than their asymmetrical counterparts.

IsomerMethyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)SolventReference
2,2'-Dimethylbiphenyl ~19.5~125-142CDCl₃[5]
3,3'-Dimethylbiphenyl ~21.5~125-141CDCl₃
4,4'-Dimethylbiphenyl 21.2126.9, 129.6, 136.8, 138.4CDCl₃[6][7]
2,3-Dimethylbiphenyl 21.2111.0, 120.6, 128.3, 128.5, 130.7, 130.9, 137.2, 138.4, 156.4CDCl₃[3]
This compound Data availableData availableCDCl₃[4]
2,5-Dimethylbiphenyl Data not readily availableData not readily available-
2,6-Dimethylbiphenyl Data not readily availableData not readily available-
3,4-Dimethylbiphenyl Data not readily availableData not readily available-
3,5-Dimethylbiphenyl Data for derivative availableData for derivative available-[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. For dimethylbiphenyl isomers, the key absorptions are the C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as the C=C stretching of the aromatic rings. The substitution pattern on the benzene rings influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), which can be diagnostic for distinguishing isomers.

IsomerAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)Out-of-Plane Bending (cm⁻¹)Reference
2,2'-Dimethylbiphenyl ~3000-3100~2850-3000~1450-1600~700-900[1]
3,3'-Dimethylbiphenyl ~3000-3100~2850-3000~1450-1600~700-900[9]
4,4'-Dimethylbiphenyl ~3000-3100~2850-3000~1450-1600~815 (para-disubstituted)[2]
2,6-Dimethylbiphenyl Data for derivative availableData for derivative availableData for derivative availableData for derivative available[10]
Other Isomers Data not readily availableData not readily availableData not readily availableData not readily available

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The π-system of the biphenyl core gives rise to characteristic absorption bands. The position and intensity of these bands can be affected by the substitution pattern of the methyl groups, which can influence the planarity and electronic properties of the biphenyl system.

Isomerλmax (nm)Molar Absorptivity (ε)SolventReference
2,2'-Dimethylbiphenyl 258Not specifiedNot specified[11]
3,3'-Dimethylbiphenyl Data availableData availableNot specified[12]
4,4'-Dimethylbiphenyl Data availableData availableNot specified[13]
2,5-Dimethylbiphenyl Data availableData availableNot specified[14]
Other Isomers Data not readily availableData not readily available-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While all dimethylbiphenyl isomers have the same molecular weight (182.26 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences. The most common fragmentation pathway involves the loss of a methyl group (M-15) to form a stable benzylic-type cation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2,2'-Dimethylbiphenyl 182167, 165, 152[15]
3,3'-Dimethylbiphenyl 182167, 165, 152[12]
4,4'-Dimethylbiphenyl 182167, 165, 152[13]
This compound 182167, 165[16]
2,6-Dimethylbiphenyl 182167, 165[17]
3,4-Dimethylbiphenyl 182167, 165, 152[18]
3,5-Dimethylbiphenyl 182167, 165[19]
Other Isomers 182Generally 167 (M-15) is a major peak

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters and sample preparation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethylbiphenyl isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Mulling) B Instrument Setup (Tuning/Calibration) A->B C Data Acquisition (NMR, IR, UV-Vis, MS) B->C D Data Processing (FT, Baseline Correction) C->D E Spectral Interpretation & Isomer Identification D->E

Figure 2. A generalized workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dimethylbiphenyl isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λmax.

  • Instrument Setup: Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm. The spectrum of the solvent blank is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

  • Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of the isomers. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern, aiding in isomer identification.

References

A Comparative Guide to Suzuki vs. Ullmann Coupling for the Synthesis of 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Ullmann couplings are two of the most established methods. This guide provides an objective comparison of these two powerful reactions for the synthesis of 2,4'-dimethylbiphenyl, a sterically hindered biaryl, supported by experimental data and detailed protocols.

At a Glance: Suzuki vs. Ullmann Coupling

FeatureSuzuki CouplingUllmann Coupling
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Copper-based (e.g., CuI, Cu powder)
Reactants Aryl halide and Arylboronic acid/esterTwo different Aryl halides
Typical Yields Generally high, even for sterically hindered substratesVariable, often lower for unsymmetrical products and can lead to mixtures
Reaction Conditions Milder, often at lower temperatures (80-120 °C)Traditionally harsh (high temperatures > 200 °C), though modern methods are milder
Functional Group Tolerance ExcellentModerate, can be limited by harsh conditions
Byproducts Boronic acid homocoupling can occur, but often minimized with optimized conditions.Significant formation of homocoupled byproducts is a common challenge.
Substrate Scope Very broadTraditionally limited to activated aryl halides, though modern ligands have expanded the scope.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound via Suzuki and Ullmann couplings, based on established protocols for similar sterically hindered biaryls.

Table 1: Suzuki Coupling of 2-Bromotoluene and 4-Methylphenylboronic Acid

ParameterValueNotes
Reactants 2-Bromotoluene, 4-Methylphenylboronic acidAryl bromide can be sterically hindered.
Catalyst Pd(dppf)Cl₂ (3 mol%)A common and effective catalyst for this type of coupling.
Ligand dppf (in the catalyst complex)Buchwald's biaryl phosphine ligands (e.g., SPhos, RuPhos) are also highly effective for hindered substrates.[1]
Base K₂CO₃ (2.0 equiv.)Other bases like K₃PO₄ or Cs₂CO₃ can also be used.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki couplings.
Temperature 100 °CTypical temperature range is 80-120 °C.
Reaction Time 12-24 hoursMonitoring by TLC or GC-MS is recommended.
Typical Yield 85-95%High yields are achievable with optimized conditions.

Table 2: Ullmann Coupling of 2-Iodotoluene and 4-Bromotoluene

ParameterValueNotes
Reactants 2-Iodotoluene, 4-BromotolueneA mixture of two different aryl halides is used.
Catalyst CuI (10 mol%)Copper(I) iodide is a common catalyst for modern Ullmann couplings.
Ligand 1,10-Phenanthroline (20 mol%)Ligands are crucial for modern, milder Ullmann reactions.
Base K₂CO₃ (2.0 equiv.)A strong base is typically required.
Solvent DMF or TolueneHigh-boiling polar aprotic solvents are common.
Temperature 120-150 °CModern protocols allow for lower temperatures than the classical Ullmann reaction.
Reaction Time 24-48 hoursReactions are often slower than Suzuki couplings.
Typical Yield 40-60%Yields of the desired unsymmetrical product can be moderate due to the formation of homocoupled byproducts (2,2'-dimethylbiphenyl and 4,4'-dimethylbiphenyl).

Experimental Protocols

Suzuki Coupling: Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.[2]

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv.)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Ullmann Coupling: Synthesis of this compound

This protocol is a modern adaptation of the Ullmann reaction for the synthesis of unsymmetrical biaryls.

Materials:

  • 2-Iodotoluene (1.0 mmol, 1.0 equiv.)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv.)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and potassium carbonate.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add 2-iodotoluene and 4-bromotoluene, followed by anhydrous DMF via syringe.

  • Heat the reaction mixture in a preheated oil bath at 140 °C with vigorous stirring.

  • Monitor the reaction for the formation of the product and the two homocoupled byproducts by GC-MS.

  • After 24-48 hours, or upon consumption of the limiting reagent, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired this compound from the 2,2'-dimethylbiphenyl and 4,4'-dimethylbiphenyl byproducts.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the catalytic cycles of the Suzuki and Ullmann reactions, along with a general experimental workflow for the synthesis and comparison of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation Ar¹-Pd(II)L₂-Ar² PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² (this compound) PdII_transmetalation->Product Ar1X Ar¹-X (2-Bromotoluene) Ar1X->PdII_oxidative Ar2BOH2 Ar²B(OH)₂ (4-Methylphenylboronic acid) Borate [Ar²B(OH)₃]⁻ Ar2BOH2->Borate Base Base Base->Borate Borate->PdII_transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ullmann_Catalytic_Cycle cluster_0 Proposed Catalytic Cycle CuI Cu(I)X CuI_Ar1 Ar¹-Cu(I) CuI->CuI_Ar1 Oxidative Addition CuIII Ar¹-Cu(III)(Ar²)-X CuI_Ar1->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Ar¹-Ar² (this compound) CuIII->Product Ar1X Ar¹-X (2-Iodotoluene) Ar1X->CuI_Ar1 Ar2X Ar²-X (4-Bromotoluene) Ar2X->CuIII

Caption: A proposed catalytic cycle for the Ullmann cross-coupling reaction.

Experimental_Workflow Reactants Reactant Preparation (Aryl Halides, Boronic Acid) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Coupling_Reaction Coupling Reaction (Suzuki or Ullmann) Reaction_Setup->Coupling_Reaction Workup Reaction Workup (Extraction, Washing) Coupling_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Yield) Purification->Analysis Comparison Comparison of Methods Analysis->Comparison

Caption: General experimental workflow for synthesis and comparison.

Conclusion

For the synthesis of the sterically hindered this compound, the Suzuki-Miyaura coupling is the superior method in terms of yield, reaction conditions, and functional group tolerance. The challenge of steric hindrance around the ortho-position of the 2-bromotoluene is effectively overcome by modern palladium catalysts and specialized ligands. While the Ullmann reaction is a classic and valuable tool for biaryl synthesis, its application to unsymmetrical, non-activated substrates like those required for this compound is hampered by lower yields and the formation of difficult-to-separate homocoupling byproducts. For researchers and professionals in drug development, the reliability and high efficiency of the Suzuki coupling make it the more practical and scalable choice for the synthesis of complex biaryl scaffolds.

References

A Comparative Analysis of the Relative Thermal Stability of 2,4'-, 3,3'-, and 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the thermal stability of three dimethylbiphenyl isomers: 2,4'-, 3,3'-, and 4,4'-dimethylbiphenyl. The positioning of the methyl groups on the biphenyl scaffold can significantly influence the physicochemical properties of these compounds, including their thermal stability. This aspect is of particular importance in drug development and materials science, where thermal stress is a common factor during synthesis, purification, processing, and storage.

Introduction

Biphenyl and its derivatives are prevalent structural motifs in a wide range of applications, including pharmaceuticals, liquid crystals, and heat transfer fluids. The thermal stability of these compounds is a critical parameter that dictates their suitability and reliability in high-temperature applications. The isomeric variations of dimethylbiphenyl present an interesting case study on the structure-property relationships governing thermal stability. It is generally understood that factors such as molecular symmetry, steric hindrance, and intermolecular interactions play crucial roles in determining the thermal robustness of a molecule.

While specific data on the thermal decomposition of these particular isomers is not extensively available in the public domain, we can infer their relative thermal stabilities based on established principles of physical chemistry and available physical data. Symmetrical molecules, such as 4,4'-dimethylbiphenyl, tend to pack more efficiently into a stable crystal lattice, which is often reflected in higher melting points. This enhanced packing can contribute to greater overall stability.

Data Presentation

The following table summarizes the available physical data for the three isomers. Higher melting and boiling points are generally indicative of stronger intermolecular forces and, in many cases, greater thermal stability.

IsomerStructureCAS NumberMelting Point (°C)Boiling Point (°C)
2,4'-Dimethylbiphenyl this compound611-61-0Data not readily available~280-282
3,3'-Dimethylbiphenyl 3,3'-Dimethylbiphenyl612-75-95-7286 (at 713 mmHg)
4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl613-33-2118-120295

Based on the melting points, 4,4'-dimethylbiphenyl exhibits the highest physical stability, which is attributed to its symmetrical structure allowing for efficient crystal packing. A study on positional isomers of biphenyl derivatives has shown that para-substituted isomers exhibit greater physical stability than their meta-counterparts based on melting temperatures.[1] While thermogravimetric analysis (TGA) in the same study did not show significant differences in the evaporation process, the higher melting point of the para-isomer suggests a more stable solid state.[1] The lower melting point of 3,3'-dimethylbiphenyl suggests a less ordered crystal lattice and consequently, likely lower thermal stability in the solid state compared to the 4,4'-isomer. Due to the lack of a readily available melting point for This compound , a direct comparison of its solid-state stability is challenging. However, its asymmetrical nature would likely result in less efficient crystal packing than the 4,4'-isomer.

Experimental Protocols

To definitively determine the relative thermal stability, a thermogravimetric analysis (TGA) should be performed. The following is a general experimental protocol for such an analysis.

Objective: To determine and compare the onset of thermal decomposition for 2,4'-, 3,3'-, and 4,4'-dimethylbiphenyl.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (accuracy ± 0.01 mg)

  • Aluminum or platinum sample pans

  • Nitrogen gas supply (high purity)

Procedure:

  • Sample Preparation: Ensure all three dimethylbiphenyl isomers are of high purity. Weigh approximately 5-10 mg of each sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which a 5% weight loss occurs.

    • The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of decomposition.

    • Compare the Tonset values for the three isomers. A higher Tonset indicates greater thermal stability.

Mandatory Visualization

The following diagram illustrates the logical relationship between the isomeric structure and the inferred thermal stability.

G Relationship Between Isomer Structure and Thermal Stability cluster_isomers Dimethylbiphenyl Isomers cluster_properties Structural Properties cluster_stability Inferred Thermal Stability 4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl Symmetry Symmetry 4,4'-Dimethylbiphenyl->Symmetry High Stability High Stability 4,4'-Dimethylbiphenyl->High Stability 3,3'-Dimethylbiphenyl 3,3'-Dimethylbiphenyl 3,3'-Dimethylbiphenyl->Symmetry Lower Stability Lower Stability 3,3'-Dimethylbiphenyl->Lower Stability This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance Moderate Stability Moderate Stability This compound->Moderate Stability Crystal Packing Crystal Packing Symmetry->Crystal Packing Efficient Steric Hindrance->Crystal Packing Less Efficient Crystal Packing->High Stability Correlates with Crystal Packing->Moderate Stability Crystal Packing->Lower Stability

Caption: Inferred relationship between isomer structure and thermal stability.

Conclusion

Based on the principles of molecular symmetry and its effect on crystal lattice energy, the expected order of thermal stability for the three dimethylbiphenyl isomers is:

4,4'-Dimethylbiphenyl > this compound ≈ 3,3'-Dimethylbiphenyl

The high symmetry of the 4,4'-isomer allows for optimal crystal packing, leading to a significantly higher melting point and, inferentially, the highest thermal stability among the three. The 3,3'- and 2,4'- isomers, being less symmetrical, are expected to have less efficient crystal packing and thus lower melting points and thermal stabilities. The presence of a methyl group in the ortho position (2-position) in this compound could introduce steric hindrance, potentially affecting the planarity of the biphenyl system and influencing its thermal degradation pathway. However, without direct experimental TGA data, the precise ranking between the 2,4'- and 3,3'- isomers remains speculative.

References

A Comparative Guide to Ligands for Palladium-Catalyzed Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of ligand associated with the palladium catalyst is critical, profoundly influencing reaction efficiency, substrate scope, and reaction conditions.[2][3] This guide provides a comparative overview of common ligand classes, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.

Ligand Classes and Their Characteristics

The efficacy of a ligand in the Suzuki-Miyaura coupling is largely determined by its steric and electronic properties.[2] Bulky, electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination, which is often crucial for the coupling of sterically hindered or unreactive substrates like aryl chlorides.[1][4] The two most prominent classes of ligands for this transformation are phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: This is the most widely used class of ligands for the Suzuki-Miyaura reaction.[1] They can be broadly categorized into monodentate and bidentate ligands.

  • Buchwald Biaryl Phosphine Ligands: Developed by the group of Stephen Buchwald, these bulky and electron-rich monodentate phosphine ligands have demonstrated exceptional activity and versatility in a wide range of cross-coupling reactions.[4][5] Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides, often at room temperature and with low catalyst loadings.[4][5] The bulky biaryl backbone of these ligands is thought to promote the formation of the active monoligated palladium species.

  • Ferrocenyl and Dialkylphosphines: Other classes of phosphine ligands, such as those based on a ferrocene scaffold or simple dialkylphosphines, also offer distinct advantages for specific applications.[2]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[6] They are strong σ-donors, forming stable complexes with palladium that can exhibit high catalytic activity.[7] NHC ligands have been shown to be particularly effective in activating unreactive aryl chlorides and can offer different selectivity compared to phosphine ligands in certain cases.[6][8][9] For instance, the use of different NHC ligands like SIPr and SIMes can lead to orthogonal chemoselectivity in the coupling of chloroaryl triflates.[7][8]

Comparative Performance Data

The following table summarizes the performance of representative ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, providing a snapshot of their relative activities under specific conditions.

LigandLigand ClassAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos Biaryl Phosphine2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT298
XPhos Biaryl Phosphine4-Chlorotoluene0.5 (Pd)K₃PO₄Toluene100199
PPh₃ TriarylphosphineIodobenzene1.0 (Pd)Na₂CO₃Toluene/H₂O801295
dppf Ferrocenyl Phosphine4-Bromotoluene2.0 (Pd)K₂CO₃DMF90397
IPr NHC4-Chloroanisole2.0 (Pd)K₃PO₄1,4-Dioxane1001896
SIPr NHC4-Chlorotoluene1.0 (Pd)K₃PO₄1,4-Dioxane80299

This data is compiled from various sources and is intended for comparative purposes. Optimal conditions are highly dependent on the specific substrates.[2]

Experimental Protocols

Below is a general, representative experimental protocol for the Suzuki-Miyaura coupling reaction. The optimal conditions, including the choice of ligand, base, solvent, and temperature, are highly dependent on the specific substrates being coupled.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos; 2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane; 3-5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, ligand, and base.[3]

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., room temperature to 110 °C). Stir the mixture vigorously for the specified time (typically ranging from 2 to 24 hours).[3][10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biphenyl product.[3]

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Comparison

A systematic workflow is crucial for the objective comparison of ligand performance in a Suzuki-Miyaura coupling reaction.

Ligand_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion arrow arrow A Select Substrates (Aryl Halide, Boronic Acid) B Choose Palladium Precursor and Base A->B C Select Ligands for Comparison B->C D Set up Parallel Reactions with Each Ligand C->D E Maintain Consistent Reaction Conditions (Temp, Time, Concentration) D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Isolate and Purify Products F->G H Determine Yield and Purity G->H I Compare Ligand Performance Based on Yield and Reaction Rate H->I

Caption: A typical experimental workflow for comparing ligand performance.

References

Validating the Structure of 2,4'-Dimethylbiphenyl using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, unequivocal structural confirmation of synthesized compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex isomers often yield ambiguous spectra. This guide provides a comparative analysis of how 2D NMR techniques, specifically COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively validate the structure of 2,4'-Dimethylbiphenyl against its isomers. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

Experimental Protocols

Accurate structural validation begins with high-quality data acquisition. The following are generalized protocols for acquiring 2D NMR spectra. Instrument-specific parameters may require optimization.

a) Sample Preparation:

  • Dissolve approximately 5-10 mg of the biphenyl sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of particulate matter.

b) 1H-1H COSY Acquisition: COSY experiments reveal proton-proton couplings, typically through two to three bonds.[1][2]

  • Tune and shim the spectrometer for the prepared sample.

  • Acquire a standard 1D proton spectrum to determine the spectral width.

  • Set up a gradient-enhanced DQF-COSY (Double Quantum Filtered) experiment.

  • Typical parameters include:

    • Spectral width: Cover all proton signals (e.g., 0-10 ppm).

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

    • Relaxation delay: 1-2 seconds.

c) 1H-13C HMBC Acquisition: HMBC experiments identify long-range correlations between protons and carbons, typically over two to three bonds.[3][4]

  • Acquire a 1D carbon spectrum (e.g., using a DEPT pulse sequence) to determine the carbon spectral width.

  • Set up a gradient-enhanced HMBC experiment.

  • Typical parameters include:

    • Spectral width (F2 - 1H): Cover all proton signals.

    • Spectral width (F1 - 13C): Cover all carbon signals (e.g., 0-160 ppm).

    • Long-range coupling constant (JCH): Optimized for 8-10 Hz.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 8-64, depending on sample concentration.

    • Relaxation delay: 1.5-2.5 seconds.

Data Interpretation and Structural Validation

The key to distinguishing this compound from its isomers lies in the specific through-bond correlations observed in the COSY and HMBC spectra.

Chemical Structures and Numbering:

  • This compound: The target compound.

  • Alternative Isomers for Comparison: 2,2'-Dimethylbiphenyl, 3,3'-Dimethylbiphenyl, and 4,4'-Dimethylbiphenyl.

Table 1: Key 2D NMR Correlations for Validating this compound Structure

Correlation Type Observed in this compound Expected Correlations Significance for Structural Validation
COSY H-3 / H-4, H-5, H-6 Cross-peaks between adjacent aromatic protons on the 2-methylphenyl ring.Confirms the connectivity within the spin system of the first aromatic ring.
H-2' / H-3' & H-5' / H-6' Cross-peaks between adjacent aromatic protons on the 4-methylphenyl ring.Confirms the connectivity within the spin system of the second aromatic ring.
HMBC H-6 / C-1', C-2' Key correlation from the proton ortho to the biphenyl linkage (H-6) to the quaternary (C-1') and protonated (C-2') carbons of the other ring.Crucially confirms the C-1 to C-1' linkage.
H-2' / C-1, C-4' Correlation from the protons ortho to the biphenyl linkage on the second ring (H-2' and H-6') to the quaternary carbon of the first ring (C-1) and the carbon bearing the methyl group on its own ring (C-4').Further confirms the biphenyl linkage and the position of the methyl group on the second ring.
CH₃ (at C-2) / C-1, C-2, C-3 Correlations from the methyl protons to the carbons within its own ring.Confirms the position of the first methyl group at C-2.
CH₃ (at C-4') / C-3', C-4', C-5' Correlations from the methyl protons to the carbons within its own ring.Confirms the position of the second methyl group at C-4'.

Comparison with Alternative Isomers:

  • 2,2'-Dimethylbiphenyl: The HMBC spectrum would show a correlation from the methyl protons on one ring to the carbons of the other ring due to steric hindrance causing a twisted conformation. This is absent in this compound.

  • 3,3'-Dimethylbiphenyl: The protons ortho to the biphenyl linkage (H-2, H-6, H-2', H-6') would show HMBC correlations to the quaternary carbons of the opposing ring. The methyl groups would be meta to the linkage.

  • 4,4'-Dimethylbiphenyl: Due to symmetry, this isomer would show a much simpler NMR spectrum.[5][6] Key HMBC correlations from the methyl protons would only be to carbons within the same ring, and the aromatic region would show a simpler coupling pattern.

Visualization of the Validation Workflow

G cluster_experiments Experimental Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_validation Structural Validation exp_cosy Acquire 1H-1H COSY analyze_cosy Identify Proton Spin Systems (Ring A and Ring B) exp_cosy->analyze_cosy exp_hmbc Acquire 1H-13C HMBC analyze_hmbc Map 2-3 Bond H-C Correlations exp_hmbc->analyze_hmbc propose_structure Propose this compound Structure analyze_cosy->propose_structure key_correlations Identify Key Inter-Ring HMBC Correlations (e.g., H-6 to C-1' and C-2') analyze_hmbc->key_correlations key_correlations->propose_structure compare_isomers Compare with Predicted Spectra of Isomers (2,2', 3,3', 4,4') propose_structure->compare_isomers confirm_structure Confirm Structure of this compound compare_isomers->confirm_structure

Caption: Workflow for this compound structure validation using 2D NMR.

Conclusion

The structural elucidation of organic molecules is a critical step in chemical and pharmaceutical research.[7][8][9] While 1D NMR provides a preliminary assessment, the differentiation of closely related isomers like the dimethylbiphenyls requires more sophisticated techniques. The application of 2D NMR, specifically COSY and HMBC, provides the necessary data to unambiguously determine the connectivity of the molecule. The key inter-ring HMBC correlations are particularly powerful in defining the substitution pattern of the biphenyl core. By comparing the experimental data for an unknown sample with the expected correlations for each possible isomer, a definitive structural assignment can be made, ensuring the integrity of subsequent research and development activities.

References

A Comparative Guide to the In Vitro Cytotoxicity of Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isomerism in Cytotoxicity

Dimethylbiphenyls are aromatic hydrocarbons that exist as several isomers depending on the position of the two methyl groups on the biphenyl structure (e.g., 2,2'-dimethylbiphenyl, 3,3'-dimethylbiphenyl, 4,4'-dimethylbiphenyl). The spatial arrangement of these methyl groups can significantly influence the molecule's physicochemical properties and its interaction with biological systems.

The toxic effects of biphenyl compounds are often related to their ability to interact with cellular receptors, such as the aryl hydrocarbon (Ah) receptor.[1] The planarity of the biphenyl rings is a critical factor in this interaction. For polychlorinated biphenyls (PCBs), it has been shown that the position of substituent groups affects the molecule's ability to adopt a planar conformation. Ortho-substituted biphenyls, for instance, experience steric hindrance that forces the phenyl rings to twist relative to each other, reducing their planarity and often altering their toxicological profile.[2][3] This structure-activity relationship suggests that different dimethylbiphenyl isomers will likely exhibit varying degrees of cytotoxicity.[1][4][5][6]

Data Presentation: A Template for Comparative Analysis

To facilitate a direct comparison of the cytotoxic effects of different dimethylbiphenyl isomers, experimental data should be organized systematically. The following table provides a template for summarizing key quantitative findings from in vitro cytotoxicity assays.

IsomerCell LineAssayExposure Time (hours)IC50 (µM)Maximum % Cell Death
2,2'-DimethylbiphenylMTT24
Neutral Red24
LDH24
3,3'-DimethylbiphenylMTT24
Neutral Red24
LDH24
4,4'-DimethylbiphenylMTT24
Neutral Red24
LDH24
Control CompoundMTT24
Neutral Red24
LDH24

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed methodologies for commonly used in vitro cytotoxicity assays.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Exposure: Treat the cells with a range of concentrations of the dimethylbiphenyl isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • NR Incubation: After the compound exposure period, remove the treatment medium and add a medium containing neutral red. Incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) and then add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane, which is an indicator of cell death.[9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead cells.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different dimethylbiphenyl isomers.

G Experimental Workflow for Cytotoxicity Comparison cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Isomer_Prep Prepare Isomer Stock Solutions Treatment Treat Cells with Isomers Isomer_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT MTT Assay Incubation->MTT NR Neutral Red Assay Incubation->NR LDH LDH Assay Incubation->LDH Readout Measure Absorbance MTT->Readout NR->Readout LDH->Readout IC50 Calculate IC50 Values Readout->IC50 Compare Compare Isomer Cytotoxicity IC50->Compare

Caption: A typical workflow for comparing the in vitro cytotoxicity of chemical isomers.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

Many cytotoxic compounds exert their effects by inducing oxidative stress, which can lead to programmed cell death (apoptosis). The following diagram illustrates a generalized pathway of oxidative stress-mediated apoptosis.[[“]][11][12][13][14]

G Oxidative Stress-Induced Apoptosis Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_death Cell Death Compound Dimethylbiphenyl Isomer ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to the Synthesis of 2,4'-Dimethylbiphenyl: Economic and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Among these, 2,4'-Dimethylbiphenyl is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of three prominent cross-coupling reactions for its synthesis: Suzuki-Miyaura coupling, Kumada-Tamao-Corriu coupling, and Negishi coupling. The comparison focuses on reaction yield, economic viability, and provides detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Reactants Catalyst Yield (%) Reaction Time (h) Temperature (°C) Estimated Cost per Gram of Product ($) *
Suzuki-Miyaura Coupling 2-Chlorotoluene, 4-Methylphenylboronic acidPd(OAc)₂ / SPhos~85-9512 - 24100 - 11015 - 25
Kumada-Tamao-Corriu Coupling 4-Chlorotoluene, 2-Methylphenyl-magnesium chlorideNiCl₂(dppp)~80-9012 - 2425 - 6610 - 20
Negishi Coupling 4-Chlorotoluene, 2-Methylphenylzinc chloridePd(PPh₃)₄~70-851 - 366 (Reflux)20 - 30

*Estimated costs are based on laboratory-scale synthesis and current market prices of reagents and catalysts. Actual costs may vary.

Reaction Pathways and Experimental Workflow

The synthesis of this compound via these three cross-coupling methods follows distinct but related catalytic cycles. Below are diagrams illustrating the general pathways and a typical experimental workflow.

General Cross-Coupling Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification A Aryl Halide (e.g., 2-Chlorotoluene or 4-Chlorotoluene) C Reaction Setup (Inert atmosphere, solvent, catalyst, base) A->C B Organometallic Reagent (Boronic Acid, Grignard, or Organozinc) B->C D Reaction (Heating and Stirring) C->D E Quenching and Extraction D->E F Purification (e.g., Column Chromatography) E->F G This compound (Final Product) F->G

Caption: A generalized workflow for the synthesis of this compound using cross-coupling reactions.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, valued for its mild reaction conditions and the use of relatively stable and non-toxic organoboron reagents.[1][2]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling for this compound Reactant1 2-Chlorotoluene Intermediate1 Oxidative Addition (Ar-Pd(II)-X) Reactant1->Intermediate1 Reactant2 4-Methylphenylboronic Acid Intermediate2 Transmetalation Reactant2->Intermediate2 Catalyst Pd(0) Catalyst Catalyst->Intermediate1 Base Base (e.g., K₃PO₄) Base->Intermediate2 Product This compound Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Intermediate3->Product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Kumada-Tamao-Corriu Coupling Pathway

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium complexes.[3][4] It is a powerful tool for the formation of carbon-carbon bonds, especially for synthesizing unsymmetrical biaryls.[3]

Kumada_Coupling Kumada Coupling for this compound Reactant1 4-Chlorotoluene Intermediate1 Oxidative Addition (Ar-M(II)-X) Reactant1->Intermediate1 Reactant2 2-Methylphenyl- magnesium chloride (Grignard Reagent) Intermediate2 Transmetalation Reactant2->Intermediate2 Catalyst Ni(0) or Pd(0) Catalyst Catalyst->Intermediate1 Product This compound Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Intermediate3->Product

Caption: Catalytic cycle for the Kumada synthesis of this compound.

Negishi Coupling Pathway

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5][6] This method is known for its high functional group tolerance and reactivity.[7]

Negishi_Coupling Negishi Coupling for this compound Reactant1 4-Chlorotoluene Intermediate1 Oxidative Addition (Ar-Pd(II)-X) Reactant1->Intermediate1 Reactant2 2-Methylphenylzinc chloride (Organozinc Reagent) Intermediate2 Transmetalation Reactant2->Intermediate2 Catalyst Pd(0) Catalyst Catalyst->Intermediate1 Product This compound Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Intermediate3->Product

Caption: Catalytic cycle for the Negishi synthesis of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Chlorotoluene (1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed 1,4-dioxane/water (10:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chlorotoluene, 4-methylphenylboronic acid, and potassium phosphate.

  • Seal the tube with a septum and evacuate and backfill with an inert gas three times.[8]

  • Under a positive flow of inert gas, add the palladium precursor and the ligand.[8]

  • Add the degassed solvent system via syringe.[8]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Kumada-Tamao-Corriu Coupling

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Chlorotoluene (1.0 mmol)

  • 2-Methylphenylmagnesium chloride (1.2 mmol in THF)

  • Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl₂(dppp), 1-5 mol%)

  • Anhydrous diethyl ether or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add the NiCl₂(dppp) catalyst and anhydrous solvent.

  • Add the 4-chlorotoluene to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 2-methylphenylmagnesium chloride solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently refluxed to increase the rate.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction in an ice bath and carefully quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Negishi Coupling

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Chlorotoluene (1.0 mmol)

  • 2-Methylphenylzinc chloride (1.2 mmol in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Pd(PPh₃)₄ catalyst in anhydrous THF.

  • Add the 4-chlorotoluene to the catalyst solution.

  • Add the 2-methylphenylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1-3 hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[10]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Economic and Yield Comparison

Suzuki-Miyaura Coupling: This method generally provides high yields (85-95%) and benefits from the use of air- and moisture-stable boronic acids.[1][2] While palladium catalysts can be expensive, their high efficiency and turnover numbers can make this route economically viable, especially with the development of more active and robust catalyst systems.[8] The starting materials, 2-chlorotoluene and 4-methylphenylboronic acid, are commercially available at reasonable prices.

Kumada-Tamao-Corriu Coupling: This route often offers high yields (80-90%) and can be more cost-effective due to the use of less expensive nickel catalysts.[3] The Grignard reagent is prepared in situ from readily available and affordable starting materials like 2-chlorotoluene and magnesium turnings. However, the high reactivity of Grignard reagents can lead to lower functional group tolerance and potential side reactions if not handled under strictly anhydrous conditions.

Negishi Coupling: The Negishi coupling can provide good to excellent yields (70-85%) and is known for its broad functional group tolerance.[5][6] However, the preparation and handling of organozinc reagents require strictly anhydrous and inert conditions, which can add to the operational complexity and cost. The palladium catalysts used are similar to those in Suzuki coupling, contributing significantly to the overall cost.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of the reaction, available laboratory equipment, and cost considerations.

  • For high yields and good functional group tolerance on a laboratory scale, the Suzuki-Miyaura coupling is often the preferred method, despite the higher initial cost of the palladium catalyst and boronic acid.

  • For cost-effective, large-scale synthesis , the Kumada-Tamao-Corriu coupling presents a strong alternative, provided that the reaction conditions can be carefully controlled to manage the reactivity of the Grignard reagent.

  • The Negishi coupling offers a good balance of reactivity and functional group tolerance but may be less practical for routine synthesis due to the handling requirements of organozinc reagents.

Ultimately, the selection of the most suitable method will involve a trade-off between reagent costs, catalyst expense, operational simplicity, and the desired purity and yield of the final product.

References

A Researcher's Guide to Comparing Isomer Stability with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the relative stability of isomers is crucial for understanding molecular behavior and guiding experimental design. Quantum chemical calculations offer a powerful in-silico approach to determine these subtle energy differences. This guide provides a comparative overview of common computational methods, detailed protocols, and the necessary tools to perform these calculations effectively.

Comparing Computational Methods for Isomer Stability

The choice of computational method is a critical balance between accuracy and computational cost. For isomer stability, the primary goal is to calculate the electronic energy of each isomer and compare their relative values. More stable isomers will exhibit lower electronic energies.

Here, we compare several widely used methods for the cis-trans isomerization of 1,2-dichloroethene, a common benchmark molecule. The calculated relative energies and qualitative computational costs are summarized below.

MethodBasis SetRelative Energy (kcal/mol) of cis vs. transComputational Cost
Hartree-Fock (HF)6-31GVaries, often qualitatively incorrectLow
Møller-Plesset (MP2)6-31GGenerally good, but can overestimate dispersionMedium
DFT: B3LYP 6-31G *Good balance of accuracy and cost Medium
DFT: ωB97X-D6-311+G(d,p)High accuracy, includes dispersion correctionHigh
Coupled Cluster (CCSD(T))aug-cc-pVTZ"Gold standard" for accuracyVery High

Note: The cis isomer of 1,2-dichloroethene is experimentally known to be slightly more stable than the trans isomer.

Based on numerous benchmark studies, Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G* offers a reliable combination of accuracy and computational efficiency for determining the relative stability of many organic isomers.[1] For systems where dispersion forces are critical, dispersion-corrected functionals like ωB97X-D are recommended.[2] While methods like MP2 and CCSD(T) can provide higher accuracy, their computational demands are significantly greater.

Experimental Protocols: A Step-by-Step Workflow

The following protocol outlines the essential steps for calculating the relative stability of isomers using quantum chemistry software such as Gaussian or ORCA.

Step 1: Molecular Structure Input

First, create the 3D coordinates for each isomer. This can be done using molecular building software like Avogadro or by specifying the coordinates in a Z-matrix or Cartesian coordinate format within the input file.

Step 2: Geometry Optimization

The initial molecular structure is a mere guess. Geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as the final energy is highly dependent on the molecular geometry.

Protocol for Geometry Optimization (Gaussian Example):

  • #p B3LYP/6-31G* Opt: This line specifies the B3LYP functional with the 6-31G* basis set for a geometry optimization (Opt).

  • 0 1: This denotes a neutral molecule (charge 0) with a singlet multiplicity (spin 1).

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry. This serves two purposes:

  • Verification of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point.

  • Zero-Point Vibrational Energy (ZPVE) Correction: The electronic energy from the optimization does not account for the vibrational energy of the molecule at 0 Kelvin. The ZPVE from the frequency calculation should be added to the electronic energy for a more accurate comparison.

Protocol for Frequency Calculation (Gaussian Example):

  • #p B3LYP/6-31G* Freq: This requests a frequency calculation at the same level of theory as the optimization.

Step 4: Energy Comparison

After successful geometry optimization and frequency calculations for all isomers, extract the final electronic energies (including the ZPVE correction). The isomer with the lowest total energy is predicted to be the most stable.

Relative Energy (ΔE) = E_isomer_A - E_isomer_B

A negative ΔE indicates that isomer A is more stable than isomer B.

Visualization of the Workflow

The logical flow of comparing isomer stability through quantum chemical calculations can be visualized as follows:

G Workflow for Comparing Isomer Stability cluster_isomerA Isomer A cluster_isomerB Isomer B A_input 1. Input Structure A A_opt 2. Geometry Optimization A_input->A_opt A_freq 3. Frequency Calculation A_opt->A_freq A_energy 4. Extract Energy A (E_A + ZPVE_A) A_freq->A_energy compare 5. Compare Energies (ΔE = E_A - E_B) A_energy->compare B_input 1. Input Structure B B_opt 2. Geometry Optimization B_input->B_opt B_freq 3. Frequency Calculation B_opt->B_freq B_energy 4. Extract Energy B (E_B + ZPVE_B) B_freq->B_energy B_energy->compare result 6. Determine Relative Stability compare->result

Computational workflow for isomer stability comparison.

By following these protocols and leveraging the power of quantum chemical calculations, researchers can gain valuable insights into the relative stabilities of isomers, aiding in the rational design of molecules and the interpretation of experimental results.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimentally obtained ¹H and ¹³C NMR chemical shifts for 2,4'-dimethylbiphenyl with theoretically predicted values, offering insights into the accuracy and utility of predictive software in structural analysis.

Summary of Quantitative NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental data was sourced from supplementary materials provided by Ali et al. (2014)[1], while predicted values were generated using the online NMR prediction tool, nmrdb.org.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound

ProtonsExperimental Shift (ppm)[1]Predicted Shift (ppm)Difference (ppm)
Ar-H7.45 - 7.15 (m)7.29 (m), 7.22 (m), 7.18 (m), 7.17 (m)-
4'-CH₃2.40 (s)2.37 (s)0.03
2-CH₃2.31 (s)2.27 (s)0.04

m = multiplet, s = singlet

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonExperimental Shift (ppm)[1]Predicted Shift (ppm)Difference (ppm)
C4'138.3137.21.1
C1141.5141.8-0.3
C1'135.8138.2-2.4
C2136.5135.80.7
C6130.3130.10.2
C2', C6'129.2129.3-0.1
C3', C5'128.9129.0-0.1
C5127.1127.3-0.2
C4127.9128.0-0.1
C3125.8125.9-0.1
4'-CH₃21.121.00.1
2-CH₃20.520.20.3

Experimental Protocol

The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the RF coil.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp, symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectrometer to the appropriate frequency for proton detection (e.g., 400 MHz).

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include:

    • Pulse width: ~30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectrometer to the appropriate frequency for carbon-13 detection (e.g., 100 MHz).

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling and collapses multiplets into single lines, improving the signal-to-noise ratio.

  • Typical parameters include:

    • Pulse width: ~30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

  • Process the raw data similarly to the ¹H spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data.

G Workflow for Comparing Experimental and Predicted NMR Shifts cluster_exp Experimental Data Acquisition cluster_pred Predicted Data Generation cluster_comp Comparison and Analysis exp_sample Prepare Sample of this compound exp_nmr Acquire 1H and 13C NMR Spectra exp_sample->exp_nmr exp_process Process and Analyze Spectra exp_nmr->exp_process exp_data Experimental Chemical Shifts exp_process->exp_data compare Tabulate and Compare Experimental vs. Predicted Data exp_data->compare pred_structure Input Structure of this compound pred_tool Use NMR Prediction Tool (e.g., nmrdb.org) pred_structure->pred_tool pred_data Predicted Chemical Shifts pred_tool->pred_data pred_data->compare analyze Analyze Differences and Draw Conclusions compare->analyze

Caption: Workflow for comparing experimental and predicted NMR data.

Discussion

The comparison of experimental and predicted NMR data for this compound reveals a high degree of correlation, particularly for the ¹H NMR shifts. The predicted values for the methyl protons are within 0.04 ppm of the experimental values, demonstrating the reliability of the prediction software for proton environments. For the aromatic protons, the prediction provides distinct signals within the multiplet range observed experimentally.

In the ¹³C NMR data, the majority of the predicted chemical shifts are in close agreement with the experimental values, with most differences being less than 0.3 ppm. The largest deviation is observed for the C1' carbon, with a difference of 2.4 ppm. This discrepancy may arise from the complex electronic and steric effects in the biphenyl system that are not perfectly modeled by the prediction algorithm.

Overall, the results indicate that NMR prediction tools can be a valuable asset for researchers in confirming structural assignments and interpreting complex spectra. While minor deviations can occur, especially for quaternary carbons in sterically hindered environments, the predicted spectra provide a strong and reliable starting point for analysis. This comparative approach, integrating both experimental and computational data, strengthens the confidence in structural elucidation.

References

A Head-to-Head Comparison of Catalysts for Selective Toluene Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the synthesis of valuable chemicals from toluene, this guide provides an objective, data-driven comparison of catalysts for selective toluene coupling. We delve into the performance of various catalytic systems for two primary reaction pathways: oxidative coupling to form stilbene and its derivatives, and methylation to produce xylenes. This guide presents a comprehensive overview of catalyst performance, supported by experimental data, detailed protocols, and visual representations of key processes.

Data Presentation: A Comparative Analysis of Catalyst Performance

The efficiency of selective toluene coupling is highly dependent on the catalyst employed and the specific reaction conditions. Below, we summarize the performance of key catalysts for both oxidative coupling and methylation reactions in clearly structured tables for easy comparison.

Oxidative Coupling of Toluene to Stilbene

The oxidative coupling of toluene primarily yields stilbene, a valuable precursor for various fine chemicals and pharmaceuticals. This reaction is typically carried out at high temperatures. Lead and bismuth-based catalysts have been extensively studied for this transformation.

CatalystSupportTemperature (°C)Toluene Conversion (%)Stilbene Selectivity (%)Other ProductsReference
PbOAl₂O₃60030.355.4Benzene, CO₂, Coke[1]
PbOAl₂O₃-SiO₂60032.063.8Benzene, CO₂, Coke[1]
Li-modified PbO-570~15>60Bibenzyl, Benzene, CO₂[2][3]
Bi₂O₃->500Lower than PbOGoodBibenzyl, Benzene, CO₂[1]
Pd(OAc)₂H-Beta Zeolite90-77 (for p,p'-bitolyl)Bitolyl isomers[4]
Toluene Methylation to Xylenes

The methylation of toluene is a key industrial process for the production of xylenes, particularly the valuable para-xylene isomer. Zeolite-based catalysts are the frontrunners for this application due to their shape-selective properties.

CatalystToluene Conversion (%)p-Xylene Selectivity (%)Other Xylene Isomers Selectivity (%)Other ProductsReference
H-ZSM-510-20~25 (equilibrium)~75Benzene, C₉+ aromatics[5][6]
SiO₂-modified HZSM-5~10>80<20Benzene, C₉+ aromatics[7]
P-modified ZSM-5Lower than parent ZSM-5>90<10Benzene, C₉+ aromatics
MFI Zeolite Nanosponge>40~73~27Polymethylated aromatics[8][9]
CsX Zeolite6.5 - 8.5--Styrene, Ethylbenzene (Side-chain alkylation)[10][11][12]

Experimental Protocols

Reproducible experimental procedures are crucial for catalyst evaluation and development. The following sections provide detailed methodologies for catalyst synthesis and a typical catalytic reaction setup.

Catalyst Synthesis Protocols

This protocol describes a typical ion-exchange method for preparing CsX catalysts.[11][12]

  • Preparation of Ion-Exchange Solution: Prepare an aqueous solution of a cesium salt (e.g., cesium nitrate or cesium chloride) with a concentration typically ranging from 0.1 to 0.5 M.

  • Ion Exchange: Suspend the parent NaX zeolite powder in the cesium salt solution. The ratio of the solution volume to the zeolite weight is typically maintained at 10-20 mL/g.

  • Heating and Stirring: Heat the suspension to a temperature between 60 and 90 °C and stir continuously for 2 to 24 hours to facilitate the ion exchange process.

  • Filtration and Washing: After the desired exchange time, filter the zeolite and wash it thoroughly with deionized water until the filtrate is free of residual anions (e.g., tested with AgNO₃ for chloride ions).

  • Drying: Dry the obtained CsX zeolite in an oven at 100-120 °C overnight.

  • Calcination: Calcine the dried zeolite in a furnace under a flow of air. The temperature is typically ramped up to 400-550 °C and held for 4-6 hours to remove any organic residues and stabilize the structure.

This protocol outlines the hydrothermal synthesis of a highly mesoporous MFI zeolite nanosponge.[9][13]

  • Preparation of the Synthesis Gel:

    • Prepare a silica source solution by dissolving fumed silica or tetraethyl orthosilicate (TEOS) in an aqueous solution of a structure-directing agent (SDA). A common SDA for MFI nanosheets is a diquaternary ammonium surfactant.

    • Prepare an alumina source solution by dissolving an aluminum salt (e.g., aluminum nitrate or sodium aluminate) in deionized water.

    • Under vigorous stirring, add the alumina solution to the silica solution to form a homogeneous gel with a specific molar composition (e.g., SiO₂/Al₂O₃ ratio, SDA/SiO₂ ratio, H₂O/SiO₂ ratio).

  • Hydrothermal Crystallization:

    • Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a temperature between 150 and 180 °C for 24 to 72 hours. The static or tumbling motion of the autoclave can influence the final morphology.

  • Product Recovery:

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol to remove the SDA and other residual chemicals.

  • Drying and Calcination:

    • Dry the washed zeolite at 80-100 °C overnight.

    • Calcine the dried powder in air at 550 °C for 6 hours to remove the organic SDA and open the microporous structure.

General Experimental Setup for Catalytic Toluene Coupling

The majority of toluene coupling reactions are performed in a continuous-flow fixed-bed reactor system.

  • Reactor Setup: A stainless steel or quartz tube reactor is placed inside a vertical or horizontal tube furnace equipped with a temperature controller.

  • Catalyst Loading: A specific amount of the catalyst (typically 0.1-1.0 g) is packed in the center of the reactor, supported by quartz wool plugs on both ends.

  • Pre-treatment: Before the reaction, the catalyst is often pre-treated in-situ by heating it to a specific temperature (e.g., 400-550 °C) under a flow of an inert gas (e.g., N₂, Ar) or air for a defined period to activate the catalyst and remove any adsorbed impurities.

  • Reactant Feed: Toluene is introduced into the system using a high-performance liquid chromatography (HPLC) pump. It is vaporized and mixed with a carrier gas (e.g., N₂, He) and, if required, a co-reactant (e.g., methanol for methylation, an oxidant for oxidative coupling) before entering the reactor. Mass flow controllers are used to precisely regulate the gas flow rates.

  • Reaction: The reaction is carried out at the desired temperature, pressure, and weight hourly space velocity (WHSV).

  • Product Analysis: The effluent stream from the reactor is passed through a condenser to separate the liquid and gaseous products. The liquid products are collected and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and often confirmed by gas chromatography-mass spectrometry (GC-MS). The gaseous products are analyzed using an online GC with a thermal conductivity detector (TCD) or an FID.

  • Data Calculation: Toluene conversion and product selectivity are calculated based on the analysis of the reactants and products.

Mandatory Visualization

To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Reaction_Pathway cluster_OC Oxidative Coupling cluster_M Methylation Toluene1 Toluene Radical1 Benzyl Radical Toluene1->Radical1 C-H Activation (Catalyst, O2) Stilbene Stilbene Radical1->Stilbene Dimerization Toluene2 Toluene Xylenes Xylenes (o-, m-, p-) Toluene2->Xylenes Electrophilic Attack (Catalyst, CH3OH)

Figure 1. Simplified reaction pathways for selective toluene coupling.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_eval Performance Evaluation Synthesis Synthesis of Catalyst Material Characterization Physicochemical Characterization (XRD, SEM, TEM, etc.) Synthesis->Characterization Loading Catalyst Loading in Reactor Characterization->Loading Reaction Toluene Coupling Reaction Loading->Reaction Analysis Product Analysis (GC, GC-MS) Reaction->Analysis Data Data Calculation (Conversion, Selectivity) Analysis->Data Comparison Comparison with Other Catalysts Data->Comparison Optimization Reaction Condition Optimization Comparison->Optimization

Figure 2. General experimental workflow for catalyst testing in toluene coupling.

Catalyst_Selection node_rect node_rect Desired_Product Desired Product? Stilbene Stilbene/ Bitolyl Desired_Product->Stilbene Oxidative Coupling Xylenes Xylenes Desired_Product->Xylenes Methylation Oxidative_Coupling_Catalyst Lead/Bismuth Oxides or Pd-based Catalysts Stilbene->Oxidative_Coupling_Catalyst High_Selectivity High p-Xylene Selectivity Required? Xylenes->High_Selectivity Side_Chain Side-Chain Alkylation Desired? Xylenes->Side_Chain Modified_ZSM5 Modified ZSM-5 (e.g., SiO2, P) High_Selectivity->Modified_ZSM5 Yes Conventional_Zeolite Conventional Zeolite (e.g., H-ZSM-5) High_Selectivity->Conventional_Zeolite No CsX_Zeolite CsX Zeolite Side_Chain->CsX_Zeolite Yes (Styrene) Ring_Methylation Ring Methylation Side_Chain->Ring_Methylation No Ring_Methylation->High_Selectivity

Figure 3. Decision-making flowchart for catalyst selection in selective toluene coupling.

References

Safety Operating Guide

Proper Disposal of 2,4'-Dimethylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4'-Dimethylbiphenyl is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2]

  • Hand Protection: Use chemical-resistant gloves. It is crucial to inspect gloves prior to use and to employ proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Melting Point68 - 70 °C (154 - 158 °F)
Boiling Point255 °C (491 °F)
AppearanceOff-white solid[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste in accordance with federal, state, and local regulations.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and leak-proof container.[4]

    • The container must be kept tightly closed when not in use.[1][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Ensure the label is legible and securely affixed to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Do not store with incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • Follow all institutional procedures for waste pickup requests.

Spill Cleanup:

In the event of a spill, all cleanup materials must also be treated as hazardous waste.

  • Ensure adequate ventilation and wear appropriate PPE.[2]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into the hazardous waste container.[3]

  • Wash the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Collect in Labeled, Sealed Container B->C Containment D Store in Designated Area C->D Safe Storage E Contact EHS or Licensed Contractor D->E Initiate Disposal F Arrange for Pickup and Disposal E->F Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4'-Dimethylbiphenyl. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and storage, and compliant disposal methods.

Health and Safety Information

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield may be necessary for procedures with a high splash potential.[3][4]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[3] A laboratory coat is required. For larger quantities or significant risk of contact, chemical-resistant coveralls should be worn.[3]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if aerosols or dust may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]
Footwear Closed-toe shoes made of a non-porous material are required.[3] For spill response or handling large quantities, chemical-resistant boots are recommended.[3][5]

Operational Plan for Safe Handling

Engineering Controls:

  • Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood.[3]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and associated hazards.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound inside a chemical fume hood to control dust and vapors.[3] Use appropriate tools, such as a spatula, to handle the solid material and avoid creating dust.[3]

  • Reactions: Set up all reactions within the chemical fume hood. Ensure all glassware is securely clamped.

  • Post-Procedure: Decontaminate all work surfaces and equipment after use.

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed to prevent contamination and exposure.[1][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[6]

  • Solid Waste: Contaminated items such as gloves, paper towels, and other solid materials should be placed in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed, and chemical-resistant container for liquid hazardous waste.[3] Do not mix with incompatible waste streams.[3]

  • Empty Containers: Thoroughly empty containers of all contents. The rinsate should be collected as hazardous waste.[8] Obliterate or remove all labels before disposing of the rinsed and dried container.[8]

Physical and Chemical Properties

PropertyValue
Appearance Off-white powder solid[6][9]
Odor Odorless[6][9]
Melting Point/Range 117 - 122 °C / 242.6 - 251.6 °F[6][9]
Boiling Point/Range 295 °C / 563 °F[6][9]
Molecular Formula C14H14
Molecular Weight 182.26

Safe Handling Workflow

prep Preparation ppe Don Appropriate PPE prep->ppe Ensure availability handling Handling in Fume Hood (Weighing, Transferring, Reaction) ppe->handling Proceed with work decon Decontamination handling->decon After procedure storage Proper Storage decon->storage Store remaining chemical waste_collection Waste Collection (Solid & Liquid) decon->waste_collection Segregate waste storage->handling For subsequent use disposal Hazardous Waste Disposal waste_collection->disposal Follow regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.